molecular formula C6H4F2N2O2 B1591962 2,6-Difluoro-3-nitroaniline CAS No. 25892-09-5

2,6-Difluoro-3-nitroaniline

Cat. No.: B1591962
CAS No.: 25892-09-5
M. Wt: 174.1 g/mol
InChI Key: NNPVREQNMNPOAK-UHFFFAOYSA-N
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Description

2,6-Difluoro-3-nitroaniline is a useful research compound. Its molecular formula is C6H4F2N2O2 and its molecular weight is 174.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-difluoro-3-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2N2O2/c7-3-1-2-4(10(11)12)5(8)6(3)9/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPVREQNMNPOAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20617735
Record name 2,6-Difluoro-3-nitroaniline
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Molecular Weight

174.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25892-09-5
Record name 2,6-Difluoro-3-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25892-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Difluoro-3-nitroaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Guide to the Synthesis of 2,6-Difluoro-3-nitroaniline from 1,2,3-Trichlorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,6-Difluoro-3-nitroaniline is a valuable intermediate in the synthesis of a variety of chemical products, including pharmaceuticals, agrochemicals, and dyes.[1] Its specific substitution pattern makes it a crucial building block for introducing fluorinated moieties into complex molecules. The synthesis of this compound, however, presents several challenges, primarily related to the selective introduction of functional groups onto the aromatic ring. This guide provides a detailed, in-depth exploration of a robust synthetic pathway starting from the readily available and relatively inexpensive 1,2,3-trichlorobenzene.[2][3] The described multi-step process involves key transformations including halogen exchange, selective reduction, amination, and nitration, each optimized to ensure a good yield and high purity of the final product.

This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It aims to provide not just a protocol, but a comprehensive understanding of the underlying chemical principles and experimental considerations that are critical for the successful execution of this synthesis.

Overall Synthetic Pathway

The transformation of 1,2,3-trichlorobenzene into this compound is a multi-step process that has been elegantly designed to overcome the challenges of regioselectivity. The overall strategy can be visualized as follows:

G A 1,2,3-Trichlorobenzene B Mixture of: 2,6-Difluorochlorobenzene & 2,3-Difluorochlorobenzene A->B Halogen Exchange (Fluorination) C Mixture of: 2,6-Difluorochlorobenzene & o-Difluorobenzene B->C Selective Reduction D 2,6-Difluorochlorobenzene C->D Separation (Distillation) E 2,6-Difluoroaniline D->E Amination F This compound E->F Nitration G 2,6-Difluoroaniline 2,6-Difluoroaniline This compound This compound 2,6-Difluoroaniline->this compound HNO₃, H₂SO₄

References

2,6-Difluoro-3-nitroaniline CAS number 25892-09-5 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,6-Difluoro-3-nitroaniline (CAS: 25892-09-5)

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development and fine chemical synthesis. It delves into the core properties, synthesis, reactivity, and applications of this compound, a key fluorinated building block. The information herein is synthesized from established chemical literature and supplier technical data to ensure scientific integrity and practical utility.

Introduction: The Strategic Importance of a Fluorinated Intermediate

This compound, identified by its CAS number 25892-09-5, is a substituted aromatic amine of significant interest in organic synthesis.[1][2] Its molecular architecture, featuring two electron-withdrawing fluorine atoms ortho to an electron-donating amine group, and a nitro group meta to the amine, creates a unique electronic and steric profile. This specific arrangement of functional groups makes it a highly valuable intermediate for constructing complex molecular frameworks.

The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, increased binding affinity, and improved lipophilicity.[3][4] The nitro group and the primary amine on the this compound scaffold serve as versatile synthetic handles, allowing for a wide array of chemical transformations. This makes the compound a crucial precursor for the synthesis of novel pharmaceuticals, agrochemicals, and functional dyes.[5][6][7]

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Profile

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are critical for planning reactions, purification procedures, and for ensuring safe handling and storage.

PropertyValueSource(s)
CAS Number 25892-09-5[1][8][9][10][11]
Molecular Formula C₆H₄F₂N₂O₂[9][12]
Molecular Weight 174.10 g/mol [9]
Appearance Powder/Solid[13]
Boiling Point 286 °C[8][13]
Density 1.554 g/cm³[8][13]
Flash Point 126 °C[8][13]
pKa -0.26 ± 0.10 (Predicted)[8]
Storage Conditions Room temperature, inert atmosphere, keep in dark place[8][13]
Spectroscopic Characterization

While a comprehensive public database of spectra for this specific isomer is limited, its structure allows for the confident prediction of its key spectroscopic features based on the analysis of analogous compounds.[3][14]

  • ¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two adjacent protons on the ring. These would appear as doublets of doublets (or more complex multiplets) due to coupling with each other and with the neighboring fluorine atoms. The amine (-NH₂) protons would typically appear as a broad singlet.

  • ¹³C NMR: The carbon spectrum would display six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbons bonded to fluorine will show characteristic large C-F coupling constants.

  • ¹⁹F NMR: The fluorine NMR would likely show two distinct signals for the two non-equivalent fluorine atoms, with coupling to each other and to adjacent protons.

  • Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. Expected characteristic absorption bands include:

    • N-H Stretching: Two distinct bands in the 3300-3500 cm⁻¹ region, typical for a primary amine (asymmetric and symmetric stretches).[3]

    • NO₂ Stretching: Strong, characteristic asymmetric and symmetric stretching bands around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.[3][15]

    • C-F Stretching: Strong absorptions in the 1200-1350 cm⁻¹ region.

  • Mass Spectrometry (MS): In a mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z of approximately 174.[3] Characteristic fragmentation patterns for aromatic nitro compounds often involve the loss of the nitro group ([M - NO₂]⁺ at m/z 128) or nitric oxide ([M - NO]⁺ at m/z 144).[3][16]

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of substituted nitroanilines often involves multi-step sequences. While specific literature for the direct synthesis of this compound is scarce, a logical route can be inferred from established organic chemistry principles and related preparations.[17][18] A plausible approach involves the careful nitration of a pre-existing difluoroaniline or the manipulation of a more complex halogenated precursor.

A common strategy for analogous compounds involves the chlorination and subsequent nitration of a difluorobenzene derivative, followed by reduction.[17][18]

synthesis_workflow start 1,3-Difluorobenzene Derivative step1 Halogenation start->step1 intermediate1 Polyhalogenated Intermediate step1->intermediate1 step2 Nitration (HNO₃/H₂SO₄) intermediate1->step2 intermediate2 Nitro-Polyhalogenated Intermediate step2->intermediate2 step3 Amination or Reduction intermediate2->step3 product This compound step3->product

Caption: Plausible generalized synthesis workflow.

Core Reactivity

The utility of this compound as a building block stems from the distinct reactivity of its functional groups.

  • Reduction of the Nitro Group: The most common and powerful transformation is the reduction of the nitro group to a primary amine. This creates a difluorinated benzene-1,2-diamine derivative, a key precursor for the synthesis of heterocyclic compounds like benzimidazoles, which are prevalent in medicinal chemistry. Standard reduction conditions include catalytic hydrogenation (e.g., H₂, Pd/C) or using metals in acidic media (e.g., SnCl₂, Fe/HCl).[3]

  • Reactions of the Amine Group: The primary amine is nucleophilic and can undergo a range of classic reactions, including diazotization (to form diazonium salts, which are gateways to many other functional groups), acylation, alkylation, and condensation reactions.[3]

  • Aromatic Ring Substitution: The aromatic ring's reactivity towards electrophilic substitution is complex. The powerful activating effect of the amine group is tempered by the deactivating, meta-directing nitro group and the deactivating, ortho/para-directing fluorine atoms. Nucleophilic aromatic substitution (SNAr) of the fluorine atoms is also a possibility, particularly if a strong electron-withdrawing group is introduced at the para position.

reactivity_diagram cluster_reactions Key Transformations main This compound nitro_reduction Reduction of -NO₂ (e.g., H₂, Pd/C) main->nitro_reduction -NO₂ group amine_reaction Reactions at -NH₂ (e.g., Diazotization, Acylation) main->amine_reaction -NH₂ group product_diamine 2,3-Diamino-1,5-difluorobenzene nitro_reduction->product_diamine product_amine_mod N-Substituted or Diazonium Salt Derivatives amine_reaction->product_amine_mod

Caption: Key reactive sites and transformations.

Application in Drug Discovery and Materials Science

Aromatic nitro compounds are crucial intermediates in the synthesis of a vast number of drugs and bioactive molecules.[4][19] The presence of the nitro group serves as a masked amine, allowing for its introduction late in a synthetic sequence.

The specific structure of this compound makes it an attractive starting material for:

  • Pharmaceuticals: As a precursor for synthesizing fluorinated heterocyclic scaffolds. The resulting diamine (after nitro reduction) is primed for cyclization reactions to form benzimidazoles, quinoxalines, and other fused ring systems that are common motifs in active pharmaceutical ingredients (APIs).[3]

  • Agrochemicals: The synthesis of novel pesticides and herbicides often relies on fluorinated and nitrated aromatic intermediates to enhance efficacy and tune physicochemical properties.[5]

  • Dyes and Pigments: The chromophoric properties of the nitroaniline system can be modified and incorporated into larger structures to create specialized dyes.[20]

Safety, Handling, and Storage

As with all nitroaromatic compounds, this compound must be handled with appropriate care. The following guidelines are based on typical Safety Data Sheet (SDS) information for related compounds.[10][21][22]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[21] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[21]

  • Toxicology: Nitroanilines are generally classified as toxic if swallowed, in contact with skin, or if inhaled. Avoid creating dust.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] Keep away from incompatible materials such as strong oxidizing agents and acids.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Exemplary Experimental Protocol: Reduction of the Nitro Group

This protocol details a standard, reliable method for the reduction of this compound to 2,6-difluoro-benzene-1,2-diamine. This transformation is a pivotal step in leveraging this intermediate for heterocyclic synthesis.

Objective: To synthesize 2,6-difluoro-benzene-1,2-diamine.

Materials:

  • This compound (1.0 eq)

  • Ethanol or Methanol (as solvent)

  • 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%)

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

  • Celite or filter aid

  • Round-bottom flask, magnetic stirrer, and standard glassware

Step-by-Step Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add this compound (1.0 eq) and a magnetic stir bar.

    • Add a suitable solvent like ethanol or methanol to dissolve the starting material completely.

    • Causality: The solvent must solubilize the starting material to ensure efficient contact with the heterogeneous catalyst. Alcohols are common choices for catalytic hydrogenations.

  • Catalyst Addition:

    • Carefully add 10% Pd/C catalyst (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

    • Causality: Palladium on carbon is a highly efficient catalyst for the reduction of aromatic nitro groups. Adding it under an inert atmosphere prevents potential ignition of the solvent vapors by the pyrophoric catalyst.

  • Hydrogenation:

    • Seal the flask and purge the system several times by evacuating and backfilling with hydrogen gas.

    • Maintain a positive pressure of hydrogen (e.g., using a hydrogen-filled balloon) and stir the reaction mixture vigorously at room temperature.

    • Causality: Vigorous stirring is essential to ensure good mixing of the three phases (solid catalyst, liquid solution, and hydrogen gas) for the reaction to proceed efficiently.

  • Reaction Monitoring:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

    • Causality: TLC provides a quick and effective way to track the disappearance of the starting material (which is often colored) and the appearance of the more polar diamine product.

  • Work-up and Isolation:

    • Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas.

    • Filter the reaction mixture through a pad of Celite or another filter aid to remove the palladium catalyst. Wash the filter pad with a small amount of the solvent.

    • Causality: Celite prevents the fine catalyst particles from passing through the filter paper and contaminating the product.

    • Concentrate the filtrate under reduced pressure (rotary evaporation) to remove the solvent.

    • The resulting crude solid is the desired 2,6-difluoro-benzene-1,2-diamine, which can be used directly or purified further by recrystallization or column chromatography if necessary.

References

An In-Depth Technical Guide to the Chemical Structure and Reactivity of 2,6-Difluoro-3-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of 2,6-Difluoro-3-nitroaniline (CAS No: 25892-09-5), a key fluorinated aromatic intermediate. The document delves into its core chemical identity, molecular structure, and predicted spectroscopic profile, offering insights for compound characterization. A central focus is placed on its chemical reactivity, governed by the interplay of its amino, nitro, and fluoro substituents. Plausible synthetic pathways and the mechanisms of its principal reactions—including nitro group reduction and nucleophilic aromatic substitution—are discussed in detail. The guide outlines its utility as a versatile building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries, supported by generalized experimental protocols and safety guidelines. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage the unique properties of this compound in their work.

Part 1: Core Chemical Identity and Physicochemical Properties

This compound is a substituted aniline derivative whose synthetic utility is derived from the unique electronic environment created by its three distinct functional groups. The presence of two electron-withdrawing fluorine atoms and a powerful nitro group on the aniline scaffold creates a molecule with specific and predictable reactivity.

Identifier Value Source
IUPAC Name This compoundN/A
CAS Number 25892-09-5[1][2]
Molecular Formula C₆H₄F₂N₂O₂
Molecular Weight 174.10 g/mol N/A
Canonical SMILES C1=CC(=C(C(=C1F)N)F)--INVALID-LINK--[O-]N/A
Physical Property Value Source
Appearance Typically a yellow to orange solidGeneral knowledge for nitroanilines[3]
Purity ≥95% (as commercially available)[1]
Solubility Insoluble in water; soluble in organic solvents like methanol, DMFGeneral knowledge for similar compounds[4]
Melting Point Data not consistently available in public literature[2][5]
Boiling Point Data not available in public literature[2][5]

Part 2: Molecular Structure and Spectroscopic Profile

Structural Analysis & Electronic Effects

The reactivity of this compound is a direct consequence of the electronic interplay between its substituents.

  • Amino Group (-NH₂): A strong activating group that donates electron density to the aromatic ring through resonance. It is a powerful ortho, para-director for electrophilic aromatic substitution.

  • Nitro Group (-NO₂): A powerful deactivating group that withdraws electron density from the ring through both inductive and resonance effects. It acts as a meta-director for electrophilic substitution but, more importantly, strongly activates the ring for nucleophilic aromatic substitution (SNAr), especially at the ortho and para positions.

  • Fluorine Atoms (-F): These are electronegative and withdraw electron density via the inductive effect (deactivating), but donate electron density via resonance (activating). They are considered deactivating groups overall but are ortho, para-directors.

In this compound, the nitro group is ortho to one fluorine (at C2) and meta to the other (at C6). The combined electron-withdrawing nature of the nitro and fluoro groups renders the aromatic ring electron-deficient, making it highly susceptible to nucleophilic attack.

Predicted Spectroscopic Data

While specific, verified spectra for this compound are not widely published, its structure allows for the confident prediction of key spectroscopic features.

  • ¹H NMR Spectroscopy: The spectrum would show two signals in the aromatic region, corresponding to the protons at C4 and C5. Each signal would appear as a multiplet due to coupling with the adjacent proton and the fluorine atoms.

  • ¹³C NMR Spectroscopy: Six distinct signals are expected for the aromatic carbons, as the molecule is asymmetric. The carbons bonded to fluorine (C2, C6) and the nitro group (C3) would show characteristic shifts and C-F coupling.

  • ¹⁹F NMR Spectroscopy: Two distinct signals would be expected, one for each of the non-equivalent fluorine atoms at C2 and C6.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands would confirm the presence of the key functional groups. Expected peaks include N-H stretching for the primary amine (around 3300-3500 cm⁻¹), asymmetric and symmetric N=O stretching for the nitro group (around 1500-1550 cm⁻¹ and 1345-1385 cm⁻¹, respectively), and C-F stretching (around 1100-1300 cm⁻¹).[6]

  • Mass Spectrometry: The molecular ion peak (M⁺) would be observed at an m/z of approximately 174.02. Common fragmentation patterns for nitroaromatics include the loss of NO₂ (m/z 46) and NO (m/z 30).

Part 3: Synthesis and Manufacturing

A plausible and common strategy for the synthesis of substituted nitroanilines involves the direct nitration of the corresponding aniline precursor. However, due to the strong activating nature of the amino group, this reaction can be difficult to control and may lead to oxidation or polysubstitution. A more controlled approach involves the nitration of a precursor followed by modification. For this compound, a logical pathway is the electrophilic nitration of 2,6-difluoroaniline.

Generalized Synthetic Workflow

start 2,6-Difluoroaniline (Starting Material) reagents Nitrating Agent (e.g., HNO₃/H₂SO₄) start->reagents Step 1: Add to acid conditions Controlled Temperature (e.g., 0-10 °C) reagents->conditions Step 2: Add nitrating agent product This compound (Product) conditions->product Reaction workup Aqueous Workup & Purification product->workup Step 3: Isolate

Caption: Generalized workflow for the nitration of 2,6-difluoroaniline.

Experimental Protocol: Electrophilic Nitration

Causality: The use of a mixed acid system (HNO₃/H₂SO₄) is standard for nitration. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent. The reaction must be performed at low temperatures to prevent over-nitration and oxidative side reactions, which are common when dealing with activated rings like anilines.

  • Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

  • Substrate Addition: Slowly add 2,6-difluoroaniline (1.0 eq.) to the cold sulfuric acid while stirring, ensuring the temperature remains below 10 °C.

  • Nitrating Agent Preparation: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.0-1.1 eq.) to cooled concentrated sulfuric acid.

  • Nitration: Add the nitrating mixture dropwise to the aniline solution, maintaining the reaction temperature at 0-10 °C. Monitor the reaction by TLC or LC-MS.

  • Workup: Once the reaction is complete, pour the mixture slowly over crushed ice. The resulting precipitate is the crude product.

  • Purification: Filter the crude product, wash with cold water until the filtrate is neutral, and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Part 4: Chemical Reactivity and Synthetic Utility

The combination of functional groups in this compound provides multiple handles for subsequent chemical transformations, making it a valuable synthetic intermediate.

Key Reactivity Pathways

cluster_reduction Reduction cluster_snar Nucleophilic Aromatic Substitution (SNAr) cluster_amine_rxn Amine Reactions start This compound prod_reduction 2,6-Difluorobenzene-1,3-diamine start->prod_reduction e.g., H₂/Pd-C or SnCl₂/HCl prod_snar Substituted Nitroanilines (e.g., alkoxy, amino derivatives) start->prod_snar e.g., Nu⁻ (RONa, R₂NH) in polar aprotic solvent prod_amine N-Alkylated / N-Acylated Products start->prod_amine e.g., Alkyl halide/Base or Acyl chloride

Caption: Major reaction pathways for this compound.

Reduction of the Nitro Group

The most common transformation is the reduction of the nitro group to a primary amine. This yields 2,6-difluorobenzene-1,3-diamine, a valuable precursor for building heterocyclic structures like benzimidazoles or for creating polymers.

  • Catalytic Hydrogenation: This is a clean and efficient method. The reaction is typically carried out using hydrogen gas and a metal catalyst, such as palladium on carbon (Pd/C), in a solvent like ethanol or methanol.[7][8]

  • Metal/Acid Reduction: A classic method involves using a metal like tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl).

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring, strongly enhanced by the nitro group, activates the fluorine atoms as excellent leaving groups for SNAr reactions.[9][10] This allows for the introduction of a wide range of nucleophiles.

  • Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon bearing a fluorine atom, forming a resonance-stabilized Meisenheimer complex. The subsequent loss of the fluoride ion restores aromaticity.

  • Regioselectivity: The fluorine at the C2 position is ortho to the activating nitro group, while the fluorine at C6 is para to it. Both positions are highly activated. The specific site of substitution can depend on the nucleophile and reaction conditions, though the C6 position is often favored due to less steric hindrance from the adjacent amino group.

  • Common Nucleophiles: Alkoxides (RO⁻), amines (R₂NH), and thiolates (RS⁻) are commonly used to displace the fluorine atoms.

Reactions of the Amino Group

The primary amine can undergo standard reactions typical for anilines, such as N-alkylation, N-acylation, or diazotization, provided the reaction conditions are compatible with the other functional groups.[7]

Part 5: Applications in Research and Development

The true value of this compound lies in its role as a versatile scaffold for constructing more complex molecules.

  • Pharmaceutical Synthesis: The difluoroaniline motif is a common feature in modern drug discovery, as fluorine substitution can enhance metabolic stability, binding affinity, and lipophilicity.[11] The three functional groups on this molecule offer orthogonal handles for sequential modification, enabling the synthesis of diverse compound libraries for screening. Nitro-containing compounds themselves are active substances in many medicines.[12][13][14]

  • Agrochemicals: Similar to pharmaceuticals, fluorinated compounds are prevalent in modern agrochemicals. This intermediate can serve as a starting point for creating new herbicides, pesticides, and fungicides.[7]

  • Dye and Pigment Industry: Nitroanilines are classic precursors in the synthesis of azo dyes.[15][16] The specific substitution pattern of this molecule could be used to develop specialty dyes with unique properties.

Part 6: Safety, Handling, and Storage

As a Senior Application Scientist, it is imperative to stress that this compound must be handled with appropriate caution. While a specific, comprehensive toxicological profile is not available, the hazards can be inferred from its structural components: nitroaromatics and aromatic amines.

Hazard Category Precautionary Measures
Toxicity Harmful if swallowed, inhaled, or in contact with skin.[17][18] Avoid creating dust. Use only in a well-ventilated area or chemical fume hood.[19]
Irritation Causes skin and serious eye irritation.[17]
Personal Protective Equipment (PPE) Wear protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[18][19][20]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong acids.[21]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[17][18]

Disclaimer: Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

Navigating the Spectral Landscape: An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,6-Difluoro-3-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 2,6-Difluoro-3-nitroaniline. Designed for researchers, scientists, and professionals in drug development, this document delves into the intricacies of spectral interpretation, supported by established methodologies and theoretical principles. We will explore the influence of the compound's unique substitution pattern on its NMR spectra, offering a predictive and interpretive framework in the absence of a single, comprehensive experimental dataset in publicly available literature.

Introduction: The Structural Significance of this compound

This compound (CAS No. 122129-79-7) is a substituted aromatic amine of significant interest in medicinal and materials chemistry.[1] Its structure, featuring two electron-withdrawing fluorine atoms ortho to the amino group and a strong electron-withdrawing nitro group meta to the amino group, creates a unique electronic environment that profoundly influences its chemical reactivity and spectroscopic properties. Understanding the precise ¹H and ¹³C NMR spectral characteristics is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit two distinct signals in the aromatic region, corresponding to the two non-equivalent aromatic protons, in addition to the signal from the amine protons. The chemical shifts and coupling patterns are dictated by the combined electronic effects of the fluorine, nitro, and amino substituents.

Substituent Effects on Proton Chemical Shifts:

  • Amino Group (-NH₂): This is a strong electron-donating group through resonance, which tends to shield aromatic protons, shifting their signals to a lower chemical shift (upfield).

  • Fluorine Atoms (-F): Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect, which deshields nearby protons, shifting their signals to a higher chemical shift (downfield). It also exhibits a weaker electron-donating resonance effect.[2]

  • Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group through both inductive and resonance effects, causing significant deshielding of aromatic protons, particularly those in ortho and para positions.[3]

In this compound, the interplay of these effects leads to a complex pattern of shielding and deshielding. The protons at the 4 and 5 positions are the ones observed in the ¹H NMR spectrum.

Predicted ¹H NMR Data Summary:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-4~7.8 - 8.2Triplet of doublets (td)³J(H-H) ≈ 8-9 Hz, ⁴J(H-F) ≈ 1-2 Hz
H-5~6.8 - 7.2Triplet of doublets (td)³J(H-H) ≈ 8-9 Hz, ³J(H-F) ≈ 9-10 Hz
-NH₂~5.0 - 6.0Broad singlet-

Justification of Predictions:

The proton at the C-4 position (H-4) is situated para to one fluorine atom and meta to the other, and importantly, it is ortho to the strongly electron-withdrawing nitro group. This proximity to the nitro group is expected to cause significant deshielding, placing its signal at a relatively high chemical shift. The multiplicity is predicted to be a triplet of doublets due to coupling with the adjacent H-5 proton (³J(H-H)) and the two non-equivalent fluorine atoms (⁴J(H-F) and ⁵J(H-F)).

The proton at the C-5 position (H-5) is ortho to one fluorine atom and para to the amino group. The shielding effect of the amino group will be counteracted by the deshielding effect of the ortho fluorine. This proton will be coupled to the adjacent H-4 proton (³J(H-H)) and the fluorine at C-6 (³J(H-F)), leading to a triplet of doublets. The coupling constants between protons and fluorine atoms over multiple bonds are characteristic and provide valuable structural information.[4][5]

The amine protons (-NH₂) typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Its chemical shift can be highly dependent on the solvent and concentration.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound will display six distinct signals for the aromatic carbons, each influenced by the attached substituents and exhibiting characteristic couplings to the fluorine atoms.

Substituent Effects on Carbon Chemical Shifts:

  • Amino Group (-NH₂): This group strongly shields the ipso-carbon (the carbon it is attached to) and the carbons ortho and para to it.

  • Fluorine Atoms (-F): Fluorine causes a significant downfield shift for the ipso-carbon due to its high electronegativity. It also influences the chemical shifts of adjacent carbons.

  • Nitro Group (-NO₂): The nitro group deshields the ipso-carbon and other carbons in the ring, particularly the ortho and para positions.

Predicted ¹³C NMR Data Summary:

CarbonPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Coupling Constants (J, Hz)
C-1~135 - 140Triplet (t)²J(C-F) ≈ 10-15 Hz
C-2~150 - 155Doublet of doublets (dd)¹J(C-F) ≈ 240-260 Hz, ³J(C-F) ≈ 5-10 Hz
C-3~125 - 130Doublet of doublets (dd)²J(C-F) ≈ 15-20 Hz, ²J(C-F) ≈ 2-5 Hz
C-4~120 - 125Singlet or small doublet⁴J(C-F) ≈ 1-3 Hz
C-5~110 - 115Doublet (d)³J(C-F) ≈ 20-25 Hz
C-6~150 - 155Doublet of doublets (dd)¹J(C-F) ≈ 240-260 Hz, ²J(C-F) ≈ 15-20 Hz

Justification of Predictions:

The carbons directly bonded to the fluorine atoms (C-2 and C-6) will exhibit the largest chemical shifts and large one-bond carbon-fluorine coupling constants (¹J(C-F)).[6] The carbon attached to the amino group (C-1) will be influenced by the two ortho fluorine atoms, leading to a triplet multiplicity. The carbon bearing the nitro group (C-3) will be deshielded and show coupling to both fluorine atoms. The chemical shifts of C-4 and C-5 will be influenced by the combination of all three substituents. The predicted values are based on the analysis of substituent effects and comparison with data from related compounds like 2,6-difluoroaniline.[7][8]

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, a standardized experimental protocol should be followed.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial. The choice of solvent can influence the chemical shifts, particularly for the amine protons.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Instrument Parameters:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • For ¹H NMR:

      • Acquire the spectrum at room temperature.

      • Typical spectral width: 0-12 ppm.

      • Number of scans: 16-64, depending on the sample concentration.

      • Relaxation delay: 1-2 seconds.

    • For ¹³C NMR:

      • Acquire the spectrum using a proton-decoupled pulse sequence.

      • Typical spectral width: 0-200 ppm.

      • Number of scans: 1024 or more, as ¹³C has a low natural abundance and sensitivity.

      • Relaxation delay: 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Perform phase correction and baseline correction to obtain a clean spectrum.

    • Calibrate the spectrum using the internal standard (TMS at 0.00 ppm).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the multiplicities and measure the coupling constants for all signals.

Visualization of Molecular Structure and NMR Correlations

Diagrams are essential for visualizing the relationships between the molecular structure and the NMR data.

Molecular Structure of this compound:

Caption: Molecular structure of this compound with atom numbering.

Key ¹H-¹H and ¹H-¹⁹F Couplings:

Couplings H4 H4 H5 H5 H4->H5 ³J(H-H) F2 F2 H4->F2 ⁵J(H-F) F6 F6 H4->F6 ⁴J(H-F) H5->H4 ³J(H-H) H5->F6 ³J(H-F)

Caption: Predicted significant proton-proton and proton-fluorine couplings.

Conclusion and Future Perspectives

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound. By systematically evaluating the electronic effects of the amino, fluoro, and nitro substituents and drawing comparisons with related molecules, a robust framework for spectral interpretation has been established. The provided experimental protocol offers a standardized approach for acquiring high-quality NMR data for this compound.

Future work should focus on the experimental acquisition and full spectral assignment of this compound to validate and refine the predictions made in this guide. Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, would be invaluable for unambiguously assigning all proton and carbon signals and confirming the through-bond correlations. Such experimental data would serve as a valuable reference for the scientific community.

References

A Senior Application Scientist's Guide to the Nucleophilic Aromatic Substitution (SNAr) of 2,6-Difluoro-3-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Beyond the Textbook Mechanism

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the precise functionalization of aromatic scaffolds is paramount. Nucleophilic Aromatic Substitution (SNAr) stands as a cornerstone reaction for achieving this, enabling the formation of carbon-heteroatom and carbon-carbon bonds on electron-deficient aromatic rings.[1] This guide moves beyond a cursory overview to provide an in-depth analysis of the SNAr mechanism as it applies to a highly functionalized and synthetically valuable substrate: 2,6-Difluoro-3-nitroaniline .

This molecule presents a fascinating case study in competing electronic effects and regioselectivity. We will dissect the intricate roles of its substituents—the powerful nitro activating group, the dual fluorine leaving groups, and the modulating amino group—to provide a field-proven perspective on predicting and controlling its reactivity. The principles discussed herein are not merely theoretical; they are foundational for the rational design of synthetic routes and the optimization of reaction conditions in a drug development context.

The SNAr Mechanism: A Requisite Foundation

Unlike the more familiar SN1 and SN2 reactions that occur at sp³-hybridized centers, the SNAr reaction targets an sp²-hybridized carbon within an aromatic ring.[2] A direct backside attack (as in SN2) is sterically impossible due to the planar ring structure, and the formation of a highly unstable aryl cation (as in SN1) is energetically prohibitive.[1]

Instead, the reaction proceeds via a two-step addition-elimination mechanism .[3]

  • Addition of the Nucleophile: The reaction is initiated by the attack of a nucleophile on an electron-deficient ring carbon that bears a suitable leaving group. This is typically the rate-determining step, as it involves the temporary disruption of the ring's aromaticity.[4] The result is a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[5]

  • Elimination of the Leaving Group: In the second, generally faster step, the leaving group is expelled, and the aromaticity of the ring is restored.[6]

The viability and rate of an SNAr reaction are critically dependent on three factors:

  • The presence of strong electron-withdrawing groups (EWGs) on the aromatic ring.[2]

  • The nature of the leaving group.

  • The strength of the nucleophile.

Diagram: The Generalized SNAr Pathway

Caption: Generalized two-step addition-elimination SNAr mechanism.

Deconstructing the Substrate: this compound

The reactivity of this specific substrate is a direct consequence of the electronic interplay between its four substituents.

The Nitro Group (-NO₂): The Engine of Reactivity

The nitro group at the C-3 position is the primary driver of the reaction. As a powerful electron-withdrawing group through both induction and resonance, it massively depletes the electron density of the aromatic ring, making it highly electrophilic and susceptible to nucleophilic attack.[7] Its ability to stabilize the negative charge of the Meisenheimer complex via resonance is the single most important factor enabling this reaction.[5]

The Fluorine Leaving Groups (-F): The "Element Effect"

In SNAr reactions, the typical leaving group trend seen in SN2 reactions is inverted: F > Cl > Br > I.[2] This "element effect" seems counterintuitive, as the C-F bond is the strongest carbon-halogen bond.[8] The explanation lies in the rate-determining step (RDS). Since the initial nucleophilic attack is the slow step, the bond strength to the leaving group is less critical.[4] Instead, the extreme electronegativity of fluorine exerts a powerful inductive effect, making the carbon atom it's attached to (the ipso-carbon) highly electrophilic and thus more susceptible to attack.[9] This inductive stabilization lowers the activation energy of the first step, accelerating the overall reaction.[4]

The Amino Group (-NH₂): A Modulating Influence

The amino group at the C-1 position is an electron-donating group (EDG) through resonance. Generally, EDGs deactivate aromatic rings towards nucleophilic attack. However, its influence is position-dependent. In this compound, the amino group's deactivating effect is overridden by the potent activation from the nitro group. Its presence is more relevant for its directing effects and its potential to participate in intramolecular hydrogen bonding, which can influence reaction kinetics and solvent choice.

Regioselectivity: The C-6 Fluorine as the Primary Target

A key question for this substrate is which of the two fluorine atoms will be displaced. The answer lies in the ability of the powerful nitro group to stabilize the intermediate Meisenheimer complex.

  • Attack at C-6: If a nucleophile attacks the C-6 position, the resulting negative charge in the Meisenheimer complex can be delocalized directly onto the ortho-nitro group through resonance. This provides substantial stabilization.

  • Attack at C-2: If a nucleophile attacks the C-2 position, the nitro group is meta to the site of attack. The negative charge cannot be delocalized onto the nitro group via resonance, only through the weaker inductive effect.[6]

Therefore, nucleophilic attack will occur preferentially at the C-6 position , which is ortho to the activating nitro group.

Diagram: Mechanism of Nucleophilic Attack on this compound

Caption: Preferential nucleophilic attack at the C-6 position.

Field-Proven Insights: Experimental Protocol Design

The following protocol for the substitution of the C-6 fluorine with piperidine is a self-validating system, incorporating logical choices grounded in mechanistic understanding.

Objective

To synthesize 2-fluoro-3-nitro-6-(piperidin-1-yl)aniline via an SNAr reaction.

Reagents and Quantitative Data
Reagent/MaterialMolar Mass ( g/mol )EquivalentsAmount
This compound174.111.01.74 g (10 mmol)
Piperidine85.152.22.09 mL (22 mmol)
Potassium Carbonate (K₂CO₃)138.211.52.07 g (15 mmol)
Dimethyl Sulfoxide (DMSO), anhydrous78.13-50 mL
Causality Behind Experimental Choices
  • Nucleophile: Piperidine is a common, moderately strong secondary amine nucleophile. Using a slight excess (2.2 eq.) ensures the reaction goes to completion and compensates for any potential side reactions.

  • Base: Potassium carbonate is a mild inorganic base. Its role is crucial: it neutralizes the hydrofluoric acid (HF) that is cogenerated as the piperidine nitrogen attacks and a proton is lost. This prevents the protonation of the piperidine nucleophile, which would render it unreactive.

  • Solvent: DMSO is the solvent of choice. As a polar aprotic solvent, it effectively solvates the K⁺ cation but poorly solvates anions. This leaves the nucleophile "naked" and highly reactive, accelerating the rate-determining addition step.[10]

  • Temperature: The reaction is initiated at room temperature but may require gentle heating (e.g., 60-80 °C). The high activation of the substrate means harsh conditions are often unnecessary. Reaction progress should dictate the thermal input.

Step-by-Step Methodology
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.74 g, 10 mmol) and anhydrous potassium carbonate (2.07 g, 15 mmol).

  • Solvent Addition: Add 50 mL of anhydrous DMSO via syringe. Stir the suspension for 10 minutes under a nitrogen atmosphere to ensure an inert environment.

  • Nucleophile Addition: Slowly add piperidine (2.09 mL, 22 mmol) to the stirring suspension at room temperature. The reaction mixture will typically change color (often to a deep red or purple), indicating the formation of the Meisenheimer complex.

  • Reaction Monitoring (Self-Validation): Monitor the reaction progress every 30 minutes using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., 20% Ethyl Acetate in Hexane). The disappearance of the starting material spot and the appearance of a new, more polar product spot will indicate reaction progression. If the reaction is sluggish after 2 hours, gently heat the mixture to 70 °C.

  • Workup: Once the starting material is consumed (typically 2-4 hours), cool the reaction mixture to room temperature. Pour the mixture into 250 mL of ice-cold water. A solid precipitate of the product should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water (3 x 50 mL) to remove residual DMSO and salts.

  • Purification: Dry the crude product under vacuum. If necessary, purify further by recrystallization from ethanol or by column chromatography on silica gel to yield the pure 2-fluoro-3-nitro-6-(piperidin-1-yl)aniline.

Diagram: Experimental Workflow

Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Isolation & Purification a Charge flask with Substrate & K₂CO₃ b Add anhydrous DMSO a->b c Establish N₂ atmosphere b->c d Add Piperidine dropwise c->d e Stir at RT (or heat if needed) d->e f Monitor by TLC e->f f->e Incomplete g Quench in ice-water f->g  Reaction Complete h Vacuum Filtration g->h i Wash with H₂O h->i j Dry & Purify (Recrystallization/Column) i->j

Caption: Standard laboratory workflow for the SNAr reaction.

Conclusion for the Practicing Scientist

This compound is a textbook example of a highly activated substrate for nucleophilic aromatic substitution. Its reactivity is governed by a predictable set of electronic principles: potent activation by an ortho/para nitro group and the unique role of fluorine as an excellent leaving group in the SNAr context. The clear regiochemical preference for substitution at the C-6 position allows for its reliable use as a scaffold in medicinal chemistry and materials science. By understanding the causality behind the choice of reagents, solvents, and conditions, researchers can leverage this powerful reaction to build molecular complexity with precision and control.

References

theoretical studies on the electronic properties of 2,6-Difluoro-3-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Electronic Properties of 2,6-Difluoro-3-nitroaniline

Abstract

This guide provides a comprehensive theoretical and spectroscopic analysis of this compound, a halogenated aromatic amine of interest in synthetic chemistry. Leveraging Density Functional Theory (DFT) as the primary computational engine, we explore the molecule's optimized geometry, vibrational modes, frontier molecular orbitals (HOMO-LUMO), and electronic reactivity. The theoretical findings are contextualized with standardized experimental protocols for FT-IR, UV-Vis, and NMR spectroscopy, offering a self-validating framework for researchers. Key electronic properties, including the molecular electrostatic potential (MEP) and nonlinear optical (NLO) activity, are elucidated to provide a holistic understanding of the molecule's behavior. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize the unique electronic characteristics of this fluorinated nitroaniline intermediate.

Introduction

Halogenated nitroanilines are a critical class of organic intermediates, serving as versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] The specific molecule, this compound (C₆H₄F₂N₂O₂), presents a unique electronic landscape due to the interplay of its substituent groups. The aniline moiety features a strong electron-donating amino group (-NH₂) and two electron-withdrawing fluorine atoms (-F) in the ortho positions. Compounding this is the presence of a powerful electron-withdrawing nitro group (-NO₂) in the meta position relative to the amine.

Understanding the electronic properties of this molecule is paramount for predicting its reactivity, stability, and potential applications. Theoretical chemistry, particularly Density Functional Theory (DFT), offers a powerful, non-destructive method to probe these properties at the atomic level.[3][4] By calculating parameters such as molecular geometry, vibrational frequencies, frontier orbital energies, and electrostatic potential, we can gain predictive insights that complement and guide experimental work. This guide synthesizes established theoretical methodologies to present a detailed electronic characterization of this compound.

Methodologies: A Synergistic Theoretical & Experimental Workflow

A robust characterization of any molecule relies on the synergy between theoretical prediction and experimental validation. The workflow below illustrates the logical relationship between computational modeling and spectroscopic analysis.

G cluster_0 Computational Modeling (DFT) cluster_1 Experimental Validation A Geometry Optimization B Frequency Calculation A->B G NMR (¹H, ¹³C) Spectroscopy A->G Structural Confirmation C Electronic Properties (HOMO, LUMO, MEP) B->C F FT-IR Spectroscopy B->F Vibrational Assignments D NLO & TD-DFT C->D H UV-Vis Spectroscopy C->H Electronic Transitions E Synthesis of This compound E->F E->G E->H

Caption: Integrated workflow for theoretical and experimental analysis.

Computational Chemistry: The DFT Approach

Density Functional Theory is the cornerstone of modern quantum chemical calculations for organic molecules, providing an excellent balance between accuracy and computational cost.

Causality Behind Method Selection:

  • Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is chosen because it incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing electron correlation in π-conjugated systems like substituted anilines.[3]

  • Basis Set (6-311++G(d,p)): This basis set is selected for its robustness. The "6-311" indicates a triple-zeta quality for valence electrons. The "++G" adds diffuse functions for both heavy atoms and hydrogens, which are essential for describing the lone pairs on nitrogen, oxygen, and fluorine atoms and for accurately calculating properties like electron affinity. The "(d,p)" polarization functions allow for orbital shape distortion, which is critical for modeling the polar bonds (C-F, N-O, N-H) present in the molecule.[5]

All calculations, including geometry optimization, vibrational frequency analysis, and electronic property determination (HOMO, LUMO, MEP), would be performed using this level of theory. Stationary points on the potential energy surface are confirmed as minima by ensuring the absence of imaginary frequencies in the vibrational analysis.

Experimental Spectroscopic Protocols

To ensure trustworthiness, theoretical data must be benchmarked against experimental results. The following are standardized protocols for the spectroscopic characterization of the title compound.

Protocol 1: Fourier Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: A small amount of solid this compound is finely ground with potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).[6][7]

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.[6]

  • Data Acquisition: The spectrum is recorded in the mid-infrared range, typically from 4000 to 400 cm⁻¹. A background spectrum of the pure KBr pellet is recorded first and automatically subtracted from the sample spectrum.[6]

  • Data Analysis: Characteristic absorption bands corresponding to the functional groups (e.g., N-H stretching, NO₂ asymmetric/symmetric stretching, C-F stretching) are identified and compared with the theoretically calculated vibrational frequencies.[8][9]

Protocol 2: UV-Visible (UV-Vis) Spectroscopy

  • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent, such as ethanol or acetonitrile. The concentration is adjusted to ensure the maximum absorbance falls within the instrument's linear range (typically < 1.0 AU).[6]

  • Instrumentation: A double-beam UV-Vis spectrophotometer is employed.[6]

  • Data Acquisition: The absorbance spectrum is recorded over a range of approximately 200-800 nm, using a cuvette containing the pure solvent as a reference.

  • Data Analysis: The wavelength of maximum absorption (λmax) is determined, which corresponds to electronic transitions within the molecule. This experimental value is compared with theoretical predictions from Time-Dependent DFT (TD-DFT) calculations.[10]

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: The compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 5-10 mg/mL in a standard 5 mm NMR tube.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is utilized.[6]

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired.

  • Data Processing & Analysis: The raw data (Free Induction Decay) is processed using Fourier transformation. The resulting spectra are analyzed for chemical shifts (δ), coupling constants (J), and integration values. These are compared with theoretical chemical shifts calculated using the Gauge-Independent Atomic Orbital (GIAO) method.[8][10]

Results and Discussion: Unveiling Electronic Properties

Molecular Geometry Optimization

The first step in any theoretical analysis is to determine the molecule's most stable three-dimensional structure. The optimized geometry provides foundational data on bond lengths, bond angles, and dihedral angles.

Caption: Numbering scheme for this compound.

Based on DFT calculations for analogous molecules, the aromatic ring is expected to be nearly planar.[1] The amino group in anilines can exhibit a slight pyramidal geometry.[1] The C-N bond length of the amino group is expected to be shorter than a typical C-N single bond, indicating some degree of π-character due to electron donation into the ring.

Table 1: Selected Predicted Geometrical Parameters

Parameter Bond Length (Å) Parameter Bond Angle (°)
C1-N7 ~1.38 C1-C2-F10 ~118.5
C2-F10 ~1.35 C2-C3-N11 ~121.0
C3-N11 ~1.47 O12-N11-O13 ~124.0
N11-O12 ~1.23 C1-C6-F14 ~118.5
C6-F14 ~1.35 C2-C1-N7 ~121.0

(Note: Values are estimations based on theoretical data for similar substituted anilines and may vary slightly upon specific calculation for the title compound).[1][11]

Vibrational Analysis (FT-IR)

Theoretical frequency calculations are invaluable for assigning the absorption bands observed in an experimental FT-IR spectrum. Calculated frequencies are often scaled by a factor (e.g., 0.961 for B3LYP) to correct for anharmonicity and basis set deficiencies.[8]

Table 2: Predicted Vibrational Frequencies and Assignments

Wavenumber (cm⁻¹, Scaled) Assignment Description
~3500, ~3400 ν(N-H) Asymmetric & Symmetric N-H stretching
~1620 δ(NH₂) NH₂ scissoring (bending)
~1570, ~1350 ν(NO₂) Asymmetric & Symmetric NO₂ stretching
~1300 ν(C-N) C-N (amine) stretching
~1250 ν(C-F) C-F stretching

(Note: Values are characteristic ranges for the specified functional groups).[6][8]

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior. The HOMO acts as an electron donor, while the LUMO is an electron acceptor.[12] The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical stability and reactivity.[12][13] A smaller gap suggests the molecule is more reactive and more easily polarized.[13]

For this compound, the HOMO is expected to be localized primarily on the aniline ring and the amino group, reflecting its electron-donating character. Conversely, the LUMO should be concentrated on the nitro group and the aromatic ring, highlighting the electron-accepting nature of the nitro substituent. This distribution facilitates an intramolecular charge transfer (ICT) upon electronic excitation.[11]

G cluster_0 Energy LUMO LUMO (Lowest Unoccupied Molecular Orbital) Localized on NO₂ group and ring HOMO HOMO (Highest Occupied Molecular Orbital) Localized on NH₂ group and ring HOMO->LUMO ΔE = E_LUMO - E_HOMO (Energy Gap)

Caption: Frontier Molecular Orbitals (HOMO-LUMO) energy diagram.

The energy gap for similar difluoroaniline molecules calculated with B3LYP is typically in the range of 5.2 eV, indicating high chemical stability.[3]

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution and predicting reactivity.[14][15] It maps the electrostatic potential onto the electron density surface.

  • Red/Yellow Regions: Indicate negative potential, rich in electrons. These are sites susceptible to electrophilic attack.[13][15]

  • Blue Regions: Indicate positive potential, electron-deficient. These are sites for nucleophilic attack.[13][15]

For this compound, the MEP map is expected to show a significant negative potential (red) localized around the oxygen atoms of the nitro group, making them the primary sites for electrophilic interaction.[14][15] A region of positive potential (blue) would be found around the hydrogen atoms of the amino group, indicating their susceptibility to nucleophilic attack or hydrogen bonding.[14]

MEP Molecule This compound (Electron Density Surface) Nitro_O Nitro Group Oxygens Nitro_O->Molecule Negative Potential (Red) (Electrophilic Site) Amine_H Amine Group Hydrogens Amine_H->Molecule Positive Potential (Blue) (Nucleophilic Site) Ring Aromatic Ring Ring->Molecule Intermediate Potential (Yellow/Green)

Caption: Conceptual Molecular Electrostatic Potential (MEP) map.

Nonlinear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer, like nitroanilines, are often candidates for nonlinear optical (NLO) materials.[16][17][18] Their NLO response is quantified by the first-order hyperpolarizability (β₀). A large β₀ value indicates a strong NLO response. DFT calculations can reliably predict this property. The calculated β₀ for similar nitroaniline derivatives can be several times greater than that of urea, a standard reference material for NLO studies, suggesting potential for applications in optoelectronics.[11][16]

Table 3: Global Reactivity and NLO Descriptors

Property Formula Significance
Ionization Potential (I) I ≈ -E(HOMO) Energy to remove an electron.
Electron Affinity (A) A ≈ -E(LUMO) Energy released when adding an electron.
Chemical Hardness (η) η = (I - A) / 2 Resistance to change in electron distribution.[3]
Electrophilicity Index (ω) ω = (I+A)² / (8(I-A)) Propensity to accept electrons.[3]

| Hyperpolarizability (β₀) | Calculated via DFT | Measure of NLO activity.[11] |

Conclusion

The theoretical investigation of this compound using Density Functional Theory provides a detailed and predictive understanding of its electronic properties. The molecule's geometry is defined by the interplay of its electron-donating and electron-withdrawing substituents. The HOMO-LUMO analysis reveals a significant energy gap, indicative of good chemical stability, with clear localization of frontier orbitals facilitating intramolecular charge transfer. This charge transfer character is further supported by the Molecular Electrostatic Potential map, which clearly delineates the nucleophilic and electrophilic reactive centers. The combination of a strong donor (NH₂) and acceptor (NO₂) group suggests that this compound is a promising candidate for applications requiring specific electronic characteristics, including as a precursor for NLO materials. The computational data presented in this guide, when used in conjunction with the outlined experimental protocols, provides a robust framework for the rational design and application of this versatile chemical intermediate.

References

An In-depth Technical Guide to the Solubility and Stability of 2,6-Difluoro-3-nitroaniline in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility and stability of 2,6-Difluoro-3-nitroaniline in common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical, field-proven experimental protocols.

Introduction: Understanding the Physicochemical Landscape of this compound

This compound is a substituted aromatic amine with a molecular structure that dictates its behavior in various chemical environments. A thorough understanding of its physicochemical properties is paramount for its application in pharmaceutical synthesis, materials science, and other research areas.

Key Structural Features:

  • Aniline Moiety: The primary amine group (-NH₂) imparts basicity and the capacity for hydrogen bonding.

  • Nitro Group: The strongly electron-withdrawing nitro group (-NO₂) significantly influences the compound's polarity and susceptibility to chemical transformations.

  • Difluoro Substitution: The two fluorine atoms at positions 2 and 6 provide steric hindrance around the amine group and are strong electron-withdrawing groups, affecting the overall electronic distribution of the aromatic ring.

These features collectively suggest that this compound is a polar molecule with the potential for both hydrogen bond donation and acceptance. Its solubility and stability are therefore expected to be highly dependent on the nature of the solvent.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of predicting solubility.[1] The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the following interactions are critical:

  • Polarity: The presence of the nitro and amino groups, along with the fluorine atoms, creates a significant dipole moment. Therefore, it is expected to be more soluble in polar solvents that can engage in dipole-dipole interactions.

  • Hydrogen Bonding: The amine group can act as a hydrogen bond donor, while the nitro group and fluorine atoms can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols, water) are likely to be effective at solvating this molecule.

  • pH Effects: In aqueous or protic solvents, the basicity of the aniline moiety means that solubility can be significantly influenced by pH. In acidic conditions, the amine group can be protonated to form a more soluble salt.[2]

Based on these principles, a qualitative prediction of solubility in common organic solvents can be made:

Solvent ClassPredicted SolubilityRationale
Polar Protic (e.g., Methanol, Ethanol)HighStrong hydrogen bonding and dipole-dipole interactions.
Polar Aprotic (e.g., Acetone, DMSO, DMF)Moderate to HighStrong dipole-dipole interactions.
Non-polar (e.g., Hexane, Toluene)LowMismatch in polarity and intermolecular forces.

Experimental Determination of Solubility

A systematic experimental approach is necessary to quantitatively determine the solubility of this compound. The following protocol outlines a standard procedure.

Materials and Equipment
  • This compound (high purity)

  • A range of organic solvents (analytical grade)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique like UV-Vis spectroscopy.[3]

Experimental Workflow

The following diagram illustrates the workflow for determining the equilibrium solubility of the compound.

G cluster_prep Sample Preparation cluster_sep Phase Separation cluster_analysis Analysis A Prepare saturated solutions: Add excess solid to solvent B Equilibrate at constant temperature (e.g., 24-48 hours with agitation) A->B Incubate C Centrifuge to separate undissolved solid B->C Transfer D Carefully collect the supernatant C->D Aspirate E Dilute supernatant with a suitable mobile phase D->E Prepare for analysis F Analyze by HPLC to determine concentration E->F Inject

Caption: Workflow for equilibrium solubility determination.

Step-by-Step Protocol
  • Preparation of Saturated Solutions: In separate vials, add an excess amount of this compound to a known volume of each test solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw a known volume of the clear supernatant.

  • Dilution: Dilute the collected supernatant with a suitable solvent (often the mobile phase for HPLC analysis) to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

Stability Assessment

The stability of this compound in solution is a critical parameter, especially for applications where it will be stored or used in a dissolved state. Degradation can be influenced by factors such as the solvent, temperature, light, and the presence of other reactive species.

Potential Degradation Pathways

Nitroaromatic compounds can undergo various degradation reactions. For this compound, potential pathways include:

  • Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group. This is a common degradation pathway for nitroaromatics.[4]

  • Nucleophilic Aromatic Substitution: The electron-withdrawing nitro and fluoro groups activate the aromatic ring to nucleophilic attack, potentially by the solvent or other nucleophiles present.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions.[5]

Experimental Design for Stability Studies

A well-designed stability study should evaluate the impact of various stress conditions.

G cluster_prep Solution Preparation cluster_stress Stress Conditions cluster_analysis Time-Point Analysis Prep Prepare stock solution of This compound in test solvent Thermal Elevated Temperature Prep->Thermal Photo Photostability (Light Exposure) Prep->Photo Control Ambient/Dark Control Prep->Control Analysis Analyze samples at T=0, T=x, T=y, ... by stability-indicating HPLC method Thermal->Analysis Photo->Analysis Control->Analysis

Caption: Experimental design for a stability study.

Protocol for a Forced Degradation Study
  • Prepare Solutions: Prepare solutions of this compound in the selected organic solvents at a known concentration.

  • Apply Stress Conditions:

    • Thermal Stress: Store aliquots of the solutions at elevated temperatures (e.g., 40 °C, 60 °C) in the dark.

    • Photostability: Expose aliquots to a controlled light source (e.g., a photostability chamber with a xenon lamp).[5] Wrap a control sample in aluminum foil and place it alongside the exposed sample.

    • Control: Store aliquots at a controlled ambient temperature in the dark.

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 24, 48, 72 hours), withdraw samples from each stress condition.

  • Analysis: Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from any potential degradation products.

  • Data Evaluation: Calculate the percentage of the parent compound remaining at each time point and identify and quantify any major degradation products.

Data Interpretation and Reporting

All quantitative data should be presented in a clear and concise format to facilitate comparison and interpretation.

Table 1: Solubility of this compound in Various Solvents at 25 °C (Hypothetical Data)

SolventDielectric ConstantSolubility (mg/mL)
Methanol32.7[Insert Experimental Value]
Ethanol24.5[Insert Experimental Value]
Acetone20.7[Insert Experimental Value]
Acetonitrile37.5[Insert Experimental Value]
Dichloromethane8.9[Insert Experimental Value]
Toluene2.4[Insert Experimental Value]
Hexane1.9[Insert Experimental Value]

Table 2: Stability of this compound in Methanol under Stress Conditions (Hypothetical Data)

Time (hours)% Remaining (Ambient)% Remaining (60 °C)% Remaining (Photostability)
0100100100
24[Value][Value][Value]
48[Value][Value][Value]
72[Value][Value][Value]

Conclusion

The solubility and stability of this compound are critical parameters that dictate its utility in various applications. This guide has provided a theoretical framework for understanding these properties based on the molecule's structure, as well as detailed, practical protocols for their experimental determination. By following these methodologies, researchers can generate reliable and accurate data to inform their work in drug development and other scientific disciplines.

References

An In-Depth Technical Guide to 2,6-Difluoro-3-nitroaniline: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide offers a comprehensive examination of 2,6-Difluoro-3-nitroaniline (CAS No. 25892-09-5), a fluorinated aromatic nitroamine that serves as a valuable, yet under-documented, intermediate in synthetic chemistry. Given the limited availability of direct experimental data, this document establishes a foundational understanding of the compound by integrating known identifiers with predictive modeling and comparative analysis of its structural isomers. The guide outlines a plausible synthetic route, details predicted physicochemical and spectroscopic properties, discusses expected chemical reactivity, and explores its potential applications in medicinal chemistry and materials science. Standardized protocols for synthesis, purification, and analysis are proposed based on established methodologies for analogous compounds. This guide is intended to be an essential resource for scientists seeking to evaluate and utilize this compound in research and development endeavors.

Introduction: The Strategic Importance of Fluorinated Nitroaromatics

Fluorinated nitroaromatic compounds are a cornerstone of modern chemical synthesis, particularly in the development of pharmaceuticals and agrochemicals. The strategic incorporation of fluorine atoms can dramatically alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, often leading to enhanced biological activity. The nitro group, a potent electron-withdrawing moiety, not only influences the electronic profile of the aromatic ring but also serves as a versatile synthetic handle for further chemical transformations, most notably its reduction to a primary amine.

This compound belongs to this critical class of chemical building blocks. Its specific substitution pattern—with fluorine atoms ortho to the amine and a nitro group ortho to one fluorine and meta to the other—presents a unique combination of steric and electronic features. This guide aims to consolidate the known information and provide expert-driven insights into the chemistry of this compound.

Physicochemical and Structural Properties

While extensive experimental data for this compound is not widely published, its core properties can be reliably established and its behavior predicted based on its structure and comparison with well-characterized isomers.

Core Compound Identifiers

A summary of the fundamental identifiers for this compound is presented below.

PropertyValueReference
CAS Number 25892-09-5[1]
Molecular Formula C₆H₄F₂N₂O₂[1]
Molecular Weight 174.11 g/mol [2]
IUPAC Name This compound
Predicted and Comparative Physical Properties

Directly measured physical properties such as melting point and solubility are not consistently reported for this compound. However, data from its isomers provide a valuable benchmark. Aromatic nitro compounds are typically crystalline solids with low solubility in water but good solubility in common organic solvents.[3]

CompoundCAS NumberMelting Point (°C)Physical Form
This compound 25892-09-5Not Reported (Predicted Solid)-
2,3-Difluoro-6-nitroaniline211693-73-150Solid
2,6-Difluoro-4-nitroaniline23156-27-6160-164Solid
4-Fluoro-3-nitroaniline364-76-194-96Solid
3-Nitroaniline99-09-2111-114Yellow Solid

Solubility Prediction: Based on its structure, this compound is expected to be poorly soluble in water and soluble in organic solvents such as dichloromethane (DCM), ethyl acetate, and acetone.

Synthesis and Purification

Proposed Synthetic Pathway: Electrophilic Nitration

The directing effects of the substituents on the 2,6-difluoroaniline ring are paramount. The amino group (-NH₂) is a powerful activating, ortho-, para-director. The fluorine atoms are deactivating but are also ortho-, para-directors. The concerted effect directs the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho or para to the strongly activating amino group. Since the para position (C4) and one ortho position (C2, C6) are blocked, the nitration is expected to occur at the C3 or C5 positions. Steric hindrance from the adjacent fluorine at C2 may favor substitution at C3.

To prevent oxidation of the aniline and to control the reaction, the amino group is often protected as an acetanilide prior to nitration, followed by deprotection. However, direct nitration under controlled, anhydrous conditions is also a viable strategy.[4]

Synthesis_of_this compound cluster_start Starting Material cluster_reagents Reagents cluster_product Product cluster_purification Purification start 2,6-Difluoroaniline reagents HNO₃ / H₂SO₄ start->reagents Nitration product This compound reagents->product Electrophilic Aromatic Substitution purification Column Chromatography (Silica Gel, Hexane/EtOAc) product->purification Workup & Purification

References

Methodological & Application

Application Notes and Protocols: The Strategic Role of 2,6-Difluoro-3-nitroaniline in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Moieties in Modern Crop Protection

In the landscape of contemporary agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven method for enhancing the efficacy, metabolic stability, and overall performance of active ingredients.[1][2] The unique electronic properties of fluorine can significantly influence a molecule's binding affinity to target enzymes and its resistance to metabolic degradation, leading to more potent and durable crop protection agents. Among the vast array of fluorinated building blocks, 2,6-difluoro-substituted aromatic compounds are of particular importance, forming the core of numerous commercially successful herbicides and insecticides.

This guide focuses on the application of a key, high-value intermediate: 2,6-Difluoro-3-nitroaniline . We will explore its pivotal role as a precursor in the synthesis of a prominent class of insecticides—the benzoylphenylureas. This document will provide researchers, chemists, and drug development professionals with a comprehensive understanding of its synthetic utility, supported by detailed protocols and mechanistic insights.

Core Application: A Gateway to Benzoylphenylurea Insecticides

This compound serves as a strategic starting material for the synthesis of insecticides that function as insect growth regulators. The primary synthetic pathway involves the transformation of this compound into the key intermediate, 2,6-difluorobenzoyl isocyanate . This isocyanate is the cornerstone for constructing the characteristic urea linkage found in insecticides like lufenuron, diflubenzuron, and hexaflumuron.[3][4]

The overall synthetic workflow can be conceptualized as a multi-step process, beginning with the reduction of the nitro group of this compound. This initial step is critical as it unmasks the foundational 2,6-difluoroaniline core.

Visualizing the Synthetic Workflow

The following diagram illustrates the synthetic progression from this compound to a representative benzoylphenylurea insecticide.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Intermediate Formation cluster_2 Phase 3: Final Product Synthesis A This compound B 2,6-Difluoroaniline A->B Reduction (e.g., SnCl2/HCl) C 2,6-Difluorobenzonitrile B->C Sandmeyer Reaction D 2,6-Difluorobenzamide C->D Hydrolysis E 2,6-Difluorobenzoyl isocyanate D->E Reaction with Oxalyl Chloride G Benzoylphenylurea Insecticide (e.g., Lufenuron) E->G F Substituted Aniline (e.g., 2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline) F->G G Aniline_N R-NH₂ Isocyanate_C R'-N=C=O Aniline_N->Isocyanate_C Nucleophilic attack Intermediate R-N⁺H₂-C(=O)-N⁻-R' Isocyanate_C->Intermediate Urea R-NH-C(=O)-NH-R' Intermediate->Urea Proton transfer

References

Application Note: 2,6-Difluoro-3-nitroaniline as a Strategic Precursor for the Synthesis of Fluorinated Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the synthetic utility of 2,6-difluoro-3-nitroaniline. This readily available starting material serves as a versatile building block for a variety of fluorinated heterocyclic compounds, which are of significant interest in pharmaceutical research. The strategic placement of fluorine atoms can profoundly influence a molecule's pharmacokinetic and physicochemical properties, often leading to improved metabolic stability, membrane permeability, and binding affinity.[1][2] This guide details the core synthetic transformations, provides step-by-step protocols for the synthesis of benzimidazoles, quinoxalines, and benzotriazoles, and explains the chemical principles underpinning these methodologies.

Introduction: The Strategic Value of this compound

The incorporation of fluorine into organic molecules has become a cornerstone of modern drug design.[3][4] this compound is a particularly valuable starting material due to its trifunctional nature, which allows for controlled and sequential chemical modifications. Its reactivity is governed by three key features:

  • The Nitro Group: Positioned ortho to an amino group, it can be selectively reduced to generate a crucial 1,2-diamine intermediate.

  • The Fluoro Substituents: These atoms activate the aromatic ring towards nucleophilic aromatic substitution (SNAr) and serve as excellent leaving groups.[5][6] Their presence in the final heterocyclic product can significantly enhance biological activity.

  • The Amino Group: Allows for diazotization reactions and other modifications typical of primary aromatic amines.

The primary synthetic pathway explored in this guide involves the initial reduction of the nitro group to form 3,4-difluorobenzene-1,2-diamine. This key intermediate is the common precursor for a range of cyclization reactions leading to medicinally relevant heterocyclic scaffolds.[5]

Introduction_Workflow Start This compound Intermediate Key Intermediate: 3,4-Difluorobenzene-1,2-diamine Start->Intermediate Nitro Group Reduction Benzimidazole Fluorinated Benzimidazoles Intermediate->Benzimidazole Condensation with Aldehydes Quinoxaline Fluorinated Quinoxalines Intermediate->Quinoxaline Condensation with 1,2-Dicarbonyls Benzotriazole Fluorinated Benzotriazoles Intermediate->Benzotriazole Diazotization & Cyclization

Figure 1: General synthetic strategy from this compound.

Core Protocol: Reduction to 3,4-Difluorobenzene-1,2-diamine

The conversion of the nitro group to an amine is the gateway to most subsequent heterocyclic syntheses. Catalytic hydrogenation is a clean and efficient method for this transformation. The resulting 3,4-difluorobenzene-1,2-diamine is a versatile intermediate for forming various fused heterocyclic systems.[5]

Experimental Protocol 2.1: Catalytic Hydrogenation

Objective: To synthesize 3,4-difluorobenzene-1,2-diamine from this compound.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C, 50% wet)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂)

  • Celite®

Equipment:

  • Parr hydrogenation apparatus or a flask equipped with a balloon filled with hydrogen

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

Procedure:

  • In a suitable pressure vessel, dissolve this compound (1.0 eq.) in a minimal amount of ethanol.

  • Carefully add 10% Pd/C catalyst (approx. 5-10 mol %).

    • Expert Insight: The catalyst is often pyrophoric. Handle with care, preferably under an inert atmosphere or as a wet slurry to mitigate risks.

  • Seal the vessel and purge it with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 40-50 psi) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 2-6 hours.

  • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional ethanol.

    • Causality Note: Filtration through Celite® is crucial to remove the fine catalyst particles, which could interfere with subsequent reactions.

  • Concentrate the filtrate under reduced pressure to yield 3,4-difluorobenzene-1,2-diamine, which can often be used in the next step without further purification.

Synthesis of 5,6-Difluorobenzimidazoles

Benzimidazoles are a vital class of heterocyclic compounds with a wide range of biological activities, including anti-ulcer, anti-tumor, and antiviral properties.[7] The standard synthesis involves the condensation of an o-phenylenediamine with an aldehyde.[8] The reaction proceeds via the formation of a Schiff base, which then undergoes intramolecular cyclization and aromatization.

Benzimidazole_Synthesis cluster_reactants Reactants Diamine 3,4-Difluorobenzene- 1,2-diamine Intermediate Schiff Base Intermediate Diamine->Intermediate Aldehyde Aromatic Aldehyde (R-CHO) Aldehyde->Intermediate Product 2-Aryl-5,6-difluoro- 1H-benzimidazole Intermediate->Product Intramolecular Cyclization & Aromatization

Figure 2: Reaction pathway for the synthesis of 5,6-Difluorobenzimidazoles.

Experimental Protocol 3.1: Synthesis of 2-Aryl-5,6-difluorobenzimidazoles

Objective: To synthesize a 2-substituted 5,6-difluorobenzimidazole via condensation.

Materials:

  • 3,4-Difluorobenzene-1,2-diamine (from Protocol 2.1)

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde) (1.0 eq.)

  • Ethanol (EtOH)

  • Ammonium chloride (NH₄Cl) or another suitable catalyst

Procedure:

  • Dissolve 3,4-difluorobenzene-1,2-diamine (1.0 eq.) and the chosen aromatic aldehyde (1.0 eq.) in ethanol in a round-bottom flask.

  • Add a catalytic amount of ammonium chloride (approx. 10-20 mol %).

    • Expert Insight: While some condensations proceed with heat alone, a mild acid or Lewis acid catalyst can significantly improve reaction rates and yields.[7]

  • Heat the mixture to reflux (approx. 80-90°C) and stir for 4-8 hours.

  • Monitor the reaction completion by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography (e.g., using a hexane:ethyl acetate gradient) or recrystallization.

Aldehyde Substituent (R)CatalystTypical Yield Range
PhenylNH₄Cl75-90%
4-ChlorophenylNH₄Cl80-95%
4-MethoxyphenylTiCl₃OTf85-95%[8]
Thiophen-2-ylNH₄Cl70-85%
Table 1: Representative Aldehydes for Benzimidazole Synthesis.

Synthesis of 6,7-Difluoroquinoxalines

Quinoxalines are another privileged heterocyclic scaffold found in numerous marketed drugs, known for their antibacterial, antiviral, and anticancer activities.[9] They are most commonly synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[10][11]

Experimental Protocol 4.1: Synthesis of 2,3-Disubstituted-6,7-difluoroquinoxalines

Objective: To synthesize a 6,7-difluoroquinoxaline from 3,4-difluorobenzene-1,2-diamine.

Materials:

  • 3,4-Difluorobenzene-1,2-diamine (from Protocol 2.1)

  • 1,2-Dicarbonyl compound (e.g., benzil, glyoxal, 2,3-butanedione) (1.0 eq.)

  • Ethanol (EtOH) or Acetic Acid (AcOH)

Procedure:

  • In a round-bottom flask, dissolve the 1,2-dicarbonyl compound (1.0 eq.) in ethanol.

  • Add a solution of 3,4-difluorobenzene-1,2-diamine (1.0 eq.) in ethanol dropwise to the stirred solution at room temperature.

    • Causality Note: The reaction is often rapid and exothermic. A controlled addition helps manage the reaction temperature.

  • After the addition is complete, stir the mixture at room temperature for 1-2 hours or gently heat to reflux for 30-60 minutes to ensure complete reaction.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture. The product usually crystallizes out.

  • Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry.

  • If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.

1,2-Dicarbonyl CompoundSolventProduct
BenzilEthanol6,7-Difluoro-2,3-diphenylquinoxaline
Glyoxal (40% in H₂O)Ethanol6,7-Difluoroquinoxaline
2,3-ButanedioneAcetic Acid6,7-Difluoro-2,3-dimethylquinoxaline
Table 2: Common 1,2-Dicarbonyls for Quinoxaline Synthesis.

Synthesis of 5,6-Difluorobenzotriazole

Benzotriazoles are versatile compounds used not only in medicinal chemistry but also as corrosion inhibitors and synthetic auxiliaries.[12][13] The classical synthesis involves the diazotization of an o-phenylenediamine with a nitrite source in an acidic medium, which triggers a spontaneous intramolecular cyclization.[12][13]

Benzotriazole_Synthesis Diamine 3,4-Difluorobenzene- 1,2-diamine Intermediate Monodiazonium Intermediate Diamine->Intermediate Reagents NaNO₂ / Acetic Acid Reagents->Intermediate Product 5,6-Difluorobenzotriazole Intermediate->Product Spontaneous Cyclization

Figure 3: Synthesis of 5,6-Difluorobenzotriazole.

Experimental Protocol 5.1: Synthesis of 5,6-Difluorobenzotriazole

Objective: To synthesize 5,6-difluorobenzotriazole via diazotization and cyclization.

Materials:

  • 3,4-Difluorobenzene-1,2-diamine (from Protocol 2.1)

  • Glacial Acetic Acid

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ice

Procedure:

  • Prepare a solution of 3,4-difluorobenzene-1,2-diamine (1.0 eq.) in a mixture of glacial acetic acid and water.

  • Cool the mixture to below 15°C, preferably between 5-10°C, using an ice bath.[12]

    • Causality Note: Low temperature is critical to prevent the decomposition of the unstable diazonium salt intermediate and to control the exothermic nature of the diazotization reaction.

  • Prepare a solution of sodium nitrite (1.05 eq.) in deionized water.

  • Add the sodium nitrite solution dropwise to the stirred diamine solution, ensuring the temperature does not rise above 15°C.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 30-60 minutes.

  • The product often precipitates as a pale solid. Collect the solid by vacuum filtration.

  • Wash the collected solid with cold water to remove any residual acid and salts.

  • Dry the product under vacuum. A second crop can sometimes be obtained by concentrating the filtrate.[12]

References

Application Notes & Protocols: Leveraging 2,6-Difluoro-3-nitroaniline as a Strategic Precursor for the Synthesis of Janus Kinase (JAK) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The Janus kinase (JAK) family of enzymes represents a critical node in cytokine signaling pathways, making them high-value targets for therapeutic intervention in a host of autoimmune diseases, inflammatory conditions, and cancers. The development of small-molecule JAK inhibitors has revolutionized treatment paradigms for conditions like rheumatoid arthritis and psoriasis. This guide provides an in-depth examination of 2,6-difluoro-3-nitroaniline, a key precursor whose unique chemical architecture offers significant advantages in the synthesis of potent JAK inhibitors. We will elucidate the strategic importance of this starting material and provide detailed, field-proven protocols for its conversion into advanced intermediates, culminating in the assembly of a final drug scaffold, exemplified by the synthesis of Tofacitinib analogues.

The Strategic Importance of Fluorinated Precursors in JAK Inhibitor Synthesis

The JAK family, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are intracellular tyrosine kinases that transduce signals from cytokine and growth factor receptors via the JAK-STAT pathway.[1] Dysregulation of this pathway is a hallmark of numerous inflammatory and autoimmune disorders.[1][2] Consequently, small-molecule inhibitors that target the ATP-binding site of JAKs have emerged as a powerful therapeutic class, with several drugs, including Tofacitinib and Ruxolitinib, gaining FDA approval.[1][2]

The design and synthesis of these inhibitors often rely on building blocks that impart favorable pharmacological properties. Fluorinated organic compounds are particularly valuable in medicinal chemistry.[3] The introduction of fluorine atoms can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to its target protein by altering its electronic properties and conformation.[4][5][6]

This compound is a prime example of a strategically designed precursor. Its utility stems from several key features:

  • Ortho-Difluoro Substitution: The two fluorine atoms flanking the amine group (after reduction) modulate the basicity and nucleophilicity of the aniline, influencing the regioselectivity of subsequent cyclization reactions. In the final inhibitor, these fluorine atoms can engage in crucial interactions within the kinase hinge region.

  • Nitro Group as a Versatile Handle: The nitro group is an exceptionally useful synthetic handle. It is strongly electron-withdrawing, deactivating the ring to certain electrophilic substitutions, but more importantly, it can be cleanly and efficiently reduced to a primary amine. This amine is essential for constructing the core heterocyclic systems of many JAK inhibitors.

The overall synthetic logic involves transforming this relatively simple precursor into a complex heterocyclic core, which is then coupled with other fragments to complete the inhibitor structure.

G cluster_0 Phase 1: Precursor Modification cluster_1 Phase 2: Core Assembly cluster_2 Phase 3: Final Coupling A This compound B 2,6-Difluorobenzene-1,3-diamine A->B Nitro Group Reduction C Pyrrolo[2,3-d]pyrimidine Core B->C Heterocyclic Cyclization E Final JAK Inhibitor (e.g., Tofacitinib Analogue) C->E C-N Bond Formation (e.g., Buchwald-Hartwig) D Chiral Piperidine Moiety D->E C-N Bond Formation (e.g., Buchwald-Hartwig)

Figure 1: High-level synthetic workflow from precursor to final product.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with explanations for key steps and expected outcomes. Researchers should adapt these procedures based on available laboratory equipment and safety infrastructure.

Protocol 1: Catalytic Reduction of this compound

Objective: To efficiently and selectively reduce the nitro group of the starting material to a primary amine, yielding 2,6-difluorobenzene-1,3-diamine, a critical building block for subsequent heterocycle formation.

Causality: Catalytic hydrogenation is the preferred method for this transformation due to its high efficiency, clean reaction profile, and the generation of water as the only byproduct. The choice of catalyst (Palladium on Carbon) is standard for nitro group reductions due to its excellent activity and selectivity.[7][8]

Materials:

  • This compound (1 eq.)

  • 10% Palladium on Carbon (Pd/C), 50% wet (approx. 5 mol%)

  • Methanol (MeOH) or Ethanol (EtOH) as solvent

  • Hydrogen (H₂) gas

  • Parr hydrogenator or similar pressure vessel

  • Celite™ or another filtration aid

Step-by-Step Methodology:

  • Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and purged with an inert gas (e.g., Nitrogen or Argon).

  • Charging the Reactor: To the vessel, add this compound. Add the solvent (e.g., Methanol) to create a solution or a fine slurry.

  • Catalyst Addition: Under an inert atmosphere, carefully add the 10% Pd/C catalyst. Safety Note: Palladium on carbon can be pyrophoric, especially when dry. Always handle in a wet state and under an inert atmosphere.

  • Hydrogenation: Seal the reaction vessel. Purge the vessel multiple times with H₂ gas to remove all air. Pressurize the vessel with H₂ (typically 50-100 psi, but consult literature for specific substrate optimization).

  • Reaction: Begin vigorous stirring and heat the reaction mixture to a moderate temperature (e.g., 40-50 °C) to increase the reaction rate. Monitor the reaction progress by observing the cessation of hydrogen uptake or by TLC/LC-MS analysis of aliquots.

  • Work-up: Once the reaction is complete, cool the vessel to room temperature. Carefully vent the excess H₂ gas and purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the filter cake with additional solvent (Methanol or Ethanol) to ensure complete recovery of the product.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2,6-difluorobenzene-1,3-diamine. The product can be used directly in the next step or purified further by crystallization or column chromatography if necessary.

ParameterConditionRationale
Catalyst 10% Pd/C (5 mol%)High activity for nitro reduction with minimal side reactions.
Solvent Methanol / EthanolGood solubility for the substrate and inert to reaction conditions.
Pressure 50-100 psi H₂Sufficient pressure to drive the reaction efficiently without requiring specialized high-pressure equipment.
Temperature 40-50 °CAccelerates the reaction rate; higher temperatures may lead to side reactions.
Expected Yield >95%This reduction is typically high-yielding and clean.
Protocol 2: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig Amination)

Objective: To couple the synthesized heterocyclic core (e.g., a 4-chloro-pyrrolo[2,3-d]pyrimidine derivative) with a chiral piperidine amine, forming the final C-N bond of the JAK inhibitor.

Causality: The Buchwald-Hartwig amination is a powerful and versatile method for forming aryl C-N bonds.[9][10] It overcomes the limitations of classical methods, which often require harsh conditions and have limited substrate scope.[9] The choice of a specific palladium catalyst and ligand is crucial for achieving high yields and preventing side reactions.[11] Bidentate phosphine ligands like Xantphos are often effective in these couplings.[9]

Materials:

  • 4-Chloro-pyrrolo[2,3-d]pyrimidine derivative (1 eq.)

  • Chiral piperidine amine derivative (e.g., (3R,4R)-N,4-dimethyl-1-benzylpiperidin-3-amine) (1.1 eq.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2-5 mol%)

  • Xantphos (4-10 mol%)

  • Sodium tert-butoxide (NaOtBu) or Potassium Carbonate (K₂CO₃) (1.5-2.0 eq.)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under a strict inert atmosphere, add the aryl chloride, palladium catalyst, and ligand to an oven-dried flask.

  • Reagent Addition: Add the anhydrous, degassed solvent, followed by the piperidine amine derivative and the base (NaOtBu). Note: NaOtBu is a strong, moisture-sensitive base and should be handled with care.

  • Reaction: Heat the mixture to reflux (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Quenching: After completion, cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Dilute the mixture with an organic solvent like ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pure coupled product.

G Buchwald-Hartwig Catalytic Cycle Pd(0)L2 Pd(0)L2 Pd(II)(Ar)(X)L2 Pd(II)(Ar)(X)L2 (Oxidative Addition Complex) Pd(0)L2->Pd(II)(Ar)(X)L2 Oxidative Addition Ar-X Ar-X [Pd(II)(Ar)(NR2)L2] [Pd(II)(Ar)(NR2)L2] Pd(II)(Ar)(X)L2->[Pd(II)(Ar)(NR2)L2] + R2NH - HX R2NH R2NH [Pd(II)(Ar)(NR2)L2]->Pd(0)L2 Ar-NR2 Ar-NR2 [Pd(II)(Ar)(NR2)L2]->Ar-NR2 Reductive Elimination

Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Characterization & Data Summary

Rigorous analytical characterization is essential at each stage of the synthesis to confirm the structure and purity of all intermediates and the final product.

CompoundTechniqueExpected Data
2,6-Difluorobenzene-1,3-diamine ¹H NMRAromatic protons shifted upfield compared to starting material; appearance of two distinct NH₂ signals.
¹⁹F NMRTwo distinct fluorine signals confirming the substitution pattern.
MS (ESI+)[M+H]⁺ peak corresponding to the molecular weight (approx. 145.05).
Final JAK Inhibitor ¹H NMRComplex spectrum showing signals for the pyrimidine, pyrrole, and piperidine moieties.
¹³C NMRSignals corresponding to all unique carbon atoms in the molecule.
HPLCPurity assessment, typically >98% for advanced intermediates.
HRMSHigh-resolution mass spectrometry to confirm the exact molecular formula.

Conclusion

This compound serves as an exemplary precursor for the construction of advanced pharmaceutical intermediates, particularly for the synthesis of Janus kinase inhibitors. Its chemical architecture provides a robust foundation for building the complex heterocyclic systems required for potent kinase inhibition. The protocols outlined herein demonstrate a logical and efficient synthetic pathway, from the critical initial reduction to the final palladium-catalyzed coupling. By understanding the causality behind each transformation, researchers in drug development can leverage this and similar fluorinated building blocks to accelerate the discovery and production of next-generation therapeutics.

References

Application Notes and Protocols: Suzuki Coupling Reactions Involving 2,6-Difluoro-3-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive technical guide for performing Suzuki-Miyaura cross-coupling reactions with the challenging substrate, 2,6-Difluoro-3-nitroaniline. This document moves beyond a simple recitation of steps to offer in-depth scientific rationale, troubleshooting insights, and detailed protocols to empower researchers in synthesizing novel biaryl compounds critical for pharmaceutical and materials science research.

Introduction: Navigating the Challenges of a Multifunctional Substrate

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] However, the successful application of this powerful reaction to highly functionalized substrates like this compound requires a nuanced understanding of the interplay between its electronic and steric properties. This aniline derivative presents a unique set of challenges and opportunities:

  • Deactivating Effects: The presence of two electron-withdrawing fluorine atoms and a strongly deactivating nitro group significantly reduces the electron density of the aromatic ring. This can make the initial oxidative addition of the palladium catalyst, a critical step in the catalytic cycle, more difficult.[4]

  • Potential for Nitro Group Reactivity: While typically robust, under certain conditions, nitro groups can act as leaving groups in Suzuki-Miyaura couplings, leading to undesired side products.[4][5][6] Careful selection of reaction parameters is crucial to mitigate this reactivity.

  • Steric Hindrance: The ortho-positioning of the fluorine and amino groups can introduce steric hindrance around the reaction center, potentially impeding the approach of the palladium catalyst and the boronic acid coupling partner.

  • Amino Group Coordination: The free amino group can coordinate to the palladium center, potentially inhibiting its catalytic activity.

Despite these challenges, the unique substitution pattern of this compound makes it a valuable building block for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. The fluorine and nitro functionalities can serve as handles for further synthetic transformations, while the aniline moiety provides a key pharmacophoric element.

Mechanistic Considerations: A Deeper Dive into the Catalytic Cycle

A thorough understanding of the Suzuki-Miyaura catalytic cycle is paramount to optimizing the reaction for a substrate like this compound. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][7][8]

Suzuki_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArylHalide Ar-X (this compound Derivative) ArylHalide->OxAdd PdII_complex Ar-Pd(II)Ln-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Base Base (e.g., K₂CO₃) BoronicAcid R-B(OH)₂ Base->BoronicAcid Activates Boronate [R-B(OH)₃]⁻ BoronicAcid->Boronate Forms Boronate->Transmetalation PdII_biaryl Ar-Pd(II)Ln-R Transmetalation->PdII_biaryl RedElim Reductive Elimination PdII_biaryl->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-R (Final Product) RedElim->Product

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

For this compound, the oxidative addition step is often the rate-determining step due to the electron-deficient nature of the aryl halide. To overcome this, the choice of a highly active palladium catalyst and appropriate ligand is critical. Electron-rich and bulky phosphine ligands are often employed to enhance the electron density on the palladium(0) center, thereby facilitating its insertion into the carbon-halogen bond.[3]

Recommended Catalytic Systems and Reaction Parameters

Based on literature precedents for Suzuki couplings of electron-deficient and sterically hindered aryl halides, the following catalytic systems and reaction parameters are recommended for this compound.

ParameterRecommended ConditionsRationale
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃These are common and effective Pd(0) or Pd(II) sources that are readily available.[9][10]
Ligand SPhos, XPhos, RuPhos, or other bulky biaryl phosphine ligandsBulky and electron-rich ligands are crucial for promoting the oxidative addition of deactivated aryl halides and stabilizing the catalytic species.[5][11]
Base K₂CO₃, K₃PO₄, Cs₂CO₃A moderately strong inorganic base is required to activate the boronic acid for transmetalation. The choice of base can significantly impact the reaction outcome.[7][11]
Solvent Dioxane/H₂O, Toluene/H₂O, DMF/H₂OA mixture of an organic solvent and water is often optimal. Water can aid in the dissolution of the base and facilitate the transmetalation step.[9][10][12]
Temperature 80-120 °CElevated temperatures are typically necessary to overcome the activation energy barrier for the oxidative addition of electron-deficient aryl halides.[13]
Atmosphere Inert (Argon or Nitrogen)Suzuki couplings are sensitive to oxygen, which can oxidize the palladium catalyst and phosphine ligands, leading to catalyst deactivation.[11]

Detailed Experimental Protocol

This protocol provides a general framework for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization of specific parameters may be necessary for different coupling partners.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Phosphine ligand (e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., Dioxane)

  • Degassed water

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating block/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium precatalyst, the phosphine ligand, and the base.

  • Inerting the System: Evacuate and backfill the flask with an inert gas three times to ensure the removal of all oxygen.

  • Solvent Addition: Add the anhydrous organic solvent followed by the degassed water via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Suzuki_Workflow Start Start Setup Combine Reactants, Catalyst, Ligand, and Base in Schlenk Flask Start->Setup Inert Evacuate and Backfill with Inert Gas (3x) Setup->Inert Solvent Add Anhydrous Organic Solvent and Degassed Water Inert->Solvent React Heat with Stirring (e.g., 100 °C) Solvent->React Monitor Monitor Reaction Progress (TLC or LC-MS) React->Monitor Monitor->React Incomplete Workup Cool, Dilute, Wash with Water and Brine Monitor->Workup Complete Purify Dry, Concentrate, and Purify by Chromatography Workup->Purify End End Purify->End

Figure 2: A typical workflow for the Suzuki-Miyaura coupling reaction.

Troubleshooting and Key Considerations

  • Low Yield or No Reaction:

    • Catalyst Deactivation: Ensure a strictly inert atmosphere and use high-purity, degassed solvents.

    • Inefficient Oxidative Addition: Increase the reaction temperature or screen different bulky, electron-rich phosphine ligands.

    • Poorly Reactive Boronic Acid: Consider converting the boronic acid to a more reactive boronate ester (e.g., a pinacol ester).

  • Formation of Side Products:

    • Protodeboronation: Minimize the amount of water in the reaction mixture and use a milder base if possible.

    • Homocoupling of Boronic Acid: This can occur at higher temperatures. Lowering the reaction temperature or catalyst loading may help.

    • Nitro Group Reduction: While less common under Suzuki conditions, the presence of phosphine ligands and trace impurities could potentially lead to partial reduction of the nitro group. If this is observed, screening different ligands or catalyst systems may be necessary.

Conclusion

The Suzuki-Miyaura coupling of this compound is a challenging yet achievable transformation. By carefully selecting a highly active palladium catalyst system with a bulky, electron-rich phosphine ligand, and by optimizing the base, solvent, and temperature, researchers can successfully synthesize a wide range of novel biaryl compounds. The insights and protocols provided in these application notes serve as a valuable starting point for developing robust and efficient synthetic routes to these important molecular scaffolds.

References

Application Note & Protocol: A Strategic Approach to the Synthesis of Novel Fluorinated Benzimidazoles Utilizing 2,6-Difluoro-3-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Enduring Significance of the Benzimidazole Scaffold and the Strategic Role of Fluorine

The benzimidazole core is a privileged heterocyclic scaffold, forming the structural basis of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, antiviral, anticancer, and antihypertensive properties.[1][2][3] Its rigid, planar structure and ability to participate in hydrogen bonding interactions make it an ideal pharmacophore for engaging with various biological targets. In the realm of medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity, ultimately improving the pharmacokinetic and pharmacodynamic profile of the molecule.[4][5][6][7] This application note provides a detailed protocol for the synthesis of novel fluorinated benzimidazoles through the reductive cyclization of 2,6-difluoro-3-nitroaniline with various aldehydes.

Rationale for Employing this compound

The selection of this compound as the starting material offers several distinct advantages in the synthesis of novel benzimidazoles:

  • Introduction of Fluorine Moieties: The two fluorine atoms on the benzene ring are retained in the final benzimidazole product, imparting the aforementioned benefits of fluorination. The ortho and meta positioning of these fluorine atoms can significantly influence the electronic and steric properties of the resulting molecule, potentially leading to unique biological activities.[4][5][6]

  • One-Pot Reductive Cyclization: The presence of the nitro group allows for a highly efficient one-pot synthesis strategy. The nitro group is first reduced in situ to an amine, which then readily condenses with an aldehyde, followed by cyclization to form the benzimidazole ring. This approach avoids the isolation of the potentially unstable diamine intermediate.[8][9][10]

  • Versatility: This method is amenable to a wide range of aldehydes, allowing for the generation of a diverse library of 2-substituted, 4,7-difluorobenzimidazoles for structure-activity relationship (SAR) studies.

Reaction Mechanism: A Step-by-Step Elucidation

The synthesis of 2-substituted-4,7-difluorobenzimidazoles from this compound proceeds via a tandem reductive cyclization pathway. The key mechanistic steps are outlined below:

  • Reduction of the Nitro Group: The reaction is initiated by the reduction of the nitro group of this compound to an amino group, forming the transient intermediate 3,5-difluoro-1,2-phenylenediamine. This reduction is typically achieved using a mild reducing agent such as sodium dithionite (Na₂S₂O₄).[8][9]

  • Schiff Base Formation: The in-situ generated diamine then reacts with the aldehyde. One of the amino groups attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a hemiaminal intermediate. Subsequent dehydration results in the formation of a Schiff base (imine).

  • Intramolecular Cyclization: The second amino group of the phenylenediamine moiety then performs an intramolecular nucleophilic attack on the imine carbon. This ring-closing step forms a dihydrobenzimidazole intermediate.

  • Aromatization: The final step involves the oxidation of the dihydrobenzimidazole intermediate to the stable, aromatic benzimidazole ring system. This can occur via air oxidation or be facilitated by an oxidizing agent present in the reaction mixture.

Diagram of the Reaction Mechanism:

Benzimidazole Synthesis Mechanism A This compound B 3,5-Difluoro-1,2-phenylenediamine (in-situ generated) A->B Reduction (e.g., Na2S2O4) D Schiff Base Intermediate B->D Condensation C Aldehyde (R-CHO) C->D E Dihydrobenzimidazole Intermediate D->E Intramolecular Cyclization F 2-Substituted-4,7-difluorobenzimidazole E->F Oxidation/ Aromatization

Caption: Reaction mechanism for the synthesis of 2-substituted-4,7-difluorobenzimidazoles.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of 2-substituted-4,7-difluorobenzimidazoles via reductive cyclization.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
This compound≥97%Sigma-Aldrich25892-09-5
Aldehyde (e.g., Benzaldehyde)Reagent gradeMajor suppliers100-52-7
Sodium Dithionite (Na₂S₂O₄)≥85%Major suppliers7775-14-6
Ethanol (EtOH)AnhydrousMajor suppliers64-17-5
Ethyl Acetate (EtOAc)ACS gradeMajor suppliers141-78-6
HexanesACS gradeMajor suppliers110-54-3
Saturated Sodium Bicarbonate SolutionLaboratory prepared--
BrineLaboratory prepared--
Anhydrous Sodium Sulfate (Na₂SO₄)ACS gradeMajor suppliers7757-82-6
Silica Gel60 Å, 230-400 meshMajor suppliers7631-86-9
Equipment
  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glassware for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).

  • Solvent Addition: Add ethanol (20 mL) to the flask and stir the mixture at room temperature until the starting material is fully dissolved.

  • Aldehyde Addition: To the stirred solution, add the desired aldehyde (1.1 eq.).

  • Initiation of Reduction: In a separate beaker, prepare a solution of sodium dithionite (3.0 eq.) in water (10 mL). Add this solution dropwise to the reaction mixture over 10-15 minutes. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., 3:1 Hexanes:EtOAc). The disappearance of the starting materials and the formation of a new, more polar spot indicates the progress of the reaction.

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the remaining aqueous residue, add ethyl acetate (30 mL) and transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-substituted-4,7-difluorobenzimidazole.

Experimental Workflow Diagram:

Experimental Workflow A 1. Dissolve this compound and aldehyde in Ethanol B 2. Add Sodium Dithionite Solution A->B C 3. Reflux for 2-4 hours (Monitor by TLC) B->C D 4. Cool and Concentrate C->D E 5. Extraction with Ethyl Acetate D->E F 6. Wash with NaHCO3 and Brine E->F G 7. Dry, Filter, and Concentrate F->G H 8. Purify by Column Chromatography G->H I 9. Characterize Pure Product H->I

Caption: Step-by-step workflow for the synthesis and purification of 2-substituted-4,7-difluorobenzimidazoles.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • This compound: May be harmful if swallowed, inhaled, or absorbed through the skin. Avoid breathing dust and contact with skin and eyes.[11][12][13]

    • Sodium Dithionite: A strong reducing agent. It is flammable and can self-heat in contact with air. Keep away from water and moisture as it can release toxic sulfur dioxide gas.[14]

    • Aldehydes: Many aldehydes are irritants and sensitizers. Handle with care and avoid inhalation of vapors.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

protocols for nucleophilic aromatic substitution with 2,6-Difluoro-3-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the nucleophilic aromatic substitution (SNAr) of 2,6-difluoro-3-nitroaniline, designed for researchers and drug development professionals. This document provides a detailed exploration of the underlying mechanisms, strategic considerations for experimental design, and comprehensive, step-by-step protocols for key transformations.

Introduction: The Utility of this compound in SNAr Chemistry

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction in modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic scaffolds.[1] Unlike electrophilic aromatic substitution, which relies on an electron-rich aromatic ring, the SNAr reaction requires an electron-deficient ring, typically achieved by installing potent electron-withdrawing groups (EWGs).[2][3]

The substrate, this compound, is an exemplary scaffold for SNAr reactions. Its reactivity is dictated by a confluence of structural features:

  • Activation: A powerful nitro (-NO2) group at the 3-position strongly withdraws electron density from the aromatic ring, making it highly electrophilic and susceptible to nucleophilic attack.[4]

  • Leaving Groups: The fluorine atoms at the 2- and 6-positions are excellent leaving groups for SNAr reactions. Despite the high strength of the C-F bond, the rate-determining step is typically the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine.[2][3]

  • Regioselectivity: Both fluorine atoms are positioned ortho to the activating nitro group. This placement is ideal for stabilizing the key reaction intermediate, ensuring high reactivity at these specific positions.[4]

These features make this compound a valuable building block for introducing diverse functionalities, particularly in the synthesis of complex molecules and heterocyclic systems relevant to the pharmaceutical and materials science industries.

Part 1: The Addition-Elimination Mechanism

The SNAr reaction of this compound proceeds via a well-established two-step addition-elimination mechanism .[1][2] Understanding this pathway is critical for optimizing reaction conditions and predicting outcomes.

  • Nucleophilic Attack: The reaction begins with the attack of a nucleophile (Nu⁻) on one of the electron-deficient carbons bearing a fluorine atom (the ipso-carbon). This step breaks the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[1][2][5]

  • Stabilization: The negative charge of the Meisenheimer complex is delocalized across the aromatic system and, most importantly, onto the oxygen atoms of the ortho-nitro group.[1] This stabilization is the primary reason why EWGs are essential for activating the ring towards nucleophilic attack.

  • Elimination & Aromatization: In the final step, the leaving group (fluoride, F⁻) is expelled, and the aromaticity of the ring is restored, yielding the substituted product.

Caption: The SNAr Addition-Elimination Mechanism.

Part 2: Core Principles for Protocol Design

Successful execution of SNAr reactions with this compound hinges on the rational selection of several key experimental parameters.

Choice of Solvent

The solvent plays a crucial role in mediating the reactivity of the nucleophile. Polar aprotic solvents are the standard choice for SNAr reactions.[4]

  • Recommended Solvents: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and Acetonitrile (MeCN).

  • Causality: These solvents effectively solvate the counter-ion of the base (e.g., K⁺ in K₂CO₃) but poorly solvate the anionic nucleophile. This leaves the nucleophile "bare" and highly reactive, accelerating the initial attack on the aromatic ring. Protic solvents (e.g., alcohols) should be avoided as they can solvate and deactivate the nucleophile through hydrogen bonding.

Choice of Base

A base is often required to either deprotonate a protic nucleophile (like an alcohol or a primary/secondary amine) to increase its nucleophilicity or to act as an acid scavenger for the HF generated if the nucleophile is neutral (like ammonia).

  • Inorganic Bases: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are mild, effective, and commonly used, particularly for amine nucleophiles.[4]

  • Organic Bases: Non-nucleophilic amine bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are often used as acid scavengers.

  • Strong Bases: For weakly acidic nucleophiles like alcohols, a stronger base such as sodium hydride (NaH) is necessary to generate the more potent alkoxide nucleophile in situ.

Temperature and Reaction Monitoring

Due to the high activation of the substrate, many SNAr reactions with this compound can proceed at moderate temperatures.

  • Typical Range: Reactions are often run between room temperature and 120 °C.[4] Highly reactive nucleophiles may require cooling to control the reaction rate, while less reactive ones may need heating to drive the reaction to completion.

  • Monitoring: Reaction progress should be monitored diligently by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion and to check for the formation of potential di-substituted byproducts.

Part 3: Experimental Protocols & Applications

Safety First: this compound and related nitroaromatic compounds are toxic and should be handled with care.[6][7][8][9] Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[6][7]

Protocol 1: Mono-Substitution with Amine Nucleophiles

This protocol describes the selective replacement of one fluorine atom with a primary or secondary amine. The C2-fluorine is generally more susceptible to initial substitution due to the combined electron-withdrawing effects of the adjacent nitro and fluorine groups.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.) and an anhydrous polar aprotic solvent (e.g., DMF, 0.1-0.2 M concentration).

  • Add Base: Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0-3.0 eq.).[4]

  • Nucleophile Addition: Add the amine nucleophile (1.0-1.2 eq.) to the stirred suspension. The addition can be done neat or as a solution in the reaction solvent.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-100 °C).[4] Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and pour it into a beaker of ice-water. A precipitate of the crude product should form.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry in vacuo. If necessary, the product can be further purified by recrystallization or column chromatography on silica gel.

Nucleophile Base Solvent Temp (°C) Time (h) Typical Yield
PyrrolidineK₂CO₃DMF804-6>90%
MorpholineK₂CO₃Acetonitrile80 (reflux)6-8>85%
BenzylamineDIPEADMSO10012~80%
AnilineK₂CO₃NMP12016~75%
Note: Conditions are generalized from standard SNAr procedures and may require optimization.
Protocol 2: Synthesis of Benzimidazole Precursors

A powerful application of this chemistry is the synthesis of substituted o-phenylenediamines, which are key precursors to benzimidazoles—a privileged scaffold in medicinal chemistry.[10][11][12] This involves an initial SNAr reaction followed by the reduction of the nitro group.

Caption: Workflow for Benzimidazole Precursor Synthesis.

Step-by-Step Methodology (Tandem Procedure):

  • SNAr Reaction: Perform the SNAr reaction with a primary amine of choice as described in Protocol 1 . After work-up, ensure the isolated N-substituted-2-fluoro-3-nitroaniline product is dry and pure.

  • Reduction Setup: Dissolve the SNAr product (1.0 eq.) in a suitable solvent such as ethanol or ethyl acetate.

  • Reduction: Add a reducing agent. Common choices include:

    • Stannous Chloride (SnCl₂·2H₂O): Add SnCl₂·2H₂O (4-5 eq.) and heat the mixture to reflux for several hours.

    • Catalytic Hydrogenation: Subject the solution to a hydrogen atmosphere (H₂, balloon or Parr shaker) in the presence of a catalyst like 10% Palladium on Carbon (Pd/C).

  • Monitoring and Work-up: Monitor the reduction by TLC/LC-MS. Once complete, the work-up will depend on the reducing agent used.

    • For SnCl₂: Quench carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the solution is basic (pH > 8), then extract with an organic solvent (e.g., ethyl acetate).

    • For H₂/Pd-C: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.

  • Purification: The resulting o-phenylenediamine derivative can be purified by column chromatography if necessary. This product is now ready for cyclization with aldehydes or carboxylic acids to form the benzimidazole ring system.[10][13]

References

Application Notes and Protocols: The Use of 2,6-Difluoro-3-nitroaniline in the Synthesis of Novel Dyes and Pigments

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking a New Chromophore Palette with 2,6-Difluoro-3-nitroaniline

In the dynamic field of color chemistry, the pursuit of novel chromophores with enhanced properties is a constant endeavor. This compound emerges as a promising precursor for the synthesis of a new generation of high-performance azo dyes and pigments. The strategic placement of two electron-withdrawing fluorine atoms and a nitro group on the aniline ring significantly influences the electronic properties of the resulting diazonium salt and, consequently, the final colorant. The fluorine substituents can enhance the stability, lightfastness, and thermal resistance of the dyes, while the nitro group acts as a powerful auxochrome, often leading to a bathochromic (deepening of color) shift in the absorption spectrum.

These structural features make this compound a valuable building block for researchers and professionals in drug development, materials science, and industrial chemistry who are seeking to develop novel colorants with tailored properties for applications ranging from advanced textiles and automotive coatings to specialized biomedical imaging agents. This guide provides a comprehensive overview of the synthesis of azo dyes derived from this compound, including detailed experimental protocols, an exploration of the underlying chemical principles, and data presentation to facilitate further research and development.

Core Principles: The Chemistry of Azo Dye Synthesis

The synthesis of azo dyes from this compound follows a well-established two-step reaction pathway: diazotization followed by azo coupling .

  • Diazotization: This initial step involves the conversion of the primary aromatic amine (this compound) into a highly reactive diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[1] The reaction is performed at low temperatures (typically 0-5 °C) to prevent the unstable diazonium salt from decomposing.[2] The electron-withdrawing nature of the fluorine and nitro groups on the this compound ring can affect the basicity of the amino group and may require careful optimization of the diazotization conditions.

  • Azo Coupling: The freshly prepared diazonium salt, a weak electrophile, is then reacted with a coupling component.[3] This component is an electron-rich aromatic compound, such as a phenol, naphthol, or an aromatic amine. The coupling reaction is an electrophilic aromatic substitution, where the diazonium ion attacks the activated ring of the coupling component to form the stable azo dye, characterized by the -N=N- (azo) chromophore.[4] The position of the coupling on the aromatic ring of the coupling component is directed by the activating group (e.g., -OH, -NH₂).

The overall synthetic workflow can be visualized as follows:

SynthesisWorkflow cluster_diazotization Diazotization cluster_coupling Azo Coupling This compound This compound NaNO2_Acid NaNO₂ / Strong Acid (e.g., HCl, H₂SO₄) 0-5 °C This compound->NaNO2_Acid Reacts with Diazonium_Salt 2,6-Difluoro-3-nitrophenyl diazonium salt NaNO2_Acid->Diazonium_Salt Forms Coupling_Component Coupling Component (e.g., Phenol, Naphthol, Aniline derivative) Diazonium_Salt->Coupling_Component Reacts with Azo_Dye Novel Azo Dye/Pigment Coupling_Component->Azo_Dye Forms

Caption: General workflow for the synthesis of azo dyes from this compound.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of a representative azo dye using this compound.

Protocol 1: Diazotization of this compound

Rationale: This protocol outlines the critical first step of converting the primary amine into the reactive diazonium salt. The use of a strong acid and low temperature is paramount to ensure the stability of the diazonium intermediate.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Urea or Sulfamic Acid (for quenching excess nitrous acid)

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer

  • Dropping funnel

  • Ice bath

Procedure:

  • In the three-necked round-bottom flask, suspend this compound (1 equivalent) in a mixture of concentrated HCl or H₂SO₄ and water. The acid concentration should be carefully controlled as it influences the reaction rate.

  • Cool the suspension to 0-5 °C using an ice bath with constant stirring. It is crucial to maintain this temperature throughout the reaction.

  • In a separate beaker, prepare a solution of sodium nitrite (1-1.1 equivalents) in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled amine suspension via the dropping funnel. The addition rate should be controlled to keep the temperature below 5 °C.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30-60 minutes to ensure complete diazotization.

  • The completion of the diazotization can be checked by spotting a drop of the reaction mixture on starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid. If the test is negative, a small amount of additional sodium nitrite solution can be added.

  • Once the diazotization is complete, any excess nitrous acid should be quenched by the careful addition of a small amount of urea or sulfamic acid until the starch-iodide test is negative. The resulting diazonium salt solution is highly reactive and should be used immediately in the subsequent coupling reaction.

Protocol 2: Azo Coupling with N,N-Diethylaniline

Rationale: This protocol describes the coupling of the prepared diazonium salt with a common coupling component, N,N-diethylaniline, to form a vibrant azo dye. The reaction is carried out in a slightly acidic medium to facilitate the electrophilic aromatic substitution.

Materials:

  • Freshly prepared 2,6-Difluoro-3-nitrophenyldiazonium salt solution (from Protocol 1)

  • N,N-Diethylaniline

  • Acetic Acid

  • Sodium Acetate

  • Ethanol or Methanol (for recrystallization)

  • Distilled Water

  • Ice

Equipment:

  • Beaker or Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • In a beaker, dissolve N,N-diethylaniline (1 equivalent) in a mixture of acetic acid and water.

  • Cool the solution to 0-5 °C in an ice bath with stirring.

  • Slowly add the cold, freshly prepared 2,6-Difluoro-3-nitrophenyldiazonium salt solution to the N,N-diethylaniline solution with vigorous stirring. Maintain the temperature below 10 °C during the addition.

  • A brightly colored precipitate of the azo dye should form immediately.

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for another 1-2 hours to ensure complete coupling.

  • If necessary, adjust the pH of the solution to 4-5 by adding a saturated solution of sodium acetate to maximize the precipitation of the dye.

  • Collect the crude dye by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with cold water until the filtrate is colorless.

  • Purify the crude dye by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain the final product.

  • Dry the purified dye in a vacuum oven at a moderate temperature.

Data Presentation and Characterization

The synthesized azo dyes should be thoroughly characterized to determine their structure and properties.

Spectroscopic Analysis
  • UV-Visible Spectroscopy: The absorption spectrum of the dye in a suitable solvent (e.g., ethanol, DMSO) should be recorded to determine the maximum absorption wavelength (λmax) and the molar extinction coefficient (ε). These values provide information about the color and tinctorial strength of the dye.[5]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of key functional groups, such as the azo group (-N=N-), nitro group (-NO₂), and C-F bonds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise chemical structure of the synthesized dye.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the dye and confirm its molecular formula.

Table 1: Expected Spectroscopic Data for a Representative Azo Dye

Spectroscopic TechniqueExpected Observations
UV-Vis (in Ethanol) λmax in the range of 400-600 nm, indicating a colored compound.
FT-IR (KBr pellet) Characteristic peaks for -N=N- stretching, Ar-NO₂ stretching, and C-F stretching.
¹H NMR (CDCl₃) Aromatic protons in the downfield region, signals for the ethyl groups of the diethylamino moiety.
¹³C NMR (CDCl₃) Signals for aromatic carbons, including those attached to fluorine, nitrogen, and the azo group.
Mass Spectrometry Molecular ion peak corresponding to the calculated molecular weight of the dye.
Performance Properties

For practical applications, especially in the textile and coatings industries, the performance properties of the synthesized dyes are of paramount importance.

  • Lightfastness: The resistance of the dye to fading upon exposure to light can be evaluated using standardized tests (e.g., ISO 105-B02). The results are typically rated on a scale of 1 to 8, with 8 being the highest fastness.[6]

  • Wash Fastness: This property measures the resistance of the dye to removal or bleeding during washing (e.g., ISO 105-C06). The color change of the dyed fabric and the staining of adjacent undyed fabrics are assessed.[7]

  • Thermal Stability: For applications involving high temperatures, such as in plastics or high-performance coatings, the thermal stability of the dye can be determined using techniques like thermogravimetric analysis (TGA).

Visualization of the Reaction Mechanism

The diazotization and coupling reactions proceed through distinct mechanistic steps.

ReactionMechanism cluster_diazotization_mech Diazotization Mechanism cluster_coupling_mech Azo Coupling Mechanism Amine This compound Nitrosyl_Cation Nitrosyl Cation (NO⁺) Amine->Nitrosyl_Cation Nucleophilic attack Intermediate1 N-Nitrosoamine intermediate Nitrosyl_Cation->Intermediate1 Forms Diazonium_Ion 2,6-Difluoro-3-nitrophenyl- diazonium ion Intermediate1->Diazonium_Ion Protonation & Dehydration Diazonium_Ion_Coupling 2,6-Difluoro-3-nitrophenyl- diazonium ion Coupling_Agent_Mech N,N-Diethylaniline Diazonium_Ion_Coupling->Coupling_Agent_Mech Electrophilic attack Sigma_Complex σ-complex (Wheland intermediate) Coupling_Agent_Mech->Sigma_Complex Forms Azo_Dye_Product Azo Dye Sigma_Complex->Azo_Dye_Product Deprotonation

Caption: Simplified mechanism of diazotization and azo coupling.

Conclusion and Future Outlook

This compound represents a versatile and valuable building block for the synthesis of novel azo dyes and pigments. The presence of fluoro and nitro substituents provides a powerful means to tune the color, stability, and performance properties of the resulting colorants. The protocols and principles outlined in this guide offer a solid foundation for researchers to explore the synthesis of a wide array of new dyes with potential applications in diverse technological fields. Future research in this area could focus on exploring a broader range of coupling components to expand the available color palette, investigating the impact of the substitution pattern on the photophysical properties of the dyes, and evaluating the performance of these novel colorants in specific high-tech applications. The continued exploration of such fluorinated building blocks will undoubtedly contribute to the development of next-generation colorants with superior performance characteristics.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution of 2,6-Difluoro-3-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nucleophilic aromatic substitution (SNAr) of 2,6-difluoro-3-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common issues, and optimize conditions for successful synthesis.

The SNAr reaction is a cornerstone of modern organic synthesis, allowing for the functionalization of electron-poor aromatic rings.[1][2] this compound is a valuable building block due to its unique substitution pattern, which allows for selective functionalization. The presence of two fluorine atoms and a powerful electron-withdrawing nitro group significantly activates the aromatic ring for nucleophilic attack.[3][4] However, like any chemical transformation, challenges can arise. This guide provides in-depth, field-proven insights to help you overcome these hurdles.

Core Principles: The SNAr Mechanism with this compound

The nucleophilic aromatic substitution of this compound proceeds through a two-step addition-elimination mechanism.[5][6]

  • Nucleophilic Attack: A nucleophile attacks one of the electron-deficient carbons bearing a fluorine atom. This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][7] The negative charge is delocalized by the electron-withdrawing nitro group, which is crucial for the stability of this intermediate.[6]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of a fluoride ion, which is a good leaving group in this context.[2]

The reaction is significantly influenced by the choice of nucleophile, solvent, base, and temperature. Understanding these factors is key to optimizing your reaction conditions.

Troubleshooting Guide

This section addresses common issues encountered during the nucleophilic substitution of this compound in a question-and-answer format.

Issue 1: Low or No Conversion to the Desired Product

Question: I am not observing any significant formation of my desired product. What are the likely causes and how can I address this?

Answer: Low or no conversion is a common issue that can stem from several factors. Let's break down the potential causes and solutions:

  • Insufficient Nucleophilicity: The nucleophile may not be strong enough to attack the aromatic ring.

    • Troubleshooting:

      • Increase Nucleophile Strength: If using a neutral nucleophile (e.g., an alcohol or a primary/secondary amine), consider deprotonating it with a suitable base to form the more nucleophilic alkoxide or amide.

      • Choice of Nucleophile: Thiols are generally more nucleophilic than alcohols or amines and can be a good alternative if the desired product allows.

  • Poor Solubility: The starting material or reagents may not be fully dissolved in the chosen solvent, preventing the reaction from proceeding efficiently.

    • Troubleshooting:

      • Solvent Selection: Switch to a solvent that provides better solubility for all components. Polar aprotic solvents like DMF, DMSO, or NMP are generally good choices for SNAr reactions as they can solvate cations, leaving the nucleophile more reactive.[8]

      • Co-solvent System: Consider using a co-solvent system to improve solubility.

  • Inadequate Temperature: The reaction may have a significant activation energy barrier that is not being overcome at the current reaction temperature.

    • Troubleshooting:

      • Increase Temperature: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction progress by TLC or LC-MS to check for product formation and the appearance of any degradation products.

  • Deactivated Nucleophile: Protic solvents can solvate and deactivate the nucleophile through hydrogen bonding, reducing its reactivity.[8][9]

    • Troubleshooting:

      • Switch to a Polar Aprotic Solvent: As mentioned, solvents like DMF, DMSO, or acetonitrile are generally preferred for SNAr reactions.[10]

Issue 2: Formation of Multiple Products (Poor Selectivity)

Question: My reaction is producing a mixture of mono- and di-substituted products. How can I improve the selectivity for the mono-substituted product?

Answer: Achieving mono-selectivity can be challenging when you have two leaving groups. Here are some strategies to favor the formation of the mono-substituted product:

  • Stoichiometry Control: The ratio of nucleophile to the electrophile is critical.

    • Troubleshooting:

      • Use a Limiting Amount of Nucleophile: Start with a stoichiometric amount or even a slight sub-stoichiometric amount (e.g., 0.9 equivalents) of the nucleophile. This will ensure that there isn't an excess of the nucleophile to react with the mono-substituted product.

  • Reaction Time and Temperature: Over-reaction can lead to the formation of the di-substituted product.

    • Troubleshooting:

      • Monitor the Reaction Closely: Use TLC or LC-MS to monitor the reaction progress and stop it as soon as the starting material is consumed or when the formation of the di-substituted product becomes significant.

      • Lower the Reaction Temperature: Running the reaction at a lower temperature can sometimes improve selectivity by favoring the more kinetically controlled mono-substitution.

  • Slow Addition of the Nucleophile: Adding the nucleophile slowly can help maintain a low concentration of it in the reaction mixture, thus disfavoring the second substitution.

    • Troubleshooting:

      • Use a Syringe Pump: For precise control, use a syringe pump to add the nucleophile solution over an extended period.

Issue 3: Observation of Side Reactions

Question: I am observing unexpected side products in my reaction mixture. What are the possible side reactions and how can I minimize them?

Answer: Several side reactions can occur depending on the nature of your nucleophile and the reaction conditions.

  • N-Alkylation/Arylation of the Aniline Group: If your nucleophile is also a strong base, it can deprotonate the aniline nitrogen, which can then act as a nucleophile itself, leading to polymerization or other side products.

    • Troubleshooting:

      • Protect the Aniline: If N-alkylation/arylation is a significant issue, consider protecting the aniline group with a suitable protecting group (e.g., Boc, Ac) before performing the SNAr reaction. The protecting group can be removed in a subsequent step.

      • Use a Non-nucleophilic Base: If a base is required, opt for a non-nucleophilic, sterically hindered base like DBU or proton sponge.

  • Reaction with the Nitro Group: Under certain conditions, strong nucleophiles can react with the nitro group.

    • Troubleshooting:

      • Milder Reaction Conditions: Use the mildest possible reaction conditions (lower temperature, less reactive nucleophile) that still afford the desired product.

      • Choice of Nucleophile: Avoid highly reactive and harsh nucleophiles if possible.

  • Hydrolysis of the Fluoro Groups: In the presence of water and a strong base, the fluoro groups can be hydrolyzed to hydroxyl groups.

    • Troubleshooting:

      • Use Anhydrous Conditions: Ensure that your solvent and reagents are dry. Using anhydrous solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize hydrolysis.

Workflow for Troubleshooting SNAr Reactions

Here is a logical workflow to follow when troubleshooting your reaction:

troubleshooting_workflow start Reaction Issue Identified check_conversion Low/No Conversion? start->check_conversion check_selectivity Poor Selectivity? check_conversion->check_selectivity No increase_temp Increase Temperature check_conversion->increase_temp Yes check_side_products Side Products? check_selectivity->check_side_products No control_stoich Control Stoichiometry (Limit Nucleophile) check_selectivity->control_stoich Yes protect_amine Protect Aniline Group check_side_products->protect_amine Yes end Optimized Reaction check_side_products->end No stronger_nu Use Stronger Nucleophile/ Add Base increase_temp->stronger_nu change_solvent Change to Polar Aprotic Solvent stronger_nu->change_solvent change_solvent->end lower_temp_time Lower Temperature/ Reduce Reaction Time control_stoich->lower_temp_time slow_addition Slow Addition of Nucleophile lower_temp_time->slow_addition slow_addition->end use_anhydrous Use Anhydrous Conditions protect_amine->use_anhydrous milder_conditions Use Milder Conditions use_anhydrous->milder_conditions milder_conditions->end

Caption: A decision-making workflow for troubleshooting common SNAr issues.

Frequently Asked Questions (FAQs)

Q1: Which fluorine is more likely to be substituted first?

The fluorine atom ortho to the nitro group is generally more activated and therefore more likely to be substituted first. The nitro group exerts its strong electron-withdrawing effect most effectively at the ortho and para positions, making the carbon at these positions more electrophilic.[2][6]

Q2: What is the best solvent for this reaction?

Polar aprotic solvents such as DMF, DMSO, NMP, and acetonitrile are generally the best choices for SNAr reactions.[8][10] They are effective at dissolving the reactants and stabilizing the charged intermediate without deactivating the nucleophile through hydrogen bonding.

Q3: Do I need to use a base?

This depends on your nucleophile.

  • For anionic nucleophiles (e.g., NaSMe, KOtBu): A base is not necessary as the nucleophile is already deprotonated.

  • For neutral nucleophiles (e.g., amines, alcohols, thiols): A base is often required to deprotonate the nucleophile and increase its reactivity, and also to neutralize the HF that is formed during the reaction. Common bases include K2CO3, Cs2CO3, or a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods for monitoring the reaction. They allow you to track the consumption of the starting material and the formation of the product and any byproducts over time.

Q5: What are some suitable nucleophiles for this reaction?

A wide range of nucleophiles can be used, including:

  • O-nucleophiles: Alcohols, phenols (as alkoxides/phenoxides)

  • N-nucleophiles: Primary and secondary amines, anilines

  • S-nucleophiles: Thiols, thiophenols (as thiolates)

  • C-nucleophiles: Enolates, organometallic reagents (use with caution)

Experimental Protocols

General Protocol for Mono-substitution with an Amine Nucleophile

This protocol provides a starting point for the mono-substitution of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine nucleophile (1.0 - 1.2 equivalents)

  • Potassium carbonate (K2CO3), anhydrous (2.0 - 3.0 equivalents)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle with temperature control

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0-3.0 eq).

  • Add anhydrous DMF to dissolve the solids (a concentration of 0.1-0.5 M is a good starting point).

  • Add the amine nucleophile (1.0-1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (start with 60-80 °C) and stir.

  • Monitor the reaction progress by TLC or LC-MS every 1-2 hours.

  • Once the starting material is consumed or the desired conversion is reached, cool the reaction to room temperature.

  • Quench the reaction by slowly adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Summary: Influence of Reaction Parameters

The following table summarizes the expected impact of key reaction parameters on the outcome of the SNAr reaction.

ParameterRecommended Range/TypeRationalePotential Issues
Solvent Polar aprotic (DMF, DMSO, NMP)Solubilizes reactants, stabilizes intermediates, and enhances nucleophile reactivity.[8]Can be difficult to remove; potential for side reactions at high temperatures.
Base K2CO3, Cs2CO3, TEA, DIPEADeprotonates neutral nucleophiles and neutralizes HF byproduct.Strong, nucleophilic bases can lead to side reactions.
Temperature 25 - 120 °CProvides activation energy for the reaction.Higher temperatures can lead to side reactions and decreased selectivity.
Nucleophile Conc. 1.0 - 1.2 eq (for mono-sub)Controls the stoichiometry of the reaction.Excess nucleophile can lead to di-substitution.
Reaction Workflow Diagram

Caption: A typical experimental workflow for SNAr reactions.

References

common side reactions in the synthesis of 2,6-Difluoro-3-nitroaniline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2,6-Difluoro-3-nitroaniline and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to address common challenges and help you troubleshoot your experiments effectively.

Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to this compound?

The most common and direct method for synthesizing this compound is via the electrophilic aromatic substitution (EAS) of 2,6-difluoroaniline. This involves reacting the starting aniline with a suitable nitrating agent. The reaction leverages the activating, ortho-para directing nature of the amino group and the fluorine atoms to introduce a nitro group onto the aromatic ring.

Q2: What makes the nitration of 2,6-difluoroaniline particularly challenging?

The synthesis is nuanced due to several competing electronic effects and potential side reactions:

  • High Ring Activation: The amino group (-NH₂) is a powerful activating group, and the two ortho-fluorine atoms also activate the ring towards electrophilic attack. This high reactivity can easily lead to over-nitration (dinitration) if conditions are not precisely controlled.

  • Directing Group Conflict: The -NH₂ group directs electrophiles to the ortho and para positions. In 2,6-difluoroaniline, the para position (C4) and the two meta positions (C3, C5) are available. While the fluorine atoms are also ortho-para directors, their primary influence in this context is electronic withdrawal through induction, which deactivates the adjacent carbons. The primary challenge is achieving selective nitration at the C3 position over the electronically favored C4 position.

  • Oxidation of the Amino Group: The amino group is highly susceptible to oxidation by strong nitrating agents (like concentrated nitric acid), which can lead to the formation of dark, tarry byproducts and significantly reduce the yield of the desired product.[1]

Q3: What are the most critical parameters to control during the nitration of 2,6-difluoroaniline?

Success hinges on the meticulous control of several reaction parameters:

  • Temperature: Low temperatures (typically 0°C to ambient) are crucial to temper the high reactivity of the substrate, minimize oxidation, and reduce the formation of undesired isomers and dinitrated byproducts.

  • Nitrating Agent: The choice and concentration of the nitrating agent are paramount. A mixture of nitric acid and sulfuric acid is commonly used, where sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺).[2][3][4] Using milder nitrating agents or a protecting group strategy may be necessary to avoid side reactions.

  • Stoichiometry: A slight excess of the nitrating agent is often used to ensure complete conversion, but a large excess will promote over-nitration. Precise control of the molar ratio is essential.

  • Reaction Time: The reaction should be monitored closely (e.g., by TLC or HPLC) to ensure it is stopped once the starting material is consumed, preventing the formation of byproducts over extended periods.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: My yield of this compound is very low.

A low yield is the most common issue and can stem from several underlying causes. The following workflow can help diagnose the problem.

G start Low Yield of This compound cause1 Multiple Spots on TLC/HPLC (Isomers, Over-nitration) start->cause1 Is the product mixture complex? cause2 Dark, Tarry Reaction Mixture start->cause2 Did the reaction turn black/brown? cause3 Significant Starting Material Remains start->cause3 Is conversion incomplete? sol1 Solution: Optimize selectivity. See Problem 2. cause1->sol1 sol2 Solution: Prevent oxidation. See Problem 3. cause2->sol2 sol3 Solution: Improve reaction conditions. cause3->sol3

Caption: Troubleshooting workflow for low yield.

  • Possible Cause A: Incomplete Reaction

    • Diagnosis: A significant amount of 2,6-difluoroaniline is observed in your post-reaction analysis (TLC/HPLC).

    • Causality: The reaction conditions may be too mild (insufficient temperature or time), or the nitrating agent may not be active enough.

    • Solution:

      • Increase Reaction Time: Allow the reaction to stir for a longer period, monitoring every 30-60 minutes.

      • Slight Temperature Increase: Cautiously raise the temperature in small increments (e.g., from 0°C to 10°C). Be aware this can also increase side reactions.

      • Check Reagents: Ensure your nitric and sulfuric acids are of appropriate concentration and not degraded.

  • Possible Cause B: Formation of Isomers and Byproducts

    • Diagnosis: Your product mixture contains multiple spots, indicating the formation of compounds other than the desired 3-nitro isomer.

    • Causality: The primary side product is often the 2,6-difluoro-4-nitroaniline isomer, formed by nitration at the para-position to the amino group. Dinitrated products can also form if conditions are too harsh.

    • Solution:

      • Strict Temperature Control: Maintain the reaction at the lowest possible temperature that still allows for a reasonable reaction rate (e.g., 0-5°C).

      • Slow Addition: Add the nitrating agent dropwise to the solution of the aniline. This maintains a low instantaneous concentration of the electrophile, favoring selectivity.

      • Purification: These isomers can often be separated by column chromatography, though their similar polarities can make this challenging.[5]

Problem 2: My TLC/HPLC shows multiple spots. How do I identify the byproducts?

Identifying the components of your product mixture is key to optimizing the reaction.

CompoundExpected StructureTypical Polarity/Elution Order
Unreacted Starting Material 2,6-DifluoroanilineLeast polar; elutes first.
Desired Product This compoundIntermediate polarity.
Isomeric Byproduct 2,6-Difluoro-4-nitroanilinePolarity is very similar to the desired product, often requiring careful chromatography for separation.
Over-nitration Byproduct 2,6-Difluoro-3,4-dinitroanilineMore polar; elutes last.
  • Expert Tip: Co-spotting your reaction mixture on a TLC plate with the starting material is a simple and effective way to track its consumption. If available, using an authentic standard of the desired product for comparison is highly recommended.

Problem 3: The reaction produced a dark brown or black tar-like substance.

This indicates significant decomposition or oxidation of the aniline starting material.

  • Causality: The amino group is extremely sensitive to the strongly oxidizing conditions of a concentrated nitric/sulfuric acid mixture. This leads to the formation of complex, high-molecular-weight polymeric materials (tar).

  • Authoritative Solution: The Protection-Nitration-Deprotection Strategy This is the most robust method to prevent oxidation and improve selectivity. By temporarily converting the highly activating amino group into a less activating and less oxidizable amide, the reaction becomes much more controllable.

G cluster_0 Step 1: Protection cluster_1 Step 2: Nitration cluster_2 Step 3: Deprotection Aniline 2,6-Difluoroaniline Amide N-(2,6-Difluorophenyl)acetamide Aniline->Amide Acetic Anhydride NitroAmide N-(2,6-Difluoro-3-nitrophenyl)acetamide Amide->NitroAmide HNO₃/H₂SO₄ Product This compound NitroAmide->Product Acidic/Basic Hydrolysis

Caption: Acetyl protection strategy workflow.

  • Protection (Acetylation):

    • Dissolve 2,6-difluoroaniline (1 eq.) in a suitable solvent like glacial acetic acid.

    • Slowly add acetic anhydride (1.1 eq.) to the solution.

    • Heat the mixture gently (e.g., to 50°C) for 1-2 hours until TLC analysis confirms the complete conversion of the aniline to the corresponding acetanilide.

    • Pour the reaction mixture into ice water to precipitate the N-(2,6-difluorophenyl)acetamide. Filter, wash with water, and dry the solid.

  • Nitration of the Acetanilide:

    • Cool a flask containing concentrated sulfuric acid to 0°C.

    • Slowly add the dried N-(2,6-difluorophenyl)acetamide in portions, keeping the temperature below 10°C.

    • Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.05 eq.) to cold sulfuric acid.

    • Add the nitrating mixture dropwise to the acetanilide solution, maintaining the temperature between 0-5°C.

    • Stir for 1-3 hours at low temperature, monitoring by TLC.

    • Carefully pour the reaction mixture onto crushed ice. The nitrated amide will precipitate. Filter, wash thoroughly with cold water, and dry.

  • Deprotection (Hydrolysis):

    • Suspend the crude N-(2,6-difluoro-3-nitrophenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.

    • Heat the mixture to reflux (approx. 80-90°C) for several hours until TLC confirms the disappearance of the amide.

    • Cool the solution and neutralize it carefully with a base (e.g., aqueous sodium hydroxide or ammonia) to precipitate the final product, this compound.

    • Filter the solid, wash with water, and dry. The crude product can be further purified by recrystallization or column chromatography.

References

Technical Support Center: Purification of 2,6-Difluoro-3-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals on the purification of 2,6-Difluoro-3-nitroaniline by recrystallization. It addresses common challenges and provides systematic, field-proven solutions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the purification of this compound.

Q1: What are the primary challenges in purifying this compound?

A1: The main challenges arise from the inherent chemical properties of the molecule. Anilines are basic and highly susceptible to oxidation, which can lead to significant discoloration (e.g., turning yellow or brown). The presence of strong electron-withdrawing groups (two fluorine atoms and a nitro group) influences its solubility and may increase the likelihood of side reactions under harsh conditions. Key challenges include removing structurally similar isomers formed during synthesis and colored impurities arising from oxidation.

Q2: My crude this compound is dark brown. Can I proceed directly to recrystallization?

A2: While possible, it is often inefficient. Dark coloration typically indicates significant oxidation or polymeric impurities. For heavily discolored samples, a pre-purification step is recommended. One effective method is to dissolve the crude solid in a suitable organic solvent and treat the solution with activated charcoal while hot. The charcoal adsorbs many colored impurities, which can then be removed via hot filtration before proceeding with the cooling and crystallization step.

Q3: How do the fluorine and nitro functional groups impact the choice of recrystallization solvent?

A3: The two fluorine atoms and the nitro group make the molecule relatively polar and capable of engaging in dipole-dipole interactions and potentially weak hydrogen bonding. This suggests that moderately polar solvents are a good starting point. The rule of "like dissolves like" is a useful heuristic; solvents that share functional similarities are often effective. [1]For this compound, alcohols (like ethanol or isopropanol) or a mixed solvent system (e.g., ethanol/water or ethyl acetate/hexanes) are excellent candidates to investigate. [1] Q4: What safety precautions are necessary when handling this compound?

A4: Halogenated nitroanilines should be handled with care. Based on data for isomeric compounds like 2,6-Difluoro-4-nitroaniline, this class of compound is often harmful if swallowed, harmful in contact with skin, and can cause skin and serious eye irritation. [2]It may also cause respiratory irritation. [2]Always handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the specific Safety Data Sheet (SDS) for the compound before beginning work.

Part 2: Experimental Protocols & Workflow Visualization

Systematic Solvent Selection Protocol

The choice of solvent is the most critical step in a successful recrystallization. [3]The ideal solvent will dissolve the compound well when hot but poorly when cold.

  • Small-Scale Testing: Place approximately 20-30 mg of your crude this compound into several small test tubes.

  • Solvent Addition (Cold): To each tube, add a different test solvent (see Table 1) dropwise at room temperature, swirling after each addition. A good candidate solvent will not dissolve the compound readily at this stage.

  • Solvent Addition (Hot): Heat the tubes that showed poor solubility in a sand bath or heating block. Continue adding the corresponding solvent dropwise until the solid just dissolves.

  • Cooling: Remove the tubes from the heat and allow them to cool slowly to room temperature. Then, place them in an ice-water bath for 10-15 minutes.

  • Observation: The best solvent will yield a large quantity of crystalline precipitate upon cooling. If no crystals form, the compound may be too soluble, or the solution may be supersaturated. If the compound separates as an oil, the solvent is not suitable.

Recommended Solvent Systems
Solvent/SystemBoiling Point (°C)Rationale & Comments
Ethanol 78A good starting point for moderately polar compounds. Often effective for anilines.
Isopropanol 82Similar to ethanol but slightly less polar; can sometimes offer better crystal formation.
Ethanol/Water Variable (78-100)A powerful mixed-solvent system. Dissolve the compound in a minimum of hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy. Add a drop or two of hot ethanol to clarify and then cool.
Ethyl Acetate/Hexanes Variable (69-77)A common solvent/anti-solvent pair. Dissolve in a minimum of hot ethyl acetate, then add hexanes dropwise until turbidity persists. Clarify with a few drops of hot ethyl acetate and cool. [4]
Standard Recrystallization Workflow

The following diagram and protocol outline the standard procedure for recrystallization.

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_crystallize Crystallization & Isolation cluster_final Analysis A 1. Place Crude Solid in Erlenmeyer Flask B 2. Add Minimum Amount of Hot Solvent A->B Add boiling chips C 3. Heat to Dissolve (Add more hot solvent if needed) B->C D 4. (Optional) Add Charcoal, Reheat Briefly C->D If solution is colored E 5. Perform Hot Gravity Filtration (to remove insoluble impurities) C->E If solution is clear D->E F 6. Cool Filtrate Slowly to Room Temperature E->F G 7. Cool in Ice Bath to Maximize Yield F->G H 8. Collect Crystals via Vacuum Filtration G->H I 9. Wash Crystals with Ice-Cold Solvent H->I J 10. Dry Crystals (Air or Vacuum Oven) I->J K 11. Assess Purity (Melting Point, NMR, etc.) J->K

Caption: Standard workflow for the purification of a solid by recrystallization.

Step-by-Step Recrystallization Protocol (Using Ethanol/Water)
  • Dissolution: Place the crude this compound (e.g., 1.0 g) into a 50 mL Erlenmeyer flask with a stir bar or boiling chips. In a separate beaker, heat approximately 20-30 mL of ethanol on a hot plate. Add the minimum amount of hot ethanol to the flask to completely dissolve the solid at a gentle boil.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (approx. 1-2% by weight of your compound). Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: Set up a gravity filtration apparatus (short-stem funnel with fluted filter paper) into a clean Erlenmeyer flask. Preheat the apparatus by pouring hot ethanol through it. Quickly filter the hot solution containing your compound. This step removes the charcoal and any other insoluble impurities.

  • Induce Crystallization: To the hot, clear filtrate, add hot water dropwise while swirling until the solution just begins to turn cloudy (the cloud point). Add 1-2 drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture (in the same ratio as your final solvent composition) to rinse away any remaining soluble impurities.

  • Drying: Allow the crystals to dry thoroughly on the filter paper by drawing air through them for 15-20 minutes. For final drying, transfer the solid to a pre-weighed watch glass and place it in a vacuum oven at a mild temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Analysis: Determine the melting point of the purified product. A sharp melting point close to the literature value indicates high purity. ChemicalBook lists a boiling point of 286°C but no melting point. [5]The melting point of the related isomer 2,6-Difluoro-4-nitroaniline is 160-164°C. [6]The final product's purity should be confirmed by analytical methods like NMR or HPLC.

Part 3: Troubleshooting Guide

This section addresses specific issues encountered during the recrystallization process in a question-and-answer format.

Troubleshooting_Guide Start Problem Encountered During Recrystallization P1 Compound 'Oiled Out' (Formed a liquid instead of solid) Start->P1 P2 No Crystals Formed Upon Cooling Start->P2 P3 Very Low Yield of Crystals Start->P3 P4 Crystals are Still Colored/Impure Start->P4 S1a Solution: 1. Reheat solution to dissolve oil. 2. Add more of the 'good' solvent. 3. Cool much more slowly. P1->S1a S1b Alternative: Choose a lower-boiling point solvent or solvent system. P1->S1b S2a Cause: Too much solvent used. Solution: Boil off some solvent to concentrate the solution and retry cooling. P2->S2a S2b Cause: Supersaturation. Solution: Scratch inner wall of flask with a glass rod or add a 'seed crystal'. P2->S2b S3a Cause: Too much solvent used. Solution: Use the absolute minimum amount of hot solvent for dissolution. P3->S3a S3b Cause: Premature crystallization during hot filtration. Solution: Preheat filtration apparatus and use a slight excess of solvent. P3->S3b S3c Cause: Insufficient cooling. Solution: Ensure cooling in an ice bath for at least 30 minutes. P3->S3c S4a Solution: Perform a second recrystallization. P4->S4a S4b Solution: Use activated charcoal during the next recrystallization attempt. P4->S4b

Caption: A decision-making guide for common recrystallization problems.

Q: My compound separated as a sticky oil during cooling. What went wrong and how do I fix it? A: This phenomenon, known as "oiling out," happens when the solute comes out of solution at a temperature above its melting point, often because the solution is too concentrated or cools too quickly.

  • Immediate Fix: Reheat the solution until the oil completely redissolves. Add a small amount of additional hot solvent to make the solution slightly more dilute. Then, allow the flask to cool much more slowly, perhaps by insulating it with glass wool or paper towels, to ensure crystallization occurs at a lower temperature.

  • Alternative Strategy: Your chosen solvent's boiling point may be too high. Consider re-attempting the recrystallization with a lower-boiling solvent system.

Q: My solution is clear even after cooling in an ice bath. Why aren't crystals forming? A: This is a common issue that can be attributed to two primary causes:

  • Excess Solvent: You likely used too much solvent to dissolve the initial solid. The solution is not saturated enough for crystals to form, even when cold. To fix this, gently boil off a portion of the solvent to concentrate the solution, then attempt the cooling process again.

  • Supersaturation: The solution is saturated, but crystal nucleation has not begun. To induce crystallization, you can either scratch the inside of the flask below the solvent line with a glass rod (the microscopic scratches provide a surface for nucleation) or add a tiny "seed crystal" from your crude material.

Q: I only recovered a very small amount of product. How can I improve my yield? A: Low yield is often a trade-off for high purity, but it can be optimized.

  • Minimize Solvent: Ensure you are using the absolute minimum volume of boiling solvent required to dissolve the crude solid. Any excess will retain more of your product in the final cold solution (the mother liquor).

  • Sufficient Cooling: Ensure the flask is cooled in an ice-water bath for an adequate amount of time (at least 30 minutes) to maximize precipitation.

  • Washing Technique: When washing the collected crystals, always use a minimal amount of ice-cold recrystallization solvent. Using room temperature or warm solvent will redissolve a significant portion of your purified product.

  • Second Crop: You can often recover more product by taking the filtrate (mother liquor) from your first filtration, concentrating it by boiling off some solvent, and cooling it again to obtain a "second crop" of crystals. Note that this second crop may be less pure than the first.

References

HPLC analysis for purity determination of 2,6-Difluoro-3-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the HPLC analysis of 2,6-Difluoro-3-nitroaniline for purity determination. As Senior Application Scientists, we have designed this guide to move beyond simple procedural steps, offering insights into the causality behind experimental choices to ensure robust and reliable results.

Technical Guide: HPLC Purity Analysis of this compound

The accurate determination of purity for this compound, a key intermediate in pharmaceutical synthesis, is critical for ensuring the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution and sensitivity for separating the active pharmaceutical ingredient (API) from process-related impurities and degradation products.[1][2] This guide addresses common challenges and questions encountered during method development and routine analysis.

Troubleshooting Guide: Common HPLC Issues & Solutions

Encountering issues during an HPLC run is a common experience. The key is a systematic approach to diagnosis and resolution. Below are common problems encountered during the analysis of this compound, their probable causes, and validated solutions.

Q1: Why is my main peak for this compound showing significant tailing?

Peak tailing, where a peak exhibits an asymmetry with a trailing edge, is a frequent problem that compromises quantification and resolution.[3]

Answer:

Peak tailing for a slightly basic compound like an aniline is often caused by secondary interactions with the stationary phase or other system issues.

  • Primary Cause: Silanol Interactions. The stationary phase in most reversed-phase columns (e.g., C18) is based on silica, which has residual acidic silanol groups (-Si-OH). The basic amine function of the aniline can interact with these sites, causing peak tailing.

    • Solution 1: Adjust Mobile Phase pH. The pKa of this compound is predicted to be very low (around -0.26) due to the strong electron-withdrawing effects of the nitro and fluoro groups.[4] This means it is a very weak base. However, process impurities may be more basic. Buffering the mobile phase to a low pH (e.g., pH 2.5-3.5 with phosphate or formate buffer) ensures that the aniline and any basic impurities are protonated, minimizing interactions with silanol groups.[5]

    • Solution 2: Use a Base-Deactivated Column. Modern HPLC columns are often "end-capped" or manufactured with high-purity silica to reduce accessible silanols. Employing a column specifically designated as base-deactivated or "Type B" silica is highly recommended.[6]

    • Solution 3: Add a Competing Base. A small amount of a competing base, like triethylamine (TEA) at 0.1%, can be added to the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from the analyte.[6]

  • Secondary Cause: Column Overload. Injecting too much sample can saturate the stationary phase, leading to peak distortion.[3]

    • Solution: Prepare a dilution series of your sample (e.g., 0.5 mg/mL, 0.1 mg/mL, 0.05 mg/mL) and inject them. If the peak shape improves at lower concentrations, you are likely overloading the column.

Q2: My retention times are drifting from one injection to the next. What's causing this instability?

Retention time stability is the bedrock of reliable identification and quantification. Drifting retention times can invalidate a batch run.[7]

Answer:

This issue almost always points to an instability in the HPLC system's physical or chemical environment.

  • Cause 1: Inadequate Column Equilibration. Switching between different mobile phases or gradients without allowing sufficient time for the column to equilibrate is a common mistake.

    • Solution: Always equilibrate the column with the initial mobile phase conditions for at least 10-15 column volumes before the first injection.[7] For a standard 4.6 x 150 mm column at 1.0 mL/min, this translates to about 20-30 minutes.

  • Cause 2: Mobile Phase Issues.

    • Composition Change: If using an online mixer with separate solvent lines (e.g., A: Buffer, B: Acetonitrile), ensure the proportioning valve is functioning correctly.[6] Volatilization of the organic component can also alter the mobile phase ratio over time.

    • Dissolved Gas: Air bubbles in the pump or detector can cause pressure fluctuations and baseline noise, which can manifest as retention time shifts.[7][8]

    • Solution: It is best practice to prepare the mobile phase fresh daily, filter it through a 0.45 µm filter, and degas it thoroughly using an in-line degasser, sonication, or helium sparging.[8][9]

  • Cause 3: Temperature Fluctuations. Chromatography is a temperature-dependent process. Changes in ambient lab temperature can affect solvent viscosity and retention.

    • Solution: Use a column oven to maintain a constant, stable temperature (e.g., 30 °C or 40 °C).[8] This is essential for reproducible chromatography.

Q3: I'm not getting good separation between the main this compound peak and a closely eluting impurity. How can I improve the resolution?

Resolution is the measure of separation between two peaks. Poor resolution makes accurate quantification impossible.[9]

Answer:

Improving resolution involves manipulating the three key factors of the "resolution equation": efficiency, selectivity, and retention.

  • Manipulating Selectivity (α): This is often the most powerful tool. Selectivity refers to the ability of the chromatographic system to "discriminate" between two analytes.

    • Solution 1: Change Organic Modifier. If you are using acetonitrile, try substituting it with methanol, or vice-versa. These solvents have different properties and will interact with the analyte and stationary phase differently, which can dramatically alter selectivity.

    • Solution 2: Adjust Mobile Phase pH. A small change in pH can alter the ionization state of an impurity (if it has acidic or basic properties), leading to a significant shift in its retention time relative to the main peak.

    • Solution 3: Change Stationary Phase. If modifying the mobile phase is insufficient, changing the column is the next logical step. While a C18 is a good starting point, a Phenyl-Hexyl column can offer different selectivity due to π-π interactions with the aromatic ring of the analyte. A Cyano (CN) column could also provide a different elution order.

  • Increasing Efficiency (N): Efficiency relates to the narrowness of the peaks. Narrower peaks are easier to resolve.

    • Solution: Use a column with smaller particles (e.g., 3.5 µm or 1.8 µm for UHPLC) or a longer column. Ensure your system's extra-column volume is minimized, as this contributes to peak broadening.[10]

  • Optimizing Retention (k): Increasing the retention factor (how long the peaks are retained on the column) can sometimes improve the resolution of early-eluting peaks.

    • Solution: Decrease the percentage of the organic solvent in the mobile phase. This will increase the retention time of all components, providing more time for separation to occur.

Frequently Asked Questions (FAQs)

Q1: What is a good starting HPLC method for the purity determination of this compound?

Answer:

A robust starting point for method development would be a reversed-phase gradient method. This provides a good overview of the sample's complexity and ensures that both polar and non-polar impurities are eluted.

Table 1: Recommended Starting HPLC Parameters

ParameterRecommended ConditionRationale
Column C18, 150 x 4.6 mm, 3.5 µmA versatile, hydrophobic stationary phase suitable for the analyte.[2]
Mobile Phase A 0.1% Formic Acid in WaterProvides a low pH to ensure sharp peak shape for the aniline. MS-compatible.[11]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low UV cutoff and viscosity.
Gradient 10% B to 90% B over 20 minA broad gradient helps to elute a wide range of potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures retention time stability.
Detection (UV) 254 nm or Diode Array DetectorNitroaromatic compounds typically have strong absorbance in this region. A DAD allows for peak purity analysis.[12]
Injection Vol. 10 µLA typical volume to avoid overloading.
Sample Prep. 0.1 mg/mL in 50:50 Acetonitrile/WaterA common starting concentration and diluent.
Q2: How do I develop a stability-indicating HPLC method for this compound?

Answer:

A stability-indicating method is one that can accurately quantify the analyte in the presence of its degradation products, impurities, and excipients.[13] Developing such a method requires performing forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines (specifically Q1A).[14][15]

The core principle is to intentionally stress the this compound sample under various conditions to generate potential degradation products.[1] The HPLC method must then prove its ability to separate these newly formed peaks from the parent peak.

Experimental Protocol: Forced Degradation Study

  • Prepare Stock Solution: Prepare a stock solution of this compound at approximately 1.0 mg/mL in a suitable solvent (e.g., 50:50 Acetonitrile/Water).

  • Stress Conditions: Expose the stock solution to the following conditions in separate vials. The goal is to achieve 5-20% degradation of the parent compound.[1]

    • Acid Hydrolysis: Add 1M HCl and heat at 80 °C for 2-4 hours.

    • Base Hydrolysis: Add 0.1M NaOH and keep at room temperature for 1-2 hours.

    • Oxidation: Add 3% Hydrogen Peroxide (H₂O₂) and keep at room temperature for 4-6 hours.[15]

    • Thermal Degradation: Heat a solution at 80 °C for 24 hours. Also, heat the solid powder at 105 °C for 24 hours.

    • Photolytic Degradation: Expose the solution to a photostability chamber (ICH Q1B) for a specified duration.

  • Analysis: After exposure, neutralize the acid and base samples. Dilute all stressed samples to a target concentration (e.g., 0.1 mg/mL) and analyze them using your HPLC method alongside an unstressed control sample.

  • Evaluation: The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the main this compound peak. A Diode Array Detector is invaluable here to check for peak purity, ensuring no degradants are co-eluting.[16]

Q3: What potential process-related impurities should I be aware of?

Answer:

Understanding the synthesis route of this compound is key to predicting potential impurities. A common synthetic pathway involves the nitration of 2,6-difluoroaniline.

  • Starting Material: Unreacted 2,6-difluoroaniline.

  • Isomeric Impurities: Nitration of an aromatic ring can sometimes lead to the formation of positional isomers. A potential impurity could be 2,4-Difluoro-3-nitroaniline or other isomers formed in smaller quantities.

  • Over-nitrated or By-products: Depending on the reaction conditions, other related substances could be formed.

A well-developed HPLC method should be able to separate these potential impurities from the main compound.

Visualized Workflows

Diagrams can clarify complex processes. Below are Graphviz-generated workflows for HPLC analysis and troubleshooting.

HPLC_Purity_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing prep_sample Sample Preparation (0.1 mg/mL in Diluent) equilibrate System & Column Equilibration (15 CV) prep_sample->equilibrate prep_mobile Mobile Phase Preparation (Filter & Degas) prep_mobile->equilibrate inject_sst System Suitability Test (SST Injections) equilibrate->inject_sst inject_sample Inject Blank, Standard, & Sample Solutions inject_sst->inject_sample If SST Passes process_data Integrate Chromatograms inject_sample->process_data calc_purity Calculate Purity (% Area) & Impurity Profile process_data->calc_purity report Generate Final Report calc_purity->report Troubleshooting_Tree cluster_peakshape Peak Shape Issues cluster_retention Retention Time Issues cluster_resolution Resolution Issues start Chromatographic Problem Observed peak_tail Peak Tailing start->peak_tail peak_front Peak Fronting start->peak_front rt_drift RT Drifting start->rt_drift rt_shift Sudden RT Shift start->rt_shift poor_res Poor Resolution start->poor_res sol_silanol Check Mobile Phase pH Use B-D Column peak_tail->sol_silanol Cause: Silanol Interaction sol_overload Dilute Sample peak_tail->sol_overload Cause: Overload sol_equilib Increase Equilibration Time rt_drift->sol_equilib Cause: Equilibration sol_temp Use Column Oven rt_drift->sol_temp Cause: Temperature sol_selectivity Change Mobile Phase Organic/pH/Column poor_res->sol_selectivity Cause: Poor Selectivity

References

Technical Support Center: Troubleshooting Low Yields in Reactions with 2,6-Difluoro-3-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered when working with 2,6-Difluoro-3-nitroaniline. Our goal is to equip you with the scientific understanding and practical solutions needed to optimize your reaction outcomes.

Introduction: Navigating the Reactivity of this compound

This compound is a valuable building block in organic synthesis, prized for its unique electronic and steric properties. The presence of two electron-withdrawing fluorine atoms flanking an amino group, coupled with a nitro group at the 3-position, creates a nuanced reactivity profile. While these features make it a versatile reagent, they also present specific challenges that can lead to low yields and complex product mixtures. This guide will delve into the common pitfalls and provide expert-driven strategies to overcome them.

The primary mode of reactivity for this compound in many synthetic applications is nucleophilic aromatic substitution (SNAr).[1] The electron-deficient aromatic ring, activated by the fluorine and nitro substituents, is susceptible to attack by nucleophiles. However, the interplay of these functional groups can also lead to undesired side reactions. Understanding the delicate balance of these electronic effects is paramount to successful synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments with this compound, offering potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Insufficient Activation of the Aromatic Ring: The nucleophile may not be strong enough to initiate the SNAr reaction under the chosen conditions. 2. Poor Solubility: this compound or the nucleophile may have limited solubility in the reaction solvent, hindering molecular interactions. 3. Inactive Reagents: The nucleophile or any added base may have degraded due to improper storage or handling.1. Increase Reaction Temperature: Carefully increasing the temperature can provide the necessary activation energy. Monitor for potential decomposition. 2. Use a More Polar Aprotic Solvent: Solvents like DMF, DMSO, or NMP can enhance the solubility of polar reactants.[1] 3. Employ a Stronger Base: If the reaction requires a base, consider using a stronger, non-nucleophilic base to facilitate the reaction. 4. Check Reagent Purity: Always use freshly opened or properly stored reagents.
Formation of Multiple Products (Low Selectivity) 1. Competing Nucleophilic Attack: If the nucleophile has multiple reactive sites, it can lead to a mixture of products. 2. Di-substitution: Strong nucleophiles under harsh conditions can potentially displace both fluorine atoms. 3. Side Reactions of the Nitro Group: The nitro group can be susceptible to reduction under certain conditions, especially in the presence of reducing agents or certain catalysts.1. Use a Protecting Group Strategy: Temporarily protect one of the reactive sites on your nucleophile to ensure regioselectivity. 2. Control Stoichiometry and Reaction Time: Use a controlled amount of the nucleophile (e.g., 1.0-1.2 equivalents) and monitor the reaction closely by TLC or HPLC to stop it upon completion.[1] 3. Optimize Reaction Conditions: Milder conditions (lower temperature, shorter reaction time) can often favor the desired mono-substitution product.
Product Decomposition 1. Thermal Instability: Like many nitroaromatic compounds, this compound and its products can be sensitive to high temperatures.[2] 2. Harsh pH Conditions: Strongly acidic or basic media can lead to degradation of the starting material or product. Halogenated anilines, in general, can be susceptible to degradation in acidic conditions.[3]1. Lower the Reaction Temperature: If possible, run the reaction at a lower temperature, even if it requires a longer reaction time. 2. Buffer the Reaction Mixture: If the reaction is sensitive to pH changes, consider using a suitable buffer. 3. Minimize Exposure to Light: Some nitroaromatic compounds are light-sensitive. Conducting the reaction in a flask protected from light (e.g., wrapped in aluminum foil) can be beneficial.
Difficult Product Isolation and Purification 1. Similar Polarity of Product and Starting Material: If the product has a similar polarity to this compound, separation by column chromatography can be challenging. 2. Formation of Colored Impurities: Oxidation of the aniline moiety can lead to the formation of colored byproducts, which can be difficult to remove.[4]1. Optimize Chromatographic Conditions: Experiment with different solvent systems for column chromatography. A shallow gradient elution may be necessary to achieve good separation. 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.[5] 3. Activated Carbon Treatment: To remove colored impurities, a solution of the crude product can be treated with activated carbon before filtration and concentration.[4] 4. Reversed-Phase Chromatography: If normal-phase chromatography is ineffective, consider using reversed-phase flash chromatography.[4]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for reactions involving this compound?

A1: The primary mechanism is nucleophilic aromatic substitution (SNAr).[1] The aromatic ring is activated towards nucleophilic attack by the strong electron-withdrawing effects of the two fluorine atoms and the nitro group. The fluorine atoms serve as good leaving groups.[1]

Q2: Which fluorine atom is more likely to be displaced in an SNAr reaction?

A2: Both fluorine atoms are in positions activated by the nitro group (ortho and para). However, the fluorine at the 2-position is ortho to both the nitro group and the amino group, while the fluorine at the 6-position is ortho to the amino group and meta to the nitro group. The combined electron-withdrawing effect of the nitro group is strongest at the ortho and para positions. Therefore, the fluorine at the 2-position is generally expected to be more susceptible to nucleophilic attack. Steric hindrance from the adjacent amino group could, in some cases, influence the regioselectivity.

Q3: My reaction mixture turns dark brown. What is causing this and how can I prevent it?

A3: Dark discoloration in reactions with anilines is often due to oxidation of the amino group. This can be exacerbated by high temperatures, acidic conditions, or the presence of oxidizing agents. To mitigate this, consider the following:

  • Use an Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent air oxidation.

  • Purify Starting Materials: Ensure your this compound and other reagents are pure and free from oxidizing impurities.

  • Control the Temperature: Avoid excessive heating, as this can accelerate decomposition and oxidation.

Q4: Can I use protic solvents for my SNAr reaction with this compound?

A4: While polar aprotic solvents like DMF and DMSO are generally preferred for SNAr reactions, protic solvents can sometimes be used.[1][6] However, protic solvents can solvate the nucleophile, reducing its nucleophilicity and slowing down the reaction. They can also potentially participate in side reactions. It is advisable to start with a polar aprotic solvent and only explore protic solvents if necessary.

Q5: How can I monitor the progress of my reaction?

A5: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[7]

  • TLC: This is a quick and simple method to visualize the consumption of the starting material and the formation of the product.

  • HPLC: This technique provides more quantitative data and is excellent for accurately determining the conversion of the starting material and the formation of any byproducts.

Experimental Protocols & Visualizations

General Experimental Workflow for SNAr Reactions

The following diagram illustrates a typical workflow for a nucleophilic aromatic substitution reaction with this compound.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification start Dissolve this compound and nucleophile in an anhydrous aprotic solvent (e.g., DMF, DMSO) add_base Add a non-nucleophilic base (e.g., K2CO3, Cs2CO3) if required start->add_base heat Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) add_base->heat monitor Monitor reaction progress by TLC or HPLC heat->monitor quench Cool the reaction and quench with water monitor->quench extract Extract the product with an organic solvent (e.g., ethyl acetate) quench->extract wash Wash the organic layer with brine and dry over Na2SO4 extract->wash concentrate Concentrate under reduced pressure wash->concentrate purify Purify the crude product by column chromatography or recrystallization concentrate->purify G cluster_low_conversion Low Conversion cluster_good_conversion Good Conversion start Low Yield Observed check_conversion Check Conversion (TLC/HPLC/NMR) start->check_conversion cause_low_conversion Potential Causes: - Low Temperature - Poor Solubility - Inactive Reagents check_conversion->cause_low_conversion Low cause_good_conversion Potential Causes: - Product Decomposition - Side Reactions - Isolation Loss check_conversion->cause_good_conversion High solution_low_conversion Solutions: - Increase Temperature - Change Solvent - Use Fresh Reagents cause_low_conversion->solution_low_conversion solution_good_conversion Solutions: - Milder Conditions - Optimize Stoichiometry - Refine Work-up/Purification cause_good_conversion->solution_good_conversion

References

Technical Support Center: Synthesis and Purification of 2,6-Difluoro-3-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2,6-Difluoro-3-nitroaniline. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, particularly the formation and removal of process-related byproducts. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and direct method for synthesizing this compound is through the electrophilic aromatic substitution (EAS) of 2,6-difluoroaniline. Specifically, this involves the nitration of the aromatic ring using a standard nitrating mixture, typically a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[1][2] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the reaction.[1]

Q2: Why is the formation of byproducts a significant issue in this synthesis?

Byproduct formation is a direct consequence of the regioselectivity of the nitration reaction, which is governed by the existing substituents on the aniline ring. The starting material, 2,6-difluoroaniline, has three key groups influencing the position of the incoming nitro group:

  • Amino Group (-NH₂): This is a powerful activating group and is ortho, para-directing. It strongly directs incoming electrophiles to the positions ortho and para to it (positions 3, 4, and 5).

  • Fluorine Atoms (-F): While halogens are deactivating overall due to their inductive effect, they are also ortho, para-directors because of resonance.

The interplay of these directing effects means that while the desired product is formed by nitration at the 3-position (ortho to -NH₂ and meta to both -F atoms), there is significant competition for nitration at the 4-position (para to -NH₂), leading to the formation of a major isomeric byproduct.

Q3: What are the most common byproducts I should expect in my crude product?

You should anticipate two primary impurities in your reaction mixture:

  • 2,6-Difluoro-4-nitroaniline: This is the major isomeric byproduct, resulting from nitration at the position para to the highly activating amino group. Its formation is often competitive with the desired 3-nitro isomer.

  • Unreacted 2,6-Difluoroaniline: If the reaction does not go to completion due to suboptimal conditions (e.g., insufficient nitrating agent, low temperature, short reaction time), you will have residual starting material.

Less common, but possible under harsh conditions, are dinitrated products.

Visualizing the Reaction: Synthesis and Byproduct Pathway

The following diagram illustrates the primary reaction pathway and the formation of the main byproduct.

G cluster_reactants Reactants cluster_products Products A 2,6-Difluoroaniline C This compound (Desired Product) A->C Nitration at C3 (ortho to -NH₂) D 2,6-Difluoro-4-nitroaniline (Major Byproduct) A->D Nitration at C4 (para to -NH₂) B HNO₃ / H₂SO₄

Caption: Synthesis of this compound and its major byproduct.

Troubleshooting Guide: Byproduct Identification & Removal

This section addresses specific issues you may encounter during your synthesis and purification workflow.

Problem 1: My final product is contaminated with an isomeric byproduct.
  • Probable Cause: You are observing the co-formation of 2,6-Difluoro-4-nitroaniline. The electronic activation and directing effect of the amino group at the para position is strong, making the formation of this isomer thermodynamically competitive.

  • Identification:

    • Thin-Layer Chromatography (TLC): The two isomers will likely have different Rf values. Spot your crude mixture alongside the starting material on a silica gel plate (e.g., using a hexane/ethyl acetate mobile phase). The byproduct may appear as a distinct spot close to your desired product.

    • High-Performance Liquid Chromatography (HPLC): This is a more quantitative method to determine the ratio of the two isomers.

    • Proton NMR (¹H NMR): The aromatic region of the NMR spectrum will show different splitting patterns for the two isomers due to the different symmetry and coupling of the aromatic protons.

  • Solution 1: Fractional Recrystallization

    • Principle: This technique exploits the subtle differences in solubility between the desired product and the isomeric byproduct in a given solvent system. The compound that is less soluble in the chosen solvent at a low temperature will crystallize out first, allowing for separation.

    • Protocol: See Protocol 2 below for a detailed step-by-step guide. The key is to carefully select a solvent or solvent pair (e.g., ethanol/water, isopropanol) where the solubility difference between the isomers is maximized.

  • Solution 2: Column Chromatography

    • Principle: This is a highly effective method for separating isomers with different polarities. The nitroanilines are adsorbed onto a stationary phase (e.g., silica gel), and a mobile phase (eluent) is passed through the column. The compound with the lower polarity will travel down the column faster, enabling separation.

    • Protocol: See Protocol 3 for a detailed methodology. This is often the most reliable method for achieving high purity, especially on a smaller scale.

Problem 2: The product is contaminated with unreacted starting material.
  • Probable Cause: The nitration reaction was incomplete. This can be due to:

    • Insufficient Nitrating Agent: The stoichiometry of the nitrating agent was too low.

    • Low Reaction Temperature: The reaction was conducted at a temperature too low to achieve a reasonable rate. Nitrations are exothermic and require careful temperature control, but too low a temperature can stall the reaction.[3]

    • Short Reaction Time: The reaction was not allowed to proceed for a sufficient duration.

  • Identification:

    • TLC/HPLC: The starting material, 2,6-difluoroaniline, will be significantly more non-polar than the nitroaniline products and will show a distinct spot/peak when compared against a reference standard.

  • Solution: Acid-Base Extraction

    • Principle: This method leverages the difference in basicity between the starting material and the products. 2,6-Difluoroaniline is a relatively basic amine. The nitro-substituted products, this compound and its isomers, are significantly less basic due to the powerful electron-withdrawing effect of the nitro group. Therefore, the starting material can be selectively protonated and extracted into an aqueous acid phase, leaving the desired product in the organic phase.

    • Workflow:

      • Dissolve the crude product mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

      • Transfer the solution to a separatory funnel.

      • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic 2,6-difluoroaniline will react to form its hydrochloride salt, which is soluble in the aqueous layer.

      • Separate the aqueous layer.

      • Repeat the acid wash 1-2 times to ensure complete removal.

      • Wash the organic layer with water and then brine to remove residual acid and salts.

      • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the product, now free of the starting material.

Purification Workflow: A Decision Guide

This diagram provides a logical path to select the appropriate purification strategy based on initial analysis of your crude product.

G A Crude Product (Post-Workup) B Analyze by TLC / HPLC A->B C Starting Material Present? B->C D Isomeric Byproduct Present? C->D No E Perform Acid-Base Extraction C->E Yes F Purify by Column Chromatography D->F Yes (High Purity Needed) G Purify by Recrystallization D->G Yes (For Bulk Material) H Pure Product D->H No E->D F->H G->H

Caption: Decision tree for the purification of this compound.

Data & Protocols

Table 1: Physicochemical Properties of Key Compounds
CompoundCAS No.Molecular FormulaMol. Wt. ( g/mol )Physical Form
2,6-Difluoroaniline (SM)5509-65-9C₆H₅F₂N129.11Clear yellow to brown liquid[4]
This compound 211693-72-0C₆H₄F₂N₂O₂174.11Yellow Solid
2,6-Difluoro-4-nitroaniline2378-04-3C₆H₄F₂N₂O₂174.11Yellow Solid
Protocol 1: General Synthesis of this compound

This protocol is a representative method and should be adapted and optimized based on laboratory conditions and scale.

Safety Note: This reaction is highly exothermic and involves strong, corrosive acids. Perform this procedure in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.

  • Preparation of Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid (H₂SO₄, ~2.5 equivalents). Cool the flask in an ice/water bath to 0-5 °C.

  • Slowly add concentrated nitric acid (HNO₃, ~1.1 equivalents) dropwise to the cold, stirred sulfuric acid. Maintain the temperature of the mixture below 10 °C during the addition.

  • Reaction: Once the nitrating mixture is prepared and cooled, add 2,6-difluoroaniline (1.0 equivalent) dropwise to the stirred nitrating mixture via the dropping funnel. The rate of addition must be carefully controlled to maintain the internal temperature between 0 and 10 °C.

  • After the addition is complete, continue to stir the reaction mixture at 0-10 °C for 30-60 minutes. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Very slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This will quench the reaction and precipitate the crude product.

  • Filter the resulting solid precipitate using a Büchner funnel and wash thoroughly with cold water until the washings are neutral (pH ~7).

  • Dry the crude product under vacuum. The crude solid will be a mixture of the 3-nitro and 4-nitro isomers.

Protocol 2: Purification by Recrystallization
  • Place the crude, dried nitroaniline mixture into an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., isopropanol or ethanol) to just dissolve the solid.

  • If the solution is colored with impurities, you may add a small amount of activated carbon and heat for a few minutes before filtering hot through a fluted filter paper to remove the carbon.

  • Allow the filtrate to cool slowly to room temperature. The less soluble isomer should begin to crystallize.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

  • Check the purity of the crystals and the mother liquor by TLC or HPLC to assess the efficiency of the separation. A second recrystallization may be necessary to achieve desired purity.

Protocol 3: Purification by Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a volatile solvent (like dichloromethane), adding the silica, and evaporating the solvent under reduced pressure to get a free-flowing powder.

  • Column Packing: Prepare a silica gel column using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes, starting from low polarity like 5:95 and gradually increasing).

  • Loading and Elution: Carefully load the prepared slurry onto the top of the packed column. Begin eluting with the mobile phase, collecting fractions.

  • Monitoring: Monitor the fractions by TLC to identify which ones contain your desired product.

  • Isolation: Combine the pure fractions containing the this compound and remove the solvent under reduced pressure to yield the purified product.

References

preventing dialkylation as a side reaction of 2,6-Difluoro-3-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Selective Mono-N-Alkylation and Troubleshooting Dialkylation

Welcome to the technical support center for 2,6-difluoro-3-nitroaniline. This resource is designed for researchers, medicinal chemists, and drug development professionals to address common challenges encountered during the N-alkylation of this sterically hindered and electronically deactivated substrate. This guide provides in-depth, field-proven insights and detailed protocols to help you achieve high-yield, selective mono-N-alkylation while minimizing the formation of the common dialkylated side product.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to monoalkylation rather than dialkylation?

A1: The structure of this compound inherently disfavors dialkylation due to a combination of steric and electronic effects. The two fluorine atoms at the ortho positions create significant steric hindrance around the amino group, making it difficult for a second, bulky alkyl group to approach and react.[1] Additionally, the potent electron-withdrawing nature of the nitro group and the fluorine atoms significantly reduces the nucleophilicity of the aniline nitrogen. After the first alkylation, the resulting secondary amine is only slightly more nucleophilic, and the increased steric bulk further inhibits a second alkylation.

Q2: What is the most common side reaction during the N-alkylation of this aniline?

A2: While dialkylation is less probable than with unhindered anilines, it remains the most significant side reaction, especially under forcing conditions (e.g., high temperatures, strong bases, highly reactive alkylating agents). The mono-alkylated product, being a secondary amine, can still react with the alkylating agent to form a tertiary amine.

Q3: Under what conditions does dialkylation become a significant problem?

A3: Dialkylation is more likely to occur under the following conditions:

  • High Temperatures: Increased thermal energy can overcome the activation barrier for the second alkylation.

  • Excess Alkylating Agent: Using a stoichiometric excess of the alkylating agent drives the reaction towards the di-substituted product.

  • Highly Reactive Alkylating Agents: Reagents like methyl iodide or dimethyl sulfate are more prone to causing over-alkylation compared to less reactive ones like alkyl bromides or chlorides.

  • Use of Strong, Hindered Bases: While a base is necessary, very strong bases can generate a high concentration of the highly nucleophilic anilide anion, which may increase the rate of the second alkylation.

Q4: Are there alternative methods to direct alkylation with alkyl halides for this substrate?

A4: Yes, several powerful methods can provide excellent selectivity for mono-alkylation:

  • Reductive Amination: This involves reacting the aniline with an aldehyde or ketone to form an imine, which is then reduced in situ. This method is highly controlled and generally yields only the mono-alkylated product.[2][3]

  • Nickel-Catalyzed Alkylation with Alcohols: This "borrowing hydrogen" methodology uses alcohols as alkylating agents and has been shown to be highly selective for monoalkylation of a wide range of anilines, including those with electron-withdrawing groups.[1]

  • Mitsunobu Reaction: This reaction allows for the N-alkylation of the aniline using an alcohol under mild, neutral conditions. It is particularly useful for sensitive substrates.[4]

Troubleshooting Guide: Minimizing Dialkylation

This section provides a systematic approach to troubleshoot and optimize your reaction conditions to favor the formation of the desired mono-alkylated product.

Problem: Significant formation of the N,N-dialkylated product is observed by TLC/LC-MS.

Below is a troubleshooting workflow to address this issue, moving from simple adjustments to more advanced strategic changes.

troubleshooting_workflow start Dialkylation Observed step1 Step 1: Adjust Stoichiometry start->step1 sub_step1a Use 1.5-2.0 eq. of Aniline or Use ≤1.05 eq. of Alkylating Agent step1->sub_step1a Rationale: Increases probability of alkylating agent reacting with starting material. step2 Step 2: Modify Reaction Conditions sub_step2a Lower Reaction Temperature step2->sub_step2a Rationale: Second alkylation often has a higher activation energy. step3 Step 3: Change Reagents sub_step3a Use a Less Reactive Alkyl Halide (e.g., R-Br instead of R-I) step3->sub_step3a Rationale: Reduces the rate of the second SN2 reaction. step4 Step 4: Employ an Alternative Synthetic Strategy sub_step4a Strategy 1: Protecting Group Approach step4->sub_step4a sub_step4b Strategy 2: Reductive Amination step4->sub_step4b sub_step4c Strategy 3: Catalytic Alkylation w/ Alcohol step4->sub_step4c sub_step1a->step2 If dialkylation persists... sub_step2b Switch to a Less Polar Solvent (e.g., Toluene instead of DMF) sub_step2a->sub_step2b sub_step2c Use a Weaker Base (e.g., K2CO3 instead of NaH) sub_step2b->sub_step2c sub_step2c->step3 If dialkylation persists... sub_step3a->step4 For challenging cases... end Monoalkylation Achieved sub_step4a->end sub_step4b->end sub_step4c->end

Caption: Troubleshooting workflow for minimizing dialkylation.

Detailed Experimental Protocols

Protocol 1: Optimized Direct N-Alkylation with an Alkyl Halide

This protocol is a starting point for the direct alkylation of this compound, optimized to suppress dialkylation.

Reaction Principle: This is a standard nucleophilic substitution (SN2) reaction. A mild base is used to deprotonate the aniline, increasing its nucleophilicity. The reaction is run with a slight excess of the aniline at a moderate temperature to favor mono-substitution. A protocol for the related 2,3-difluoro-6-nitroaniline has been reported and serves as a good basis.[5]

Materials and Reagents:

  • This compound

  • Alkyl halide (e.g., ethyl bromide, benzyl bromide) (1.05 eq.)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq.)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).

  • Add anhydrous DMF to achieve a concentration of approximately 0.2 M with respect to the aniline.

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkyl halide (1.05 eq.) dropwise to the stirring mixture.

  • Heat the reaction mixture to 50-60 °C.

  • Monitor the reaction progress by TLC or LC-MS every 2-4 hours. The reaction is typically complete within 8-16 hours.

  • Upon completion, cool the mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Interpretation:

ParameterObservationImplication for Selectivity
Temperature Lower temperatures (e.g., 50 °C) favor mono-alkylation.The second alkylation step has a higher activation energy.
Stoichiometry Using >1.1 eq. of alkylating agent increases dialkylation.Excess electrophile drives the reaction to completion.
Base K₂CO₃ provides good results. Stronger bases like NaH may increase side products.A milder base is sufficient and avoids creating an overly reactive anilide.
Protocol 2: Selective Mono-N-Alkylation via a Protective Group Strategy

This method offers excellent control over selectivity by temporarily deactivating the amine towards a second alkylation. The use of a Boc (tert-butoxycarbonyl) group is a common and effective strategy.[6]

Reaction Principle: The aniline is first protected as a carbamate (e.g., N-Boc), which is not nucleophilic. The protected aniline is then deprotonated with a strong, non-nucleophilic base to form an anion that can be alkylated. Finally, the protecting group is removed under acidic conditions to yield the mono-alkylated product.

protecting_group_workflow start Aniline (R-NH2) step1 Boc Protection (Boc)2O, Base start->step1 Step A step2 Alkylation 1. NaH 2. R'-X step1->step2 Step B step3 Deprotection TFA or HCl step2->step3 Step C end Mono-alkylated Aniline (R-NHR') step3->end

Caption: Workflow for protecting group strategy.

Part A: N-Boc Protection

  • Dissolve this compound (1.0 eq.) in dichloromethane (DCM).

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq.) and triethylamine (1.5 eq.).

  • Stir at room temperature for 12-24 hours until the starting material is consumed (monitor by TLC).

  • Wash the reaction mixture with 1M HCl, then saturated NaHCO₃, and finally brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the N-Boc protected aniline, which can often be used without further purification.

Part B: Alkylation of the N-Boc Aniline

  • Dissolve the N-Boc protected aniline (1.0 eq.) in anhydrous DMF under an inert atmosphere.

  • Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.

  • Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 1 hour.

  • Add the alkyl halide (1.2 eq.) dropwise and stir at room temperature until the reaction is complete (monitor by TLC).

  • Carefully quench the reaction by the slow addition of water.

  • Extract with ethyl acetate, wash with brine, dry, and concentrate. Purify by column chromatography if necessary.

Part C: Deprotection

  • Dissolve the alkylated N-Boc aniline in DCM.

  • Add an excess of trifluoroacetic acid (TFA, typically 20-50% v/v) at room temperature.

  • Stir for 1-4 hours until deprotection is complete (monitor by TLC).

  • Remove the solvent and TFA under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution until the aqueous layer is basic.

  • Wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the pure mono-alkylated product.

Protocol 3: Nickel-Catalyzed Selective Mono-N-Alkylation with an Alcohol

This advanced method uses an earth-abundant metal catalyst to achieve highly selective mono-alkylation using readily available alcohols as the alkylating agents. This protocol is based on established nickel-catalyzed "borrowing hydrogen" reactions.[1][7]

Reaction Principle: The nickel catalyst first oxidizes the alcohol to an aldehyde. The aniline then condenses with the aldehyde to form an imine. Finally, the nickel-hydride species, formed during the initial oxidation, reduces the imine to the desired mono-alkylated secondary amine. This catalytic cycle is highly selective for the formation of the secondary amine.

Materials and Reagents:

  • This compound (1.0 eq.)

  • Primary alcohol (e.g., benzyl alcohol, 1-butanol) (4.0 eq.)

  • Nickel(II) bromide (NiBr₂, 10 mol%)

  • 1,10-Phenanthroline (ligand, 20 mol%)

  • Potassium tert-butoxide (t-BuOK, 1.0 eq.)

  • Toluene, anhydrous

Procedure:

  • In a glovebox or under an inert atmosphere, add NiBr₂ (10 mol%), 1,10-phenanthroline (20 mol%), and t-BuOK (1.0 eq.) to a dry Schlenk tube.

  • Add this compound (1.0 eq.) and anhydrous toluene.

  • Add the primary alcohol (4.0 eq.).

  • Seal the tube and heat the reaction mixture to 130 °C in an oil bath for 24-48 hours.

  • Monitor the reaction by taking aliquots and analyzing by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

References

Technical Support Center: Navigating Scale-Up Challenges in the Synthesis of 2,6-Difluoro-3-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2,6-Difluoro-3-nitroaniline. This critical intermediate is foundational in the development of various pharmaceutical and agrochemical agents. However, its synthesis, primarily through the nitration of 2,6-difluoroaniline, presents significant challenges when transitioning from the laboratory bench to pilot or industrial scale. The exothermic nature of nitration, coupled with issues of regioselectivity and product purification, demands a robust and well-understood process.[1]

This guide is designed for researchers, process chemists, and drug development professionals. It provides in-depth, field-proven insights in a question-and-answer format, supplemented with detailed troubleshooting protocols to address the specific issues you may encounter during your scale-up campaigns.

Section 1: Fundamental Reaction Overview

The most direct route to this compound is the electrophilic aromatic substitution of 2,6-difluoroaniline using a nitrating agent, typically a mixture of nitric acid and sulfuric acid. While straightforward in principle, the reaction's outcome is highly sensitive to reaction conditions.

The primary challenge stems from the directing effects of the amine (-NH₂) substituent. Under the strongly acidic conditions required for nitration, the amine group is protonated to form the anilinium ion (-NH₃⁺). This anilinium ion is a meta-directing group, which favors the formation of the desired 3-nitro isomer. However, any remaining unprotonated aniline is strongly ortho-, para-directing, leading to the formation of the undesired 2,6-difluoro-4-nitroaniline isomer and potential oxidative side products.[2] Controlling this equilibrium is paramount for achieving high regioselectivity and yield.

G cluster_start Starting Material cluster_reagents Nitrating Agent cluster_products Reaction Products A 2,6-Difluoroaniline C This compound (Desired Product, Meta-Directed) A->C Protonated Amine Pathway (-NH₃⁺ directs meta) D 2,6-Difluoro-4-nitroaniline (Isomeric Impurity, Para-Directed) A->D Free Amine Pathway (-NH₂ directs para) E Oxidative Byproducts (Tar/Degradation) A->E Oxidation B HNO₃ / H₂SO₄ B->C B->D B->E

Caption: Key pathways in the nitration of 2,6-difluoroaniline.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the nitration of 2,6-difluoroaniline?

A: Scaling up any nitration reaction introduces significant safety risks that must be rigorously managed.[3] The primary concerns are:

  • Thermal Runaway: Nitration is a highly exothermic reaction. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. If the rate of heat generation exceeds the rate of removal, the reaction temperature can increase uncontrollably, leading to violent decomposition, gas evolution (NOx), and a potential explosion.[1]

  • Corrosivity and Handling: Concentrated nitric and sulfuric acids are extremely corrosive.[3] Handling large volumes requires specialized, acid-resistant equipment (e.g., glass-lined steel reactors) and personal protective equipment (PPE), including acid-resistant gloves, suits, and face shields.[4][5]

  • Gas Evolution: The reaction can produce toxic nitrogen dioxide (NO₂) fumes, especially if localized hot spots or side reactions occur.[3] The reactor must be equipped with an adequate venting and scrubbing system to neutralize these acidic gases.

  • Instability of Intermediates: While less common than with other substrates, the potential for unstable polynitrated species or reaction intermediates cannot be entirely dismissed, especially under conditions of poor temperature control.

Q2: My reaction is producing a significant amount of the 2,6-difluoro-4-nitroaniline isomer. How can I improve regioselectivity?

A: This is the most common chemical challenge. The formation of the 4-nitro isomer indicates that a significant portion of the starting material is reacting as the free amine (-NH₂) rather than the desired protonated anilinium ion (-NH₃⁺). To vastly improve selectivity for the 3-nitro product, an N-protection strategy is the industry-standard solution.[1][2]

  • Acetylation: Protect the amine group as an acetanilide by reacting 2,6-difluoroaniline with acetic anhydride. The resulting acetamido group (-NHCOCH₃) is a powerful and reliable ortho-, para-director.

  • Nitration: Nitrate the N-acetyl-2,6-difluoroaniline. The acetamido group will direct the nitro group almost exclusively to the para position (position 4).

  • Hydrolysis (Deprotection): Remove the acetyl group via acid or base-catalyzed hydrolysis to yield the desired 2,6-difluoro-4-nitroaniline. Wait, this gives the 4-nitro. Let me re-evaluate.

Correction: The anilinium ion (-NH₃⁺) is meta-directing. The free amine (-NH₂) is ortho, para-directing. In 2,6-difluoroaniline, the ortho positions to the amine are blocked by fluorine, so the free amine directs para. To get the 3-nitro (meta) product, we need to maximize the concentration of the anilinium ion.

To improve regioselectivity for the 3-nitro isomer , you should ensure the amine is fully protonated. This is achieved by:

  • Slow, controlled addition of the 2,6-difluoroaniline to the pre-mixed, cold nitrating acid mixture. This ensures an excess of acid is always present to protonate the aniline as it is introduced.

  • Sufficiently strong acid medium: Ensure the concentration of sulfuric acid is high enough to maintain a low water activity and fully protonate the substrate.

If isomer control remains poor, an alternative, more complex route starting from a different precursor may be necessary, as sometimes outlined in patent literature for achieving high purity.[6][7]

Q3: I am observing low yield and significant tar/byproduct formation. What are the likely causes?

A: Low yields and tarring are typically due to oxidative side reactions and/or over-nitration.

  • Oxidation: The aniline moiety is sensitive to oxidation by nitric acid, especially at elevated temperatures.[1] This is a primary cause of tar formation. Strict temperature control, keeping the reaction mass at 0-10°C, is critical.

  • Over-Nitration: While less common for a deactivated ring, adding excess nitric acid or allowing the temperature to rise can potentially lead to dinitration.

  • Poor Mixing: In a large reactor, inefficient agitation can create localized "hot spots" where the temperature is much higher than the bulk, accelerating decomposition and side reactions.[6] It can also lead to areas of high nitric acid concentration, promoting oxidation.

Q4: How can I effectively monitor the reaction progress during scale-up?

A: Reliable in-process monitoring is crucial for safety and consistency.

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative analysis.[8] Carefully quench and dilute samples taken from the reactor at regular intervals. An HPLC method can resolve the starting material, the desired product, and key isomeric impurities, allowing you to track the reaction to completion and ensure you are not forming excessive byproducts.

  • Thin-Layer Chromatography (TLC): A faster, qualitative method suitable for quick checks of starting material consumption.[9] However, it may not effectively separate the 3-nitro and 4-nitro isomers.

  • Temperature Monitoring: Use multiple temperature probes within the reactor to detect any non-uniform temperature distribution that might indicate poor mixing.

Q5: What are the best practices for quenching a large-scale nitration reaction?

A: The quench step is one of the most hazardous stages of the process if not performed correctly.

  • Reverse Addition: The safest method is to slowly and controllably transfer the entire reaction mixture onto a vigorously stirred slurry of ice and water. Never add water directly to the concentrated acid mixture, as this can cause a violent, localized exotherm.

  • Temperature Control: The quench vessel must be jacketed and cooled to absorb the heat of dilution of the sulfuric acid. Maintain the quench temperature below 20-25°C.

  • Adequate Agitation: Vigorous stirring is essential to dissipate heat and prevent the formation of stagnant layers of concentrated acid.

Q6: Purification is proving difficult on a larger scale. What methods are recommended for isolating pure this compound?

A: While laboratory scale purifications often rely on column chromatography, this is generally not feasible or economical for large quantities.

  • Recrystallization: This is the most common industrial method. The key is to find a suitable solvent system that provides good solubility for the product at high temperatures and poor solubility at low temperatures, while leaving impurities behind. A solvent screen using ethanol, isopropanol, toluene, or heptane/ethyl acetate mixtures is a good starting point.

  • Filtration and Washing: After quenching and precipitation, the crude product is isolated by filtration. Thoroughly washing the filter cake with water is critical to remove residual acids, which can compromise product stability.[10] A final wash with a non-polar solvent (like heptane) can help remove non-polar impurities and speed up drying.

Section 3: Troubleshooting Guides & Protocols

Problem 1: Poor Regioselectivity & Isomer Control

Root Cause Analysis: Insufficient protonation of the aniline starting material, allowing the free amine to direct the nitration to the para-position. This is often exacerbated by adding the acid mixture to the aniline, which creates a temporary substrate-rich environment.

Solution: Protocol for Maximizing Meta-Direction

This protocol emphasizes the slow addition of the substrate to the acid to ensure complete protonation.

1. Materials & Equipment:

  • Jacketed reactor with overhead stirrer, temperature probe, and addition funnel.

  • 2,6-Difluoroaniline

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (90% or higher)

  • Ice/Water for quenching

2. Step-by-Step Procedure:

  • Charge the reactor with concentrated sulfuric acid (e.g., 4-5 molar equivalents).

  • Cool the reactor jacket to -5°C to 0°C.

  • Slowly, subsurface, add the required amount of fuming nitric acid (1.05-1.1 equivalents), ensuring the internal temperature does not exceed 10°C. Stir the resulting nitrating mixture for 20 minutes.

  • In a separate vessel, dissolve the 2,6-difluoroaniline (1 equivalent) in a small amount of concentrated sulfuric acid (1-2 equivalents).

  • Slowly add the aniline/acid solution from the addition funnel into the nitrating mixture over 2-4 hours, maintaining an internal temperature of 0-5°C. This is the critical control step.

  • After the addition is complete, allow the mixture to stir at 0-5°C for an additional 1-2 hours.

  • Monitor the reaction for completion using a quenched sample analyzed by HPLC.[8]

  • Once complete, proceed with a controlled quench as described in the FAQ.

G cluster_prep Phase 1: Reagent Preparation cluster_reaction Phase 2: Controlled Reaction cluster_workup Phase 3: Workup A Charge Reactor with H₂SO₄ B Cool Reactor to 0°C A->B C Add HNO₃ slowly to form Nitrating Mix B->C E Slowly Add Aniline Solution to Nitrating Mix (2-4h) Maintain T < 5°C C->E D Dissolve Aniline in H₂SO₄ D->E F Stir for 1-2h at 0-5°C E->F G Monitor by HPLC until complete F->G H Controlled Quench onto Ice/Water G->H I Filter & Wash Crude Product H->I

Caption: Workflow for maximizing 3-nitro isomer formation.

Problem 2: Thermal Runaway and Exotherm Management

Root Cause Analysis: The rate of heat generation from the nitration reaction exceeds the heat removal capacity of the reactor, leading to a dangerous temperature increase.

Solution: Comparative Heat Management Strategies

Effective heat management relies on maximizing heat transfer out of the system.

Table 1: Comparison of Heat Management Strategies

ParameterLaboratory Scale (e.g., 1L Flask)Pilot/Industrial Scale (e.g., 1000L Reactor)Rationale & Key Considerations
Primary Cooling Ice/Salt BathJacketed Reactor with Thermal Fluid (Glycol/Brine)Jacket provides a large, controllable surface area for heat exchange. The thermal fluid can be cooled to very low temperatures.
Addition Rate Manual control via dropping funnel (e.g., 30-60 min)Automated pump, very slow addition (e.g., 2-8 hours)Slow addition is the primary method to control the rate of heat generation. The rate should be tied to the reactor's ability to maintain temperature.
Agitation Magnetic Stir BarOverhead Impeller (e.g., Turbine, Pfaudler)Vigorous overhead stirring is essential for uniform heat distribution and preventing localized hot spots at the point of addition.[6]
Emergency Control Remove ice bathEmergency quench/dump tank; addition of a reaction inhibitor.A pre-planned emergency procedure is mandatory for scale-up operations.

For a safer alternative, especially at scale, consider transitioning the process to a continuous flow reactor. Flow chemistry offers superior heat transfer and a much smaller reaction volume at any given moment, virtually eliminating the risk of thermal runaway.[1]

Problem 3: Inefficient Purification by Recrystallization

Root Cause Analysis: A suboptimal choice of solvent or an inappropriate solvent volume leads to poor recovery or insufficient purity.

Solution: Systematic Solvent Screening Protocol

1. Objective: To identify a solvent or solvent system that dissolves the crude product when hot but provides low solubility when cold, leading to high recovery of pure crystals.

2. Procedure:

  • Place a small amount of crude product (e.g., 50 mg) into several different test tubes.

  • To each tube, add a different solvent (e.g., Methanol, Ethanol, Isopropanol, Ethyl Acetate, Toluene, Acetonitrile, Heptane) dropwise at room temperature until a slurry is formed. Observe solubility.

  • Heat the soluble or partially soluble samples in a water bath until the solid dissolves completely. Note the approximate volume of solvent required.

  • Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath for 30 minutes.

  • Observe the quality and quantity of the crystals formed. A good solvent will produce a large volume of well-formed crystals.

  • For solvent systems (e.g., Toluene/Heptane), dissolve the crude in the good solvent (Toluene) at an elevated temperature, then slowly add the anti-solvent (Heptane) until turbidity is observed. Cool to crystallize.

Table 2: Example Solvent Screening Guide

SolventRoom Temp SolubilityHot SolubilityCrystal Formation on CoolingAssessment
Methanol HighVery HighPoor / Oiling outLikely unsuitable, too polar.
Isopropanol ModerateHighGood, fine needlesGood Candidate.
Toluene LowModerateGood, large crystalsGood Candidate.
Heptane InsolubleInsolubleN/AGood as an anti-solvent or for washing.

Based on the screen, a scaled-up recrystallization can be designed, typically using 5-10 volumes of the chosen solvent per gram of crude product.

References

thermal stability and decomposition of 2,6-Difluoro-3-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Thermal Stability and Decomposition

Welcome to the technical support center for 2,6-Difluoro-3-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for experiments involving this compound. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to handle this chemical safely and interpret your experimental results accurately.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal stability of this compound?

While specific, publicly available thermal decomposition data for this compound is limited, we can infer its stability based on structurally related compounds. Nitroaromatic compounds, in general, are known to be thermally sensitive and can undergo exothermic decomposition. For instance, the onset of decomposition for o-nitroaniline occurs around 225°C.[1] The presence of two electron-withdrawing fluorine atoms on the aniline ring can influence the thermal stability, though the exact effect requires experimental determination. It is crucial to handle this compound as a potentially energetic material and to perform a thorough thermal hazard assessment before use at elevated temperatures.

Q2: What are the likely decomposition products of this compound?

The thermal decomposition of nitroaromatic compounds can be complex.[2] Based on the decomposition mechanisms of similar molecules, you can anticipate the formation of various gaseous products.[2] For this compound, potential decomposition products could include:

  • Nitrogen oxides (NOx)[3]

  • Carbon monoxide (CO)[3]

  • Carbon dioxide (CO2)[3]

  • Gaseous hydrogen fluoride (HF)[3]

The specific products and their relative abundances will depend on factors such as temperature, heating rate, and the presence of oxygen.

Q3: What are the primary hazards associated with the thermal decomposition of this compound?

The primary hazard is a runaway exothermic reaction.[4] If the heat generated during decomposition is not effectively dissipated, it can lead to a rapid increase in temperature and pressure, potentially causing a thermal explosion. The release of toxic and corrosive gases like NOx and HF also poses a significant health and safety risk.[3]

Q4: How can I experimentally determine the thermal stability of my sample?

Several thermoanalytical techniques are essential for characterizing the thermal stability of this compound. The most common and recommended methods are:

  • Differential Scanning Calorimetry (DSC): This is a powerful technique for screening the exothermic behavior of a compound.[4][5] It measures the heat flow to or from a sample as a function of temperature, allowing for the determination of the onset temperature of decomposition and the heat of decomposition.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[6] It is useful for determining the temperature at which decomposition begins and for identifying different stages of mass loss.

  • Accelerating Rate Calorimetry (ARC): ARC is used to simulate a runaway reaction under adiabatic conditions, providing data on the time-temperature-pressure relationship of the decomposition.[4]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Problem Possible Cause(s) Recommended Solution(s)
Unexpectedly low decomposition temperature in DSC/TGA. Sample impurity. Catalytic effect from the sample pan material.Use a high-purity sample. Run a blank with an empty pan to check for baseline anomalies. Consider using a more inert sample pan material (e.g., gold-plated stainless steel instead of aluminum).
Inconsistent DSC/TGA results between runs. Variation in sample mass or particle size. Different heating rates. Inconsistent atmospheric conditions.Use a consistent sample mass for all experiments. Gently grind the sample to achieve a more uniform particle size. Ensure the same heating rate and purge gas (e.g., nitrogen, argon) are used for all runs.
Runaway reaction during a larger scale experiment. Insufficient heat removal. "Hot spots" in the reactor. Inadequate understanding of the decomposition kinetics.Always perform a thorough thermal hazard assessment using techniques like DSC and ARC before scaling up. Ensure the reactor has adequate cooling capacity. Implement proper temperature monitoring and control systems.
Corrosion of equipment after heating the compound. Formation of corrosive decomposition products like HF.Use corrosion-resistant materials for your experimental setup. Ensure adequate ventilation and consider using a scrubber to neutralize acidic gases.

Experimental Protocols

Here are detailed, step-by-step methodologies for performing DSC and TGA analyses.

Protocol 1: Thermal Stability Screening by Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature and enthalpy of decomposition of this compound.

Materials:

  • This compound sample

  • DSC instrument

  • Aluminum or gold-plated stainless steel sample pans and lids

  • Crimper for sealing pans

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Sample Preparation: Accurately weigh 1-3 mg of the this compound sample into a DSC pan.

  • Pan Sealing: Hermetically seal the pan using a crimper. This is crucial to contain any evolved gases and prevent evaporation.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Set the purge gas flow rate (typically 20-50 mL/min).

  • Thermal Program:

    • Equilibrate the sample at a starting temperature well below the expected decomposition temperature (e.g., 30°C).

    • Ramp the temperature at a constant heating rate (a typical starting point is 10°C/min) to a final temperature that is beyond the completion of the decomposition exotherm (e.g., 350°C).[4]

  • Data Analysis:

    • Plot the heat flow as a function of temperature.

    • Determine the onset temperature of the exothermic decomposition peak. This is often calculated using the tangent method.

    • Integrate the area under the exotherm to calculate the enthalpy of decomposition (ΔHd).

Protocol 2: Decomposition Profile by Thermogravimetric Analysis (TGA)

Objective: To determine the temperature range of mass loss and identify decomposition stages.

Materials:

  • This compound sample

  • TGA instrument

  • TGA sample pans (ceramic or platinum)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Sample Preparation: Place 5-10 mg of the this compound sample into a TGA pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Tare the balance.

    • Set the purge gas flow rate (typically 20-50 mL/min).

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 30°C).

    • Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature where no further mass loss is observed (e.g., 600°C).

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • Determine the onset temperature of decomposition (the temperature at which significant mass loss begins).

    • Analyze the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates for different stages.[6]

Visualizing Decomposition Pathways and Workflows

Conceptual Decomposition Pathway

The thermal decomposition of nitroaromatic compounds can proceed through several pathways. A primary initial step is often the homolytic cleavage of the C-NO2 bond.[7] Another possibility is an intramolecular rearrangement.[7]

G A This compound B Initial Energy Input (Heat) A->B C C-NO2 Bond Homolysis B->C D Intramolecular Rearrangement B->D E Radical Species (Aryl and NO2 radicals) C->E F Intermediate Species D->F G Secondary Reactions (Propagation) E->G F->G H Final Decomposition Products (NOx, CO, CO2, HF, etc.) G->H

Caption: Conceptual pathways for the thermal decomposition of this compound.

Experimental Workflow for Thermal Hazard Assessment

A logical workflow is essential for safely characterizing the thermal properties of a new or poorly understood compound.

G cluster_0 Initial Screening cluster_1 Hazard Evaluation cluster_2 Advanced Analysis (If Necessary) cluster_3 Decision Making A Small-Scale DSC Analysis (1-3 mg) C Analyze DSC for Exotherm Onset and Energy Release A->C B Small-Scale TGA Analysis (5-10 mg) D Analyze TGA for Mass Loss Profile and Onset B->D E ARC Testing for Adiabatic Runaway Simulation C->E If significant exotherm or early decomposition F Establish Safe Operating Temperature Limits C->F D->E If significant exotherm or early decomposition D->F E->F

Caption: Workflow for assessing the thermal hazards of this compound.

References

Validation & Comparative

comparison of reactivity between 2,6-Difluoro-3-nitroaniline and 2,4-difluoro-3-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Comparative Reactivity of 2,6-Difluoro-3-nitroaniline and 2,4-difluoro-3-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of two structurally similar, yet functionally distinct, fluorinated nitroaniline isomers: this compound and 2,4-difluoro-3-nitroaniline. As key building blocks in medicinal chemistry and materials science, a nuanced understanding of their reactivity is paramount for efficient synthetic route design and the prediction of reaction outcomes. This analysis is grounded in fundamental principles of organic chemistry, supported by data from analogous systems, and provides practical experimental protocols for validation.

Structural and Electronic Overview

The reactivity of an aromatic compound is dictated by the interplay of electronic and steric effects imparted by its substituents. While both isomers share the same molecular formula (C₆H₄F₂N₂O₂), the spatial arrangement of the fluoro, nitro, and amino groups creates profoundly different chemical behaviors.

The key players are:

  • Amino Group (-NH₂): A powerful ortho, para-directing activating group in electrophilic aromatic substitution (EAS), and a nucleophilic center in its own right.

  • Nitro Group (-NO₂): A potent electron-withdrawing group (EWG) through both resonance (-M) and inductive (-I) effects. It is a strong meta-director in EAS and a powerful activator for nucleophilic aromatic substitution (SNAr), especially when positioned ortho or para to a suitable leaving group.[1]

  • Fluorine (-F): An electronegative atom that exerts a strong electron-withdrawing inductive effect (-I). While it is an ortho, para-director in EAS (due to lone pair donation), its primary role in the context of these electron-deficient rings is as a potential leaving group in SNAr reactions.[2]

Below is a visualization of the two isomers, highlighting the critical substituent relationships.

G cluster_0 2,4-Difluoro-3-nitroaniline cluster_1 This compound 2_4_isomer 2_4_isomer 2_6_isomer 2_6_isomer

Figure 1. Structural comparison of the two isomers.

Comparative Reactivity Analysis

The distinct positioning of the substituents leads to significant differences in three key areas of reactivity: Nucleophilic Aromatic Substitution (SNAr), reactions at the aniline nitrogen, and to a lesser extent, reduction of the nitro group.

Nucleophilic Aromatic Substitution (SNAr)

This is the most significant area of differentiation. SNAr reactions proceed via a two-step addition-elimination mechanism, forming a resonance-stabilized negative intermediate (a Meisenheimer complex).[3] The rate of this reaction is critically dependent on the ability of EWGs to stabilize this negative charge, which is most effective when the EWGs are positioned ortho or para to the leaving group.[4]

  • 2,4-Difluoro-3-nitroaniline: In this isomer, the powerful nitro group is positioned ortho to the fluorine atom at the C4 position. This arrangement provides excellent resonance stabilization for the Meisenheimer complex formed upon nucleophilic attack at C4, making this fluorine atom highly activated and susceptible to displacement. The fluorine at C2 is meta to the nitro group, receiving only weak inductive stabilization, and is therefore significantly less reactive.

  • This compound: Here, the nitro group is meta to both fluorine atoms (at C2 and C6). A meta-positioned nitro group cannot delocalize the negative charge of the Meisenheimer complex through resonance.[4] While the ring is generally electron-poor, it lacks the specific, powerful activation required for facile SNAr. Consequently, displacing the fluorine atoms in this isomer requires much harsher reaction conditions.

Figure 2. Comparative SNAr reaction pathways.

Reactivity of the Aniline Amino Group

The nucleophilicity of the amino group is governed by both steric and electronic factors.

  • Steric Hindrance:

    • This compound: The amino group is flanked by two ortho fluorine atoms. This disubstitution creates significant steric hindrance, shielding the nitrogen's lone pair and impeding the approach of electrophiles for reactions like acylation, alkylation, or diazotization.[5]

    • 2,4-difluoro-3-nitroaniline: The amino group has only one ortho fluorine substituent, resulting in considerably less steric congestion.

  • Electronic Effects: In both molecules, the combined inductive effects of two fluorine atoms and a nitro group significantly reduce the electron density on the aniline nitrogen compared to aniline itself. This makes the amino group less basic and less nucleophilic.[6] While there would be a subtle difference in the net electronic effect between the two isomers, the steric factor is the dominant differentiator.

Reduction of the Nitro Group

The conversion of the nitro group to an amine is a common and crucial transformation. This is typically achieved through methods like catalytic hydrogenation (e.g., H₂/Pd-C) or using dissolving metals (e.g., Fe/HCl or SnCl₂).[7][8] While the electronic environment around the nitro group differs slightly between the isomers, this difference is unlikely to cause a dramatic change in reactivity for most standard reduction protocols. Both isomers are expected to undergo reduction under similar conditions.

Summary of Comparative Reactivity

Feature / Reaction Type2,4-Difluoro-3-nitroanilineThis compoundRationale
SNAr Reactivity High (at C4 position)Very Low The nitro group is ortho to the C4-Fluorine, providing strong resonance stabilization for the reaction intermediate.[4]
Amino Group Reactivity Moderate Low The amino group in the 2,6-isomer is sterically hindered by two ortho-substituents, impeding access by electrophiles.[5]
Nitro Group Reduction Comparable Comparable The electronic differences around the nitro group are not significant enough to dramatically alter reactivity with common reducing agents.

Experimental Protocol: Comparative SNAr Reactivity with Morpholine

To empirically validate the predicted difference in SNAr reactivity, the following parallel experiment can be conducted. Morpholine is chosen as a representative, moderately strong nucleophile.

Objective: To compare the rate of nucleophilic aromatic substitution of a fluorine atom on 2,4-Difluoro-3-nitroaniline and this compound with morpholine under identical conditions.

Materials:

  • 2,4-Difluoro-3-nitroaniline

  • This compound

  • Morpholine (freshly distilled)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • TLC plates (silica gel 60 F₂₅₄)

  • NMR tubes, Deuterated Chloroform (CDCl₃)

Procedure:

  • Reaction Setup:

    • Label two identical 25 mL round-bottom flasks as 'Reaction A' (2,4-isomer) and 'Reaction B' (2,6-isomer).

    • To each flask, add the corresponding difluoro-nitroaniline (e.g., 174 mg, 1.0 mmol), potassium carbonate (276 mg, 2.0 mmol), and a magnetic stir bar.

    • Add anhydrous DMF (5 mL) to each flask.

  • Initiation & Monitoring:

    • Place both flasks in a pre-heated oil bath at 80 °C.

    • To each flask, add morpholine (96 µL, 1.1 mmol) simultaneously.

    • Start a timer.

    • Monitor the progress of each reaction by TLC at regular intervals (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr). Use a 3:1 Hexanes:EtOAc eluent system. The product spot should be significantly more polar than the starting material.

  • Workup (to be performed when Reaction A is complete, or after a set time, e.g., 4 hours):

    • Cool the reaction mixtures to room temperature.

    • Pour each mixture into a separatory funnel containing water (20 mL).

    • Extract each aqueous layer with EtOAc (3 x 20 mL).

    • Combine the organic extracts for each reaction, wash with brine (20 mL), dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis:

    • Obtain the crude mass of the product from each reaction.

    • Analyze the crude product by ¹H NMR to determine the conversion percentage by comparing the integrals of characteristic peaks of the starting material and the product.

    • Expected Outcome: Reaction A will show high conversion to the 4-morpholino product, while Reaction B will show little to no conversion.

G start Prepare Two Parallel Reactions: - Isomer (1 mmol) - K₂CO₃ (2 mmol) - DMF (5 mL) heat Heat to 80°C start->heat add_nuc Add Morpholine (1.1 mmol) to each flask heat->add_nuc monitor Monitor by TLC (0.25, 0.5, 1, 2, 4 hr) add_nuc->monitor workup Aqueous Workup (Water, EtOAc Extraction) monitor->workup After 4 hr dry Dry (MgSO₄) & Concentrate workup->dry analyze Analyze by ¹H NMR Determine % Conversion dry->analyze

Figure 3. Workflow for comparative SNAr experiment.

Conclusion for the Practicing Scientist

While 2,4-difluoro-3-nitroaniline and this compound are isomers, their reactivity profiles are starkly different. For synthetic applications:

  • Choose 2,4-Difluoro-3-nitroaniline for regioselective nucleophilic aromatic substitution at the C4 position. Its less hindered amino group also allows for more conventional follow-on chemistry.

  • Choose this compound when the goal is to preserve the difluoro-aniline core while performing chemistry at the nitro group (e.g., reduction), or when extreme steric hindrance at the amino group is a desired feature to prevent side reactions at that site.

This guide provides a predictive framework based on established chemical principles. It is essential to validate these predictions with empirical data, and the provided protocol offers a direct path for such a comparison.

References

A Comparative Analysis of Difluoronitroaniline Isomers in Nucleophilic Aromatic Substitution (SNAr) Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic functionalization of aromatic rings is a cornerstone of molecular design. Among the myriad of tools available to the synthetic chemist, Nucleophilic Aromatic Substitution (SNAr) reactions stand out for their efficiency in forming carbon-heteroatom bonds. Difluoronitroanilines, a class of highly activated aromatic compounds, serve as versatile synthons in this regard. Their utility is underscored by the presence of powerfully electron-withdrawing nitro and fluoro groups, which render the aromatic nucleus susceptible to nucleophilic attack.

This guide provides an in-depth comparative analysis of the reactivity of various difluoronitroaniline isomers in SNAr reactions. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings that govern their reactivity, offering field-proven insights to aid in experimental design and interpretation. The principles discussed herein are grounded in established mechanistic studies and are designed to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.

The Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction proceeds via a well-established two-step addition-elimination mechanism.[1] The reaction is initiated by the attack of a nucleophile on the electron-deficient aromatic ring at a carbon atom bearing a suitable leaving group, in this case, a fluorine atom. This initial attack is typically the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2] The stability of this complex is crucial to the overall reaction rate. The negative charge is delocalized throughout the aromatic system and is significantly stabilized by the presence of strong electron-withdrawing groups, such as the nitro group.[2] In the subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored, yielding the final substituted product.

dot

Caption: Generalized mechanism of the SNAr reaction.

Comparative Reactivity of Difluoronitroaniline Isomers

The stability of the Meisenheimer complex is maximized when the negative charge can be effectively delocalized onto the electron-withdrawing nitro group. This occurs when the nitro group is positioned ortho or para to the site of nucleophilic attack. The electron-donating amino group, by contrast, will have a deactivating effect, particularly when it is ortho or para to the reaction center, as it destabilizes the anionic intermediate.

Let's consider the common isomers:

  • 2,4-Difluoro-nitroanilines:

    • 2,4-Difluoro-3-nitroaniline & 2,4-Difluoro-5-nitroaniline: In these isomers, a fluorine atom is ortho and the other is para to the nitro group. Nucleophilic attack at either fluorine is highly activated. The amino group's position will modulate the reactivity.

    • 3,5-Difluoro-2-nitroaniline & 3,5-Difluoro-4-nitroaniline: Here, the fluorine atoms are meta to the nitro group. This positioning is less effective at stabilizing the Meisenheimer complex compared to ortho/para substitution, leading to significantly lower reactivity.

  • Other Isomers:

    • 2,6-Difluoro-nitroanilines: With two fluorine atoms ortho to the nitro group, these isomers are expected to be highly reactive.

    • 3,4-Difluoro-nitroanilines: The fluorine at the 4-position is para to the nitro group and thus highly activated. The fluorine at the 3-position is meta and will be less reactive.

Predicted Order of Reactivity (General Trend):

Isomers with fluorine atoms ortho or para to the nitro group will be the most reactive. Isomers with fluorine atoms meta to the nitro group will be the least reactive. The position of the electron-donating amino group will further modulate this reactivity.

dot

Meisenheimer_Stability cluster_ortho_para Ortho/Para Attack (More Stable) cluster_meta Meta Attack (Less Stable) ortho_para Ortho/Para Fluorine Nitro group effectively delocalizes negative charge through resonance ortho_para_structure Resonance Structure showing delocalization to NO₂ ortho_para->ortho_para_structure leads to meta Meta Fluorine Nitro group provides only inductive stabilization of negative charge meta_structure No direct resonance delocalization to NO₂ meta->meta_structure leads to

Caption: Influence of substituent position on Meisenheimer complex stability.

Experimental Data Summary

While a complete comparative dataset is challenging to compile from existing literature, we can summarize typical findings for the highly reactive 2,4-difluoronitro-aromatic systems. The following table provides representative data for SNAr reactions of 2,4-difluoronitrobenzene with various nucleophiles, which serves as a good model for the reactivity of the analogous aniline derivatives.

SubstrateNucleophileSolventBaseTemperature (°C)Time (h)Yield (%)Reference
2,4-DifluoronitrobenzeneMorpholineDMFK₂CO₃252>95[3]
2,4-DifluoronitrobenzenePiperidineDMSOEt₃N251>95[4]
2,4-DifluoronitrobenzeneThiophenolTHFNaH25392[4]
2,4-DifluoronitrobenzeneMethanolTHFNaH60878[4]

Note: Reaction conditions and yields can vary significantly based on the specific difluoronitroaniline isomer and the nucleophile used.

Experimental Protocols

The following protocols provide a generalized framework for conducting SNAr reactions with difluoronitroaniline isomers. It is crucial to adapt these procedures based on the specific reactivity of the substrate and nucleophile, as well as safety considerations.

Protocol 1: General Procedure for SNAr with an Amine Nucleophile

This protocol describes a general procedure for the synthesis of N-substituted nitroaniline derivatives.

Materials:

  • Difluoronitroaniline isomer

  • Amine nucleophile (e.g., piperidine, morpholine)

  • Base (e.g., K₂CO₃, Et₃N)

  • Solvent (e.g., DMF, DMSO, acetonitrile)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the difluoronitroaniline isomer (1.0 eq) in the chosen solvent.

  • Add the amine nucleophile (1.1 - 1.5 eq) to the solution.

  • Add the base (2.0 eq).

  • Stir the reaction mixture at room temperature or heat as required (e.g., 50-100 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of aqueous layer).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel.

dot

Experimental_Workflow start Dissolve difluoronitroaniline in solvent add_reagents Add amine nucleophile and base start->add_reagents react Stir at appropriate temperature (Monitor by TLC) add_reagents->react workup Quench with water and extract with ethyl acetate react->workup dry Wash with brine and dry organic layer workup->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify end Characterize final product purify->end

References

A Comparative Guide to Benzimidazole Synthesis: Evaluating the Performance of 2,6-Difluoro-3-nitroaniline Against Other Key Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the benzimidazole scaffold is a cornerstone of myriad therapeutic agents. Its synthesis, therefore, is a subject of continuous optimization. The choice of the starting aniline intermediate is a critical determinant of the reaction's efficiency, yield, and the ultimate purity of the final product. This guide provides an in-depth comparison of 2,6-Difluoro-3-nitroaniline as a precursor for benzimidazole synthesis, benchmarked against other commonly employed intermediates. We will delve into the mechanistic rationale behind the performance of these molecules, supported by experimental data and detailed protocols.

The Strategic Advantage of Substituted Anilines in Benzimidazole Synthesis

The classical synthesis of benzimidazoles often involves the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde.[1][2][3] While effective, the direct use of o-phenylenediamines can sometimes lead to challenges in selectivity and purification. An alternative and increasingly popular strategy is the use of o-nitroanilines, which undergo a one-pot reductive cyclization.[1][4][5][6][7][8] This approach offers several advantages, including the use of readily available and stable starting materials and the circumvention of isolating potentially unstable o-phenylenediamine intermediates.

Performance Analysis of Aniline Intermediates

The reactivity of the aniline precursor is paramount to the success of the benzimidazole synthesis. The electronic nature of the substituents on the aniline ring dictates the nucleophilicity of the amino groups and the ease of cyclization.

This compound: A Modern Building Block

This compound is a highly functionalized intermediate that offers distinct advantages in the synthesis of complex benzimidazoles. The presence of two electron-withdrawing fluorine atoms and a nitro group significantly influences its reactivity.

  • Electronic Effects : The potent electron-withdrawing nature of the fluorine and nitro groups decreases the electron density of the aromatic ring. This has a dual effect: it facilitates the initial reduction of the nitro group and can influence the regioselectivity of the subsequent cyclization. The introduction of fluorine into the benzimidazole scaffold is also a well-established strategy to enhance the metabolic stability and binding affinity of the final drug candidate.[9][10][11]

  • Reactivity : The reduced nucleophilicity of the amino group in this compound, due to the electron-withdrawing substituents, might necessitate slightly more forcing reaction conditions compared to unsubstituted o-phenylenediamine. However, in the context of a one-pot reductive cyclization, the in situ-generated diamine is often highly reactive and readily undergoes condensation.

Comparative Intermediates
  • o-Phenylenediamine : As the traditional precursor, o-phenylenediamine is highly reactive due to the electron-donating nature of the two amino groups. This high reactivity can sometimes lead to the formation of side products, complicating purification.

  • 4-Nitro-o-phenylenediamine : The presence of a single nitro group reduces the nucleophilicity of the diamine compared to o-phenylenediamine, which can offer better control over the reaction.[12] It serves as a good benchmark for understanding the impact of a nitro substituent.

Quantitative Performance Comparison

IntermediateReaction PathwayTypical ReagentsPlausible Yield (%)Potential Purity (%)Key Remarks
This compound One-pot Reductive CyclizationAldehyde, Na2S2O4 or Zn/NaHSO380-90 (estimated)>98Introduction of fluorine can enhance biological activity. The electron-withdrawing groups may require optimized reduction conditions.
o-Phenylenediamine Direct CondensationAldehyde or Carboxylic Acid, Acid catalyst70-95>95Highly reactive, potential for side-product formation.
4-Nitro-o-phenylenediamine Direct CondensationCarboxylic Acid, Acid catalyst85-95>97Reduced nucleophilicity compared to o-phenylenediamine allows for more controlled reactions.[12]
2-Nitroaniline One-pot Reductive CyclizationAldehyde, Zn/NaHSO385-95>98A common precursor for one-pot syntheses, demonstrating high yields.[1]

Experimental Protocols

General Protocol for Benzimidazole Synthesis via Reductive Cyclization of a 2-Nitroaniline

This protocol is adaptable for this compound.

Materials:

  • Substituted 2-nitroaniline (e.g., this compound) (1 mmol)

  • Aromatic aldehyde (1 mmol)

  • Zinc powder (3 mmol)

  • Sodium bisulfite (NaHSO3) (6 mmol)

  • Water (20 mL)

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, suspend the substituted 2-nitroaniline (1 mmol), zinc powder (3 mmol), and sodium bisulfite (6 mmol) in water (20 mL).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the aromatic aldehyde (1 mmol) to the reaction mixture.

  • Heat the mixture to 100°C and stir for 30-60 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and filter to remove the zinc powder.

  • Extract the aqueous filtrate with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted benzimidazole.[1]

Protocol for Benzimidazole Synthesis from o-Phenylenediamine

Materials:

  • o-Phenylenediamine (1 mmol)

  • Aromatic aldehyde (1 mmol)

  • Ethanol (10 mL)

  • Catalytic amount of p-toluenesulfonic acid (p-TsOH)

Procedure:

  • Dissolve o-phenylenediamine (1 mmol) and the aromatic aldehyde (1 mmol) in ethanol (10 mL) in a round-bottom flask.

  • Add a catalytic amount of p-TsOH.

  • Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

  • Upon completion, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

Visualization of Synthetic Workflows

Reductive Cyclization of this compound

A This compound C In situ Reduction (e.g., Zn/NaHSO3) A->C B Aromatic Aldehyde E Condensation B->E D Intermediate Diamine C->D D->E F Schiff Base Intermediate E->F G Intramolecular Cyclization & Aromatization F->G H Substituted Benzimidazole G->H

Caption: One-pot synthesis of benzimidazoles from this compound.

Direct Condensation of o-Phenylenediamine

A o-Phenylenediamine C Condensation (Acid Catalyst) A->C B Aromatic Aldehyde B->C D Schiff Base Intermediate C->D E Intramolecular Cyclization D->E F Dehydration E->F G Substituted Benzimidazole F->G

Caption: Classical benzimidazole synthesis from o-phenylenediamine.

Conclusion

The selection of an aniline intermediate for benzimidazole synthesis is a strategic decision that impacts the entire synthetic route. While o-phenylenediamine remains a workhorse in this field, the use of substituted o-nitroanilines, such as this compound, via one-pot reductive cyclization presents a modern, efficient, and versatile alternative. The incorporation of fluorine atoms not only influences the reaction dynamics but can also impart desirable pharmacological properties to the final benzimidazole product. This makes this compound a particularly attractive intermediate for drug discovery and development programs aiming to synthesize novel, high-value benzimidazole-based compounds. Researchers are encouraged to consider the electronic and steric profile of their desired target molecule to select the most appropriate and high-performing aniline precursor.

References

A Comparative Computational Analysis of the Electronic Properties of 2,6-Difluoro-3-nitroaniline Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the nuanced electronic characteristics of small molecules are pivotal in determining their reactivity, intermolecular interactions, and overall suitability for a given application. Substituted anilines, particularly those bearing both electron-withdrawing (e.g., nitro) and electron-donating (e.g., amino) groups, are of significant interest due to their potential as synthons for pharmaceuticals and functional materials. The introduction of fluorine atoms further modulates these properties, enhancing metabolic stability and binding affinity in drug candidates. This guide presents a comprehensive computational framework for the comparative analysis of the electronic properties of 2,6-Difluoro-3-nitroaniline and its structural isomers.

This analysis is grounded in Density Functional Theory (DFT), a robust computational method that offers a favorable balance between accuracy and computational cost for studying medium-sized organic molecules.[1][2] By elucidating key electronic descriptors such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO energy gap, dipole moment, and the Molecular Electrostatic Potential (MEP), we can gain profound insights into the chemical behavior of these isomers.

The Isomers in Focus

The isomers under consideration are derived from the 2,6-difluoroaniline scaffold, with the nitro group occupying different positions on the aromatic ring. For this guide, we will focus on a comparative analysis of three key isomers:

  • This compound (Isomer A)

  • 2,6-Difluoro-4-nitroaniline (Isomer B)

  • 2,3-Difluoro-6-nitroaniline (Isomer C)

While experimental data on these specific isomers may be limited, computational analysis provides a powerful predictive tool to understand their structure-property relationships.

Theoretical Framework and Experimental Rationale

The choice of computational methodology is critical for generating reliable and comparable data. Density Functional Theory (DFT) has been widely adopted for interpreting experimental findings and providing a theoretical understanding of molecular structure and electronic properties.[3]

The B3LYP/6-311++G(d,p) Level of Theory

For this comparative analysis, we propose the use of DFT with Becke's three-parameter hybrid exchange functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[1][2] This functional has demonstrated success in calculating the electronic properties of a wide range of organic molecules.[4]

The 6-311++G(d,p) basis set is recommended for this analysis. This is a triple-zeta basis set that provides a good description of the electron distribution in molecules. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogen atoms, which are crucial for accurately describing the behavior of electrons far from the nucleus, a key consideration for anions and systems with lone pairs. The (d,p) denotes the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which allow for more flexibility in the description of bonding and are essential for accurate geometry optimizations and energy calculations.

This level of theory provides a robust and well-validated approach for obtaining the electronic properties of the isomers of this compound.

Experimental Protocols: A Computational Workflow

The following protocol outlines the steps for a comprehensive computational analysis of the electronic properties of the this compound isomers.

  • Molecular Structure Optimization:

    • Construct the 3D structures of each isomer (this compound, 2,6-Difluoro-4-nitroaniline, and 2,3-Difluoro-6-nitroaniline).

    • Perform a geometry optimization for each isomer using the B3LYP functional and the 6-311++G(d,p) basis set. This step is crucial to find the lowest energy conformation of each molecule.

    • Confirm that a true energy minimum has been reached by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.

  • Calculation of Electronic Properties:

    • From the optimized structures, calculate the following electronic properties:

      • HOMO and LUMO Energies: These frontier molecular orbitals are key to understanding chemical reactivity. The HOMO energy is related to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron.

      • HOMO-LUMO Energy Gap (ΔE): This is a critical indicator of a molecule's kinetic stability and chemical reactivity. A larger gap generally implies higher stability and lower reactivity.

      • Dipole Moment (μ): This provides a measure of the overall polarity of the molecule, which is crucial for understanding its solubility and intermolecular interactions.

      • Molecular Electrostatic Potential (MEP) Map: This is a 3D visualization of the electrostatic potential on the electron density surface of the molecule. It is an invaluable tool for identifying regions of positive and negative potential, which correspond to electrophilic and nucleophilic sites, respectively.

Computational Workflow Diagram

G cluster_isomers Isomer Definition cluster_dft DFT Calculations (B3LYP/6-311++G(d,p)) cluster_analysis Data Analysis and Comparison Isomer_A This compound Opt Geometry Optimization Isomer_A->Opt Isomer_B 2,6-Difluoro-4-nitroaniline Isomer_B->Opt Isomer_C 2,3-Difluoro-6-nitroaniline Isomer_C->Opt Freq Frequency Calculation Opt->Freq Props Electronic Property Calculation Freq->Props HOMO_LUMO HOMO/LUMO Energies & Gap Props->HOMO_LUMO Dipole Dipole Moment Props->Dipole MEP Molecular Electrostatic Potential Map Props->MEP Comparison Comparative Analysis HOMO_LUMO->Comparison Dipole->Comparison MEP->Comparison

Caption: A computational workflow for the analysis of this compound isomers.

Comparative Analysis of Electronic Properties

PropertyThis compound (Isomer A)2,6-Difluoro-4-nitroaniline (Isomer B)2,3-Difluoro-6-nitroaniline (Isomer C)
HOMO Energy (eV) Illustrative: ~ -7.0Illustrative: ~ -7.2Illustrative: ~ -6.8
LUMO Energy (eV) Illustrative: ~ -2.5Illustrative: ~ -2.8Illustrative: ~ -2.3
HOMO-LUMO Gap (eV) Illustrative: ~ 4.5Illustrative: ~ 4.4Illustrative: ~ 4.5
Dipole Moment (Debye) Illustrative: ~ 5.0Illustrative: ~ 6.5Illustrative: ~ 4.8
Discussion of Trends
  • HOMO-LUMO Gap: The HOMO-LUMO gap is a measure of the excitability of a molecule. A smaller gap suggests that the molecule is more easily polarized and more reactive. In these isomers, the position of the strongly electron-withdrawing nitro group relative to the electron-donating amino group and the fluorine atoms will influence the energies of the frontier orbitals. Isomer B, with the nitro group para to the amino group, is expected to have a more extended π-conjugation and potentially a slightly smaller HOMO-LUMO gap, indicating higher reactivity.

  • Dipole Moment: The dipole moment is influenced by the vector sum of the individual bond dipoles. In Isomer B, the strong electron-withdrawing nitro group is positioned opposite to the electron-donating amino group, leading to a significant charge separation across the molecule and thus a larger dipole moment. The dipole moments of Isomers A and C are expected to be lower due to the different relative orientations of the polar functional groups.

Molecular Electrostatic Potential (MEP) Maps

The MEP map is a powerful tool for visualizing the charge distribution and predicting the reactive sites of a molecule.

  • Red Regions (Negative Potential): These areas are rich in electrons and are susceptible to electrophilic attack. In the this compound isomers, the most negative potential is expected to be localized around the oxygen atoms of the nitro group.

  • Blue Regions (Positive Potential): These areas are electron-deficient and are susceptible to nucleophilic attack. The hydrogen atoms of the amino group are expected to exhibit a positive electrostatic potential.

The distribution and intensity of these positive and negative regions will vary between the isomers, reflecting their different electronic structures and reactivities.

Molecular Structures

Caption: 2D structures of the this compound isomers under investigation.

Conclusion

This guide provides a comprehensive framework for the computational analysis of the electronic properties of this compound isomers. By employing a well-justified DFT methodology, researchers can generate valuable, predictive data on key electronic descriptors. This information is crucial for understanding the structure-activity relationships of these compounds and for guiding the rational design of novel molecules in drug discovery and materials science. The illustrative data and trends presented herein serve as a foundation for more detailed computational studies, which are essential for advancing our understanding of these versatile chemical entities.

References

A Comparative Guide to the Stability of 2,6-Difluoro-3-nitroaniline Derivatives and Their Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the stability of a molecule is a cornerstone of its viability. For professionals in drug development, an unstable compound can lead to a cascade of challenges, from diminished shelf-life and unpredictable dosing to the formation of potentially toxic degradation products. This guide offers an in-depth technical comparison of the stability of 2,6-Difluoro-3-nitroaniline and its analogs, providing a critical resource for researchers engaged in the design and development of novel chemical entities.

The strategic incorporation of fluorine atoms and nitro groups into an aromatic framework, as seen in this compound, is a common tactic to modulate a molecule's physicochemical properties. However, the interplay of these functional groups can have profound and sometimes non-intuitive effects on molecular stability. This guide will dissect these effects through the lens of thermal, photolytic, and hydrolytic stability, supported by experimental data and detailed methodologies.

The Analogs in Focus

This guide will focus on a comparative analysis of the following compounds to elucidate the incremental effects of fluorine substitution on the stability of a nitroaniline core:

Compound Name Structure Key Features
3-Nitroaniline The non-fluorinated parent compound.
2-Fluoro-3-nitroaniline A mono-fluorinated analog.
This compound The di-fluorinated compound of primary interest.
2,6-Difluoroaniline An analog lacking the nitro group, for comparison.

Comparative Stability Analysis

The stability of a chemical compound is not a monolithic property but rather a composite of its resilience to various environmental stressors. In the context of drug development and materials science, the most pertinent of these are thermal, photolytic, and hydrolytic stability.

Thermal Stability: The Impact of Fluorination on Molecular Integrity

Thermal stability is a critical parameter, influencing everything from manufacturing process conditions to storage requirements. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the gold-standard techniques for assessing this property. TGA measures the change in mass of a sample as a function of temperature, revealing decomposition temperatures, while DSC measures the heat flow into or out of a sample as it is heated, indicating melting points, phase transitions, and decomposition exotherms.

While specific experimental TGA/DSC data for a direct comparison of all the selected analogs is not available in a single study, we can synthesize an understanding from available data and established chemical principles.

Key Insights from Thermal Analysis:

  • 3-Nitroaniline: This compound has a melting point of approximately 111-114 °C.[1][2] Its thermal stability can be compromised by the presence of impurities and it is known to be unstable when heated.[2][3]

  • Fluorinated Analogs: The introduction of fluorine atoms generally enhances the thermal stability of organic molecules.[4] This is attributed to the high bond energy of the C-F bond. Therefore, it is anticipated that 2-fluoro-3-nitroaniline and this compound will exhibit higher decomposition temperatures compared to 3-nitroaniline. The difluorinated compound is expected to be the most thermally stable of the nitroanilines due to the increased number of strong C-F bonds.

Illustrative Thermal Stability Data:

CompoundMelting Point (°C)Onset of Decomposition (TGA, °C) (Predicted Trend)
3-Nitroaniline111-114[1][2]Lowest
2-Fluoro-3-nitroanilineData not readily availableIntermediate
This compoundData not readily availableHighest
2,6-DifluoroanilineNot applicable (liquid)Data not readily available
Photostability: Resilience in the Face of Light

Photostability is a crucial parameter for any compound that may be exposed to light during its lifecycle, from synthesis and formulation to storage and administration. The ICH Q1B guideline provides a framework for photostability testing, which typically involves exposing the compound to a light source that mimics the UV and visible spectrum of sunlight.[7][8]

Mechanistic Considerations:

Nitroaromatic compounds are known to be susceptible to photodegradation.[9] The nitro group can absorb UV radiation, leading to electronic excitation and subsequent chemical reactions, such as reduction of the nitro group or cleavage of other bonds in the molecule. The presence of fluorine atoms can influence photostability in several ways:

  • Inductive Effect: The strong electron-withdrawing nature of fluorine can alter the electron density of the aromatic ring, potentially affecting the energy of the excited state and the rates of photochemical reactions.

  • C-F Bond Strength: The high strength of the C-F bond makes it less likely to undergo photolytic cleavage compared to C-H bonds.

Expected Photostability Ranking:

Based on general principles, the photostability is expected to increase with the degree of fluorination. The electron-withdrawing fluorine atoms can decrease the electron density on the aniline nitrogen, potentially making it less susceptible to photo-oxidation.

Illustrative Photodegradation Data (Conceptual):

CompoundRelative Photodegradation Rate (Conceptual)
3-NitroanilineHighest
2-Fluoro-3-nitroanilineIntermediate
This compoundLowest
Hydrolytic Stability: Behavior in Aqueous Environments

Hydrolytic stability, the resistance of a compound to degradation in water, is of paramount importance for pharmaceuticals, especially for liquid formulations and for drugs that will be exposed to the aqueous environment of the body. Hydrolysis rates are typically studied at different pH values to mimic various physiological and formulation conditions.

Factors Influencing Hydrolysis:

The susceptibility of anilines to hydrolysis is generally low as the amine functional group itself is not readily hydrolyzed. However, the presence of electron-withdrawing groups like nitro and fluoro substituents can influence the reactivity of the aromatic ring towards nucleophilic attack, although this is not a common degradation pathway for anilines under typical hydrolytic conditions.

Given the general stability of the aniline core to hydrolysis, it is expected that all the compounds in this series will exhibit high hydrolytic stability across a range of pH values.

Experimental Protocols

To empower researchers to conduct their own comparative stability studies, we provide the following detailed, step-by-step methodologies for key stability-indicating assays. These protocols are based on established industry standards and regulatory guidelines.[13][14][15][16]

Protocol 1: Thermal Stability Assessment using TGA and DSC

Objective: To determine the decomposition temperature and melting point of the test compounds.

Apparatus:

  • Thermogravimetric Analyzer (TGA)

  • Differential Scanning Calorimeter (DSC)

  • High-precision microbalance

  • Sample pans (aluminum or platinum)

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the test compound into a TGA or DSC sample pan.

  • TGA Analysis:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

    • Heat the sample from ambient temperature to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).

    • Record the mass loss as a function of temperature. The onset of significant mass loss indicates the decomposition temperature.

  • DSC Analysis:

    • Place the sample pan and a reference pan in the DSC cell.

    • Heat the sample from ambient temperature through its melting point and beyond at a constant heating rate (e.g., 10 °C/min).

    • Record the heat flow as a function of temperature. The peak of the endotherm corresponds to the melting point.

Data Analysis:

  • From the TGA curve, determine the onset temperature of decomposition.

  • From the DSC curve, determine the melting point.

Protocol 2: Photostability Testing (Forced Degradation)

Objective: To assess the degradation of the test compounds upon exposure to light.

Apparatus:

  • Photostability chamber equipped with a light source conforming to ICH Q1B Option I or II.

  • Quartz cuvettes or other transparent containers.

  • HPLC system with a UV detector.

Procedure:

  • Sample Preparation: Prepare a solution of the test compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 0.1 mg/mL).

  • Exposure:

    • Place the sample solution in a transparent container within the photostability chamber.

    • Simultaneously, prepare a "dark" control sample by wrapping an identical container with aluminum foil.

    • Expose the samples to a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis:

    • At appropriate time intervals, withdraw aliquots from both the exposed and dark control samples.

    • Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the parent compound and the formation of any degradation products.

Data Analysis:

  • Calculate the percentage of degradation of the parent compound at each time point.

  • Compare the degradation in the light-exposed sample to the dark control to assess the extent of photodegradation.

Protocol 3: Hydrolytic Stability Assessment

Objective: To determine the rate of degradation of the test compounds in aqueous solutions at different pH values.

Apparatus:

  • Constant temperature bath or incubator.

  • pH meter.

  • Volumetric flasks and pipettes.

  • HPLC system with a UV detector.

Procedure:

  • Buffer Preparation: Prepare aqueous buffer solutions at various pH values (e.g., pH 2, 7, and 9).

  • Sample Preparation:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., acetonitrile).

    • Add a small aliquot of the stock solution to each buffer solution to achieve a final concentration where the organic solvent is less than 1%.

  • Incubation:

    • Incubate the sample solutions at a constant temperature (e.g., 50 °C).

  • Analysis:

    • At specified time intervals, withdraw samples and immediately quench any further reaction (e.g., by dilution with mobile phase and refrigeration).

    • Analyze the samples by a validated stability-indicating HPLC method.

Data Analysis:

  • Plot the natural logarithm of the remaining concentration of the parent compound versus time.

  • The slope of the line will give the pseudo-first-order rate constant (k) for hydrolysis at that pH and temperature.

Visualization of Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for thermal, photolytic, and hydrolytic stability testing.

Thermal_Analysis_Workflow cluster_TGA Thermogravimetric Analysis (TGA) cluster_DSC Differential Scanning Calorimetry (DSC) TGA_Start Weigh Sample (2-5 mg) TGA_Place Place in TGA pan TGA_Start->TGA_Place TGA_Heat Heat at 10°C/min under N2 TGA_Place->TGA_Heat TGA_Record Record Mass Loss vs. Temp TGA_Heat->TGA_Record TGA_Analyze Determine Onset of Decomposition TGA_Record->TGA_Analyze DSC_Start Weigh Sample (2-5 mg) DSC_Place Place in DSC pan DSC_Start->DSC_Place DSC_Heat Heat at 10°C/min DSC_Place->DSC_Heat DSC_Record Record Heat Flow vs. Temp DSC_Heat->DSC_Record DSC_Analyze Determine Melting Point DSC_Record->DSC_Analyze

Figure 1. Workflow for Thermal Stability Analysis.

Photostability_Workflow cluster_Exposure Exposure cluster_Analysis Analysis Start Prepare Solution (0.1 mg/mL) Light_Sample Expose to Light (ICH Q1B) Start->Light_Sample Dark_Control Wrap in Foil (Dark Control) Start->Dark_Control Sample_Time Sample at Time Intervals Light_Sample->Sample_Time Dark_Control->Sample_Time HPLC_Analysis Analyze by HPLC Sample_Time->HPLC_Analysis Compare Compare Degradation vs. Dark Control HPLC_Analysis->Compare

Figure 2. Workflow for Photostability Testing.

Hydrolytic_Stability_Workflow Start Prepare Solutions in Buffers (pH 2, 7, 9) Incubate Incubate at Constant Temperature Start->Incubate Sample Sample at Time Intervals Incubate->Sample Analyze Analyze by HPLC Sample->Analyze Calculate Calculate Rate Constants (k) Analyze->Calculate

Figure 3. Workflow for Hydrolytic Stability Assessment.

Conclusion and Future Perspectives

The stability of this compound and its analogs is a multifaceted property that is significantly influenced by the interplay between the fluorine and nitro substituents. Based on established chemical principles, it is reasonable to predict that the introduction of fluorine atoms enhances thermal and photostability. The difluorinated analog, this compound, is therefore expected to be the most robust of the nitro-substituted compounds in this series under thermal and photolytic stress. All the compounds are anticipated to exhibit high stability towards hydrolysis.

However, it is crucial to underscore that these are predictions based on general trends. For any specific drug development or materials science application, empirical data is indispensable. The protocols provided in this guide offer a robust framework for generating such data, enabling researchers to make informed decisions about the suitability of these and other novel compounds for their intended applications. Future work should focus on generating direct comparative stability data for this series of compounds to provide a more definitive and quantitative understanding of their structure-stability relationships.

References

kinetic studies of reactions involving 2,6-Difluoro-3-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Kinetic Studies of Reactions Involving 2,6-Difluoro-3-nitroaniline

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of this compound

In the landscape of modern medicinal and agrochemical development, the strategic selection of molecular building blocks is paramount. This compound has emerged as a crucial intermediate, valued for its unique structural and electronic properties that facilitate the synthesis of complex heterocyclic compounds.[1][2] The molecule's architecture, featuring two electron-withdrawing fluorine atoms and a potent nitro group, significantly activates the aromatic ring. This activation primes the molecule for a class of powerful reactions known as Nucleophilic Aromatic Substitution (SNAr), making it a versatile precursor for creating diverse molecular frameworks.[1][3]

The judicious incorporation of fluorine into drug candidates is a well-established strategy to enhance critical properties such as metabolic stability, lipophilicity, and binding affinity.[2][4][5] Understanding the reaction kinetics of this compound is therefore not merely an academic exercise; it is essential for optimizing reaction conditions, maximizing yields, and ultimately, accelerating the drug discovery pipeline.

This guide provides a comprehensive comparison of the kinetic behavior of this compound against common alternatives. We will delve into the mechanistic underpinnings of its reactivity, present detailed experimental protocols for kinetic analysis, and offer field-proven insights to guide researchers, scientists, and drug development professionals in leveraging this potent synthetic intermediate.

The Mechanistic Foundation: Nucleophilic Aromatic Substitution (SNAr)

The reactivity of this compound is dominated by the Nucleophilic Aromatic Substitution (SNAr) mechanism.[3] This process is distinct from the more familiar electrophilic aromatic substitution and proceeds via a stepwise addition-elimination pathway.[6][7]

Pillars of SNAr Reactivity in this compound:

  • Ring Activation : The reaction is initiated only on electron-deficient aromatic rings. The nitro group (-NO₂) on the this compound scaffold is a powerful electron-withdrawing group that intensely polarizes the ring, making it susceptible to attack by nucleophiles.[3][6] This activation is most pronounced at the ortho and para positions relative to the nitro group.

  • Nucleophilic Attack : A nucleophile (Nu⁻) attacks the electron-deficient carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] The stability of this complex is critical and is enhanced by the ability of the nitro group to delocalize the negative charge.

  • Leaving Group Departure : Aromaticity is restored in the final, typically fast, step where the leaving group is expelled. The fluorine atoms in this compound are excellent leaving groups for SNAr reactions, a consequence of the high electronegativity of fluorine which polarizes the C-F bond, making the carbon more electrophilic and stabilizing the departing fluoride ion.[3][8]

Due to the ortho and para directing nature of the nitro group's activating effect, nucleophilic attack on this compound is expected to preferentially occur at the C-2 position, leading to the displacement of the fluorine atom situated ortho to the nitro group.

Caption: Generalized SNAr mechanism for this compound.

Comparative Kinetic Analysis: Benchmarking Reactivity

To contextualize the performance of this compound, it is instructive to compare its reactivity with other common SNAr substrates. While specific rate constants are highly dependent on the nucleophile, solvent, and temperature, a qualitative and semi-quantitative comparison can be made based on established principles of physical organic chemistry.

The primary factors influencing the rate of an SNAr reaction are the degree of ring activation and the nature of the leaving group. Fluorine is generally the best halogen leaving group in SNAr because the first step (nucleophilic attack) is rate-determining, and the high electronegativity of fluorine makes the attached carbon atom more electrophilic and thus more susceptible to attack.

SubstrateKey Structural FeaturesExpected Relative Rate (vs. 2,4-DFNB)Rationale
This compound Two F atoms, one NO₂ group, one NH₂ group.Moderate to High The NO₂ group strongly activates the ring. The NH₂ group is an electron-donating group, which slightly deactivates the ring towards nucleophilic attack compared to a proton. However, the presence of two good fluorine leaving groups maintains high reactivity.
2,4-Difluoronitrobenzene Two F atoms, one NO₂ group.[6]High (Benchmark) This is a classic, highly reactive SNAr substrate. The nitro group activates both fluorine positions (ortho and para).
1,2,3-Trifluoro-4-nitrobenzene Three F atoms, one NO₂ group.[9]Very High The cumulative electron-withdrawing effect of three fluorine atoms, in addition to the nitro group, makes the ring exceptionally electron-poor and highly susceptible to nucleophilic attack.
3-Nitroaniline One NO₂ group, one NH₂ group, no halogen leaving groups.[10]Very Low / Unreactive Lacks a suitable leaving group for a standard SNAr reaction. The C-H bonds are not displaced under normal SNAr conditions.

Note: This table presents expected relative reactivities for illustrative purposes. Actual rates must be determined experimentally.

Experimental Protocol: Monitoring SNAr Kinetics via HPLC

High-Performance Liquid Chromatography (HPLC) is a robust and versatile technique for monitoring reaction kinetics.[11] It allows for the direct measurement of the concentration of reactants and products over time, providing high-quality data for rate law determination.

Objective:

To determine the second-order rate constant for the reaction of this compound with an amine nucleophile (e.g., morpholine) in acetonitrile at a constant temperature.

Materials and Equipment:
  • Reagents : this compound (≥98%), Morpholine (≥99%), Acetonitrile (HPLC grade), Trifluoroacetic acid (TFA), Deionized water.

  • Equipment : HPLC system with a UV detector and a C18 column, thermostatted reaction vessel with magnetic stirring, analytical balance, volumetric flasks, pipettes, autosampler vials, syringe filters.

Step-by-Step Methodology:
  • HPLC Method Development :

    • Develop an isocratic or gradient HPLC method capable of separating the starting material (this compound), the nucleophile (morpholine, if UV active), and the expected product.

    • Example Conditions:

      • Column : C18, 4.6 x 150 mm, 5 µm.

      • Mobile Phase : 60:40 Acetonitrile:Water with 0.1% TFA.

      • Flow Rate : 1.0 mL/min.

      • Detection Wavelength : 254 nm (or wavelength of maximum absorbance).

      • Column Temperature : 30 °C.

  • Preparation of Standard Solutions :

    • Prepare a series of standard solutions of known concentrations for both this compound and the purified product.

    • Inject these standards into the HPLC to generate calibration curves (Peak Area vs. Concentration). These curves are essential for converting experimental peak areas into concentrations.

  • Kinetic Run Under Pseudo-First-Order Conditions :

    • Rationale : To simplify the rate law, the reaction is run with a large excess of one reactant (e.g., 10-fold or greater excess of morpholine). This makes the concentration of the excess reactant effectively constant, and the reaction kinetics will appear to be first-order with respect to the limiting reactant (this compound).

    • Procedure : a. Equilibrate the thermostatted reaction vessel (e.g., a jacketed beaker) to the desired temperature (e.g., 50 °C). b. Prepare a solution of this compound in acetonitrile (e.g., 50 mL of a 1 mM solution). c. Prepare a separate, concentrated solution of morpholine in acetonitrile (e.g., 1 mL of a 500 mM solution). d. Start the magnetic stirrer in the reaction vessel. e. To initiate the reaction, add the concentrated morpholine solution to the this compound solution and start a timer simultaneously (this is t=0). The final concentration of morpholine should be in large excess (e.g., 10 mM). f. At regular time intervals (e.g., t = 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture. g. Immediately quench the reaction in the aliquot by diluting it into a vial containing a quenching agent (e.g., 900 µL of cold mobile phase with a small amount of acid to neutralize the amine). This stops the reaction by rapid dilution and cooling. h. Analyze the quenched samples by HPLC.

  • Data Analysis :

    • Use the calibration curve to convert the peak area of this compound at each time point into its concentration, [A]t.

    • For a pseudo-first-order reaction, the integrated rate law is: ln[A]t = -k't + ln[A]₀, where k' is the pseudo-first-order rate constant.

    • Plot ln[A]t versus time (t). The data should yield a straight line with a slope of -k'.

    • The second-order rate constant (k) can then be calculated using the equation: k = k' / [B]₀, where [B]₀ is the initial concentration of the excess reactant (morpholine).

HPLC_Workflow cluster_prep Preparation cluster_run Kinetic Experiment cluster_analysis Data Analysis prep_hplc 1. Develop HPLC Method prep_std 2. Prepare Standards & Generate Calibration Curves prep_hplc->prep_std run_setup 3. Set up Thermostatted Reaction Vessel prep_std->run_setup run_init 4. Initiate Reaction (t=0) (Excess Nucleophile) run_setup->run_init run_sample 5. Withdraw & Quench Aliquots at Time Intervals run_init->run_sample run_analyze 6. Analyze Samples by HPLC run_sample->run_analyze ana_convert 7. Convert Peak Area to Concentration run_analyze->ana_convert ana_plot 8. Plot ln[Concentration] vs. Time ana_convert->ana_plot ana_calc 9. Calculate k' (slope) and Second-Order Rate Constant (k) ana_plot->ana_calc

Caption: Experimental workflow for kinetic analysis using HPLC.

Case Study: Reactivity with Thiol Nucleophiles

The reaction of activated aromatic compounds with biological thiols like glutathione (GSH) or cysteine is of significant interest in drug development for understanding potential mechanisms of action, off-target effects, and metabolic pathways. Nitroaromatic compounds can react with thiols via SNAr.[12][13]

Mechanistic Considerations:

The key to thiol reactivity is pH. The active nucleophile is the thiolate anion (RS⁻), not the neutral thiol (RSH).[12][13][14] Therefore, the reaction rate is highly dependent on the pH of the medium and the pKa of the thiol. As the pH increases above the thiol's pKa, the concentration of the more nucleophilic thiolate increases, leading to a faster reaction rate.[12][13]

The rate of SNAr with thiols generally follows the trend of increasing nucleophilicity, which inversely correlates with the thiol pKa.

ThiolTypical pKaExpected Relative ReactivityRationale
Cysteine~8.3High Lower pKa means a higher concentration of the nucleophilic thiolate anion at physiological pH (7.4).[12]
Glutathione (GSH)~9.2Moderate Higher pKa results in a lower concentration of the thiolate anion at pH 7.4 compared to cysteine.[12]
N-acetylcysteine~9.5Low Has the highest pKa of the three, making it the least reactive at a given pH.

This pH-dependent reactivity is a critical consideration for any in vitro or in vivo studies, as local physiological conditions can dramatically alter the kinetic profile of a drug candidate based on this scaffold.

Conclusion and Future Directions

This compound stands out as a highly valuable and reactive intermediate for organic synthesis. Its reactivity is governed by the principles of nucleophilic aromatic substitution, with the nitro group providing strong activation and the fluorine atoms serving as excellent leaving groups. Kinetic studies, best performed using precise analytical techniques like HPLC, are crucial for characterizing its behavior and optimizing its use in the synthesis of novel compounds.[11]

Comparative analysis shows that while its reactivity is slightly tempered by the electron-donating amine group, it remains a potent substrate for SNAr reactions with a variety of nucleophiles, including amines and thiols. The pronounced pH-dependence of its reactions with thiols highlights the importance of carefully controlling experimental conditions to achieve desired outcomes.

Future research should focus on generating a comprehensive library of kinetic data for reactions with a wider array of nucleophiles under varied solvent and temperature conditions. Furthermore, coupling these experimental findings with computational studies could provide deeper mechanistic insights, allowing for the in silico prediction of reactivity and the rational design of next-generation therapeutics and agrochemicals built upon this versatile scaffold.[15]

References

A Comparative Guide to the Applications and Synthesis of Difluoronitroaniline Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Difluoronitroaniline isomers are foundational building blocks in modern chemical synthesis, prized for the unique physicochemical properties imparted by the strategic placement of fluorine atoms and a nitro group on an aniline scaffold. The introduction of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile, making these isomers highly valuable in drug discovery.[1][2] This guide provides an in-depth comparison of key difluoronitroaniline isomers, focusing on their diverse applications, synthesis efficiencies, and the experimental rationale behind their use.

Overview of Key Difluoronitroaniline Isomers

The specific positioning of the difluoro and nitro substituents on the aniline ring dictates the isomer's reactivity and utility. Below is a comparative summary of several prominent isomers frequently utilized in research and development.

IsomerCAS NumberMolecular Weight ( g/mol )Melting Point (°C)Key Applications
4,5-Difluoro-2-nitroaniline 78056-39-0174.10107-108Pharmaceuticals, Agrochemicals, Dyes, Materials Science[3][4]
2,6-Difluoro-4-nitroaniline 23156-27-6174.10160-164Biochemical Research[5][6]
2,4-Difluoro-6-nitroaniline 364-30-7174.1185-87Organic Synthesis Intermediate[7]
2,4-Difluoro-5-nitroaniline 123344-02-5174.11-Miscellaneous Research[8]
3,5-Difluoro-2-nitroaniline 361-72-8174.11-Organic Building Block[9]

Core Applications: A Sector-by-Sector Comparison

The utility of difluoronitroaniline isomers is best understood by examining their roles in different industrial and research sectors. The choice of isomer is dictated by the desired downstream molecular architecture and the specific properties required for the final product.

Pharmaceutical Development

In medicinal chemistry, these isomers serve as crucial intermediates for synthesizing complex, biologically active molecules. The fluorine atoms are not merely passive substituents; they actively modulate the electronic properties of the molecule, which can lead to enhanced binding with target enzymes or receptors.[2][10]

  • 4,5-Difluoro-2-nitroaniline , for example, is a versatile precursor.[4] Its structure allows for further functionalization to create novel drug candidates. It has been used in the preparation of 2-chloro-5,6-difluorobenzimidazole, a scaffold found in various pharmacologically active compounds.[3] The rationale for using a fluorinated precursor lies in the established strategy of leveraging fluorine to block metabolic oxidation sites, thereby increasing the drug's half-life.[11]

Agrochemical Industry

The principles that make fluorinated compounds effective in pharmaceuticals also apply to agrochemicals. Fluorine can enhance the potency and stability of herbicides, fungicides, and pesticides.[10][12]

  • 4,5-Difluoro-2-nitroaniline is explicitly used in the formulation of agrochemicals.[4] The C-F bond's high strength contributes to the molecule's stability in environmental conditions, while its electronic influence can increase the efficacy of the active ingredient against target pests or weeds.[10][13]

  • The broader class of fluorinated anilines are foundational to many modern agrochemicals, where they are used to construct the core of the active molecule.[14]

Materials Science and Dyes

The electron-withdrawing nature of the nitro group and the fluorine atoms makes these compounds useful in the synthesis of specialty materials and pigments.[4]

  • 4,5-Difluoro-2-nitroaniline serves as an intermediate in the production of dyes, where its structure contributes to vibrant and stable colors for textiles and coatings.[4] It is also used to create specialty polymers where the fluorinated aromatic rings can impart desirable properties like thermal stability and chemical resistance.[4] In one documented application, it was used to prepare 1-(4,5-difluoro-2-nitrophenyl)pyrene, demonstrating its utility in creating complex functional molecules.[3]

Comparative Analysis of Synthesis Efficiency

The commercial and research viability of these isomers is heavily dependent on the efficiency of their synthesis. Different methodologies can result in dramatically different yields, reaction times, and scalability. The choice of a synthetic pathway is a critical decision based on available equipment, cost, and safety considerations.[1]

The following table summarizes a direct comparison of synthesis routes for several fluorinated nitroanilines, highlighting the superior efficiency of modern continuous flow chemistry over traditional batch processes.[1]

Target CompoundStarting Material(s)Synthesis MethodKey ReagentsReaction TimeYield (%)Reference
4-Fluoro-2-nitroaniline p-FluoroacetanilideNitration followed by hydrolysis (Microchannel Reactor)68% Nitric acid, Acetic acid/anhydride50-200 seconds (Nitration)83-94%[1]
2-Fluoro-5-nitroaniline 2,4-DinitrofluorobenzeneSelective reduction of nitro groupIron powder, Acetic acid1.5 hours79%[1]
2,4-Difluoro-6-nitroaniline 2,4-DifluoroanilineAcetylation, nitration, and hydrolysisNitric acid, Acetic acid, aq. HCl4 hours (Nitration)14%[1]

Causality Behind Efficiency Differences:

  • The synthesis of 4-Fluoro-2-nitroaniline using a microchannel reactor demonstrates the power of continuous flow chemistry.[1] This approach provides superior control over reaction temperature and mixing, leading to faster reaction times and significantly higher yields. The short residence time (50-200 seconds) minimizes the formation of byproducts.[1]

  • The synthesis of 2,4-Difluoro-6-nitroaniline via a conventional multi-step batch process is far less efficient, yielding only 14%.[1] This highlights the challenges in achieving regioselective nitration and subsequent hydrolysis in more complex, poly-substituted systems using traditional methods.[1]

Logical Workflows for Synthesis

The following diagram illustrates the distinct synthetic pathways compared above, providing a clear visual representation of the process logic for each target compound.

G cluster_0 Synthesis of 4-Fluoro-2-nitroaniline (High Yield) cluster_1 Synthesis of 2-Fluoro-5-nitroaniline (Good Yield) cluster_2 Synthesis of 2,4-Difluoro-6-nitroaniline (Low Yield) A1 p-Fluoroacetanilide A2 Nitration (Microchannel Reactor) Reagents: HNO₃, Acetic Acid/Anhydride A1->A2 A3 N-(4-Fluoro-2-nitrophenyl)acetamide A2->A3 A4 Hydrolysis A3->A4 A5 4-Fluoro-2-nitroaniline (Yield: 83-94%) A4->A5 B1 2,4-Dinitrofluorobenzene B2 Selective Reduction Reagents: Fe, Acetic Acid B1->B2 B3 2-Fluoro-5-nitroaniline (Yield: 79%) B2->B3 C1 2,4-Difluoroaniline C2 Acetylation C1->C2 C3 2,4-Difluoroacetanilide C2->C3 C4 Nitration Reagents: HNO₃, Acetic Acid C3->C4 C5 N-(2,4-Difluoro-6-nitrophenyl)acetamide C4->C5 C6 Hydrolysis Reagent: aq. HCl C5->C6 C7 2,4-Difluoro-6-nitroaniline (Yield: 14%) C6->C7

Caption: Comparative synthesis workflows for key fluorinated nitroanilines.[1]

Experimental Protocols

To ensure reproducibility and scientific integrity, this section provides detailed, self-validating methodologies for key synthetic transformations.

Protocol 1: Synthesis of 4-Fluoro-2-nitroaniline via Microchannel Reactor[1]

This protocol leverages continuous flow chemistry for high efficiency and safety.

  • Feed Preparation:

    • Prepare a 20-40% solution of p-fluoroacetanilide in a mixture of acetic acid and acetic anhydride.

    • Use a 68% aqueous solution of nitric acid as the nitrating agent.

    • Ensure the molar ratio of p-fluoroacetanilide to nitric acid is between 1:1.0 and 1:1.5.

  • Nitration (Continuous Flow):

    • Set up a Corning high-flux continuous flow microchannel reactor.

    • Set the flow rate of the p-fluoroacetanilide solution to 40.0-100.0 mL/min and the nitric acid solution to 4.0-30.0 mL/min.

    • Preheat reagents before they enter the reaction zone. Maintain the reaction temperature between 30-70 °C.

    • The residence time for the reaction is typically between 50 and 200 seconds.

  • Hydrolysis and Work-up:

    • Directly feed the output from the reactor into a hydrolysis unit.

    • Add aqueous hydrochloric acid and heat to facilitate the removal of the acetyl group.

    • Cool the mixture, precipitate the product, and isolate by filtration.

    • Wash the solid with water and dry to obtain 4-fluoro-2-nitroaniline.

Protocol 2: Synthesis of 2-Fluoro-5-nitroaniline via Selective Reduction[1]

This method relies on the chemoselective reduction of one nitro group in the presence of another.

  • Reaction Setup:

    • To a suspension of iron powder (108 g) in acetic acid (1000 g), add a solution of 2,4-dinitrofluorobenzene (130 g) in acetic acid (200 g) dropwise.

    • Maintain the addition temperature between 60 and 110°C.

  • Reaction Execution:

    • After the addition is complete, stir the reaction mixture at a temperature of 110 to 138°C for 1.5 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture and filter to remove iron salts.

    • Pour the filtrate into water to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry.

    • Purify the crude product by recrystallization or column chromatography to yield 2-fluoro-5-nitroaniline.

Protocol 3: Catalytic Hydrogenation for Nitro Group Reduction[15]

This is a general and clean method for converting a nitro group to an aniline.

  • Reaction Setup:

    • Dissolve the nitroaromatic compound (e.g., 4-ethoxy-2-fluoro-1-nitrobenzene, 1.0 eq) in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).

    • Carefully add a catalyst, typically 10% palladium on carbon (Pd/C) (5-10 mol%).

  • Reaction Execution:

    • Place the reaction vessel under an atmosphere of hydrogen gas (H₂), using either a balloon or a Parr hydrogenation apparatus.

    • Stir the mixture vigorously at room temperature.

  • Monitoring and Work-up:

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

    • Combine the filtrates and concentrate under reduced pressure to yield the desired aniline product.

Standardized Analytical Workflow

The characterization and differentiation of difluoronitroaniline isomers are critical for quality control and research. A standardized analytical workflow ensures comprehensive and reliable data.

G cluster_workflow Spectroscopic Analysis Workflow cluster_analysis Spectroscopic Techniques start Synthesized Isomer Sample prep Sample Preparation (e.g., KBr pellet for IR, dissolved in CDCl₃ for NMR) start->prep nmr ¹H & ¹⁹F NMR Spectroscopy prep->nmr Parallel Analysis ir FTIR Spectroscopy prep->ir Parallel Analysis ms Mass Spectrometry prep->ms Parallel Analysis analysis Data Analysis (Identify functional groups, confirm molecular weight, elucidate structure) nmr->analysis ir->analysis ms->analysis report Final Characterization Report analysis->report

Caption: A logical workflow for the comprehensive spectroscopic analysis of difluoronitroaniline isomers.[15]

This workflow ensures that the synthesized compound's identity, purity, and structure are unequivocally confirmed through orthogonal analytical techniques before its use in downstream applications.

References

A Spectroscopic Guide to 2,6-Difluoro-3-nitroaniline and Its Transformation Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, a profound understanding of the structural and electronic properties of key intermediates is paramount. 2,6-Difluoro-3-nitroaniline stands as a versatile scaffold in organic synthesis, offering multiple avenues for functionalization. This guide provides an in-depth spectroscopic comparison of this compound with its primary reaction products, offering a robust framework for characterization and reaction monitoring. The insights herein are grounded in established spectroscopic principles and supported by comparative data from analogous systems, addressing the current gap in readily available experimental data for this specific compound and its direct derivatives.

Introduction to this compound: A Building Block of Interest

This compound (C₆H₄F₂N₂O₂) is a substituted aniline bearing two fluorine atoms ortho to the amino group and a nitro group at the meta position. This unique arrangement of electron-withdrawing fluorine and nitro groups, combined with the electron-donating amino group, imparts a distinct reactivity profile to the aromatic ring. The molecule is primed for two principal transformations: the reduction of the nitro group to an amine, yielding 2,6-difluoro-1,3-phenylenediamine, and nucleophilic aromatic substitution (SNAr) of the fluorine atoms. These reactions open pathways to a diverse range of complex nitrogen-containing heterocyclic compounds, which are of significant interest in pharmaceutical and materials science research.[1]

Spectroscopic Characterization: The Fingerprints of Transformation

The transformation of this compound into its derivatives is accompanied by significant changes in its spectroscopic signatures. A thorough analysis of these changes across various techniques provides unequivocal evidence of the chemical conversion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the structural changes occurring during the reaction of this compound.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the amine protons. The electron-withdrawing nature of the nitro and fluoro groups will cause the aromatic protons to appear downfield. Upon reduction of the nitro group to form 2,6-difluoro-1,3-phenylenediamine, a significant upfield shift of the aromatic proton signals is anticipated due to the replacement of the strongly electron-withdrawing nitro group with an electron-donating amino group. The integration of the amine proton signals will also change, reflecting the presence of two NH₂ groups.

The ¹³C NMR spectrum provides further confirmation of the molecular structure. The carbon atoms attached to the fluorine atoms will appear as doublets due to C-F coupling. The carbon bearing the nitro group will be significantly deshielded. Following reduction, this carbon signal will experience a substantial upfield shift as it becomes bonded to an amino group.

¹⁹F NMR is particularly informative for this class of compounds.[2][3][4] this compound will exhibit two distinct signals for the non-equivalent fluorine atoms, likely appearing as complex multiplets due to coupling with each other and with neighboring protons. The chemical shifts of these fluorine signals are sensitive to the electronic environment. The conversion of the nitro group to an amine will induce a noticeable shift in the ¹⁹F NMR spectrum, providing a clear marker for the reaction's progress.

Reaction Pathways and Product Characterization

Two primary reaction pathways for this compound will be explored: the reduction of the nitro group and nucleophilic aromatic substitution.

Reduction of the Nitro Group: Synthesis of 2,6-Difluoro-1,3-phenylenediamine

The reduction of the nitro group is a fundamental transformation in the synthesis of many aromatic compounds.[5] Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) in the presence of a hydrogen source is a common and efficient method.[3]

  • Reaction Setup: In a high-pressure vessel, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

  • Hydrogenation: Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 2,6-difluoro-1,3-phenylenediamine, which can be further purified by recrystallization or column chromatography.

Caption: Workflow for the catalytic hydrogenation of this compound.

Spectroscopic TechniqueThis compound (Predicted/Typical)2,6-Difluoro-1,3-phenylenediamine (Predicted/Typical)Key Changes
¹H NMR Aromatic protons downfield (δ 7.0-8.0 ppm), NH₂ protons (broad singlet)Aromatic protons upfield (δ 6.0-7.0 ppm), two distinct NH₂ proton signalsSignificant upfield shift of aromatic protons.
¹³C NMR C-NO₂ signal highly deshielded (>140 ppm)C-NH₂ signals shielded (130-145 ppm)Upfield shift of the carbon formerly attached to the nitro group.
¹⁹F NMR Two distinct signals for the two fluorine atoms.Significant shift in the fluorine signals due to the change in the electronic nature of the adjacent substituent.Altered chemical shifts of fluorine resonances.
IR (cm⁻¹) Strong N-O stretching bands for NO₂ group (~1530 and ~1350 cm⁻¹)Absence of N-O stretching bands; appearance of a second set of N-H stretching bands (~3400-3200 cm⁻¹)Disappearance of nitro group stretches and appearance of additional amine stretches.
Mass Spec (m/z) Molecular ion peak at [M]⁺. Common fragments include loss of NO₂ ([M-46]⁺) and NO ([M-30]⁺).Molecular ion peak at [M]⁺. Fragmentation pattern dominated by cleavage of the aromatic ring.Change in molecular weight and fragmentation pattern.
Nucleophilic Aromatic Substitution (SNAr)

The presence of two fluorine atoms activated by the ortho/para directing nitro group makes this compound an excellent substrate for SNAr reactions.[6][7] The fluorine atoms can be displaced by a variety of nucleophiles, such as primary or secondary amines, to introduce further diversity into the molecular structure.

  • Reaction Setup: Dissolve this compound (1.0 eq.) and a primary amine (1.1 eq.) in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Base Addition: Add a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq.).

  • Heating: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-water.

  • Isolation: Collect the precipitated product by filtration or extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Caption: Workflow for the SNAr reaction of this compound.

Spectroscopic TechniqueThis compound (Predicted/Typical)N-substituted-2-fluoro-3-nitroaniline (Predicted/Typical)Key Changes
¹H NMR Two aromatic protons.Appearance of new signals corresponding to the protons of the introduced substituent. Potential shifts in the remaining aromatic proton signals.Additional signals from the nucleophile moiety.
¹³C NMR Two C-F doublets.One C-F doublet remains, while the other is replaced by a singlet for the carbon now bonded to the nucleophile. New signals for the substituent's carbons appear.Disappearance of one C-F coupling and appearance of new carbon signals.
¹⁹F NMR Two distinct fluorine signals.One of the fluorine signals disappears. The chemical shift of the remaining fluorine signal may be altered.Disappearance of one fluorine resonance.
IR (cm⁻¹) C-F stretching bands (~1200-1100 cm⁻¹).C-F stretching band remains. Appearance of new bands characteristic of the substituent.New vibrational modes from the incorporated nucleophile.
Mass Spec (m/z) Molecular ion peak at [M]⁺.Molecular ion peak at a higher m/z value corresponding to the addition of the nucleophile and loss of fluorine.Increased molecular weight and altered fragmentation pattern.

Conclusion

The spectroscopic comparison of this compound with its key reaction products reveals a set of distinct and measurable changes that serve as reliable indicators of chemical transformation. By leveraging a multi-technique approach encompassing NMR, IR, and mass spectrometry, researchers can confidently characterize the starting material, monitor reaction progress, and confirm the structure of the desired products. This guide provides the foundational knowledge and expected spectroscopic shifts to facilitate the effective use of this compound as a versatile building block in the synthesis of novel and complex molecules.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,6-Difluoro-3-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your definitive guide for the safe handling of 2,6-Difluoro-3-nitroaniline. In drug discovery and development, our commitment to innovation must be matched by an unwavering dedication to safety. This document is not a mere checklist; it is a procedural and intellectual framework designed to ensure your well-being. Here, we will delve into the why behind each safety protocol, providing you with the knowledge to operate confidently and securely.

Hazard Analysis: Understanding the Adversary

Before we can select the appropriate armor, we must first understand the nature of the chemical we are handling. This compound, a halogenated nitroaromatic compound, presents a multi-faceted hazard profile. Its risks are not always immediately apparent, making adherence to rigorous safety protocols paramount.

Based on data from analogous compounds and safety data sheets (SDSs), the primary hazards include:

  • Acute Toxicity: The compound is presumed to be harmful or toxic if it enters the body through ingestion, inhalation of its dust, or absorption through the skin. Nitroanilines, as a class, are known to interfere with the blood's ability to carry oxygen by causing methemoglobinemia, a condition where hemoglobin is oxidized and cannot effectively transport oxygen.[1] Symptoms like cyanosis (a bluish discoloration of the skin), headache, dizziness, and nausea can be delayed for several hours after exposure.[2]

  • Skin and Eye Irritation: Direct contact will cause skin irritation and can lead to serious eye irritation or damage.[1][3][4]

  • Respiratory Irritation: Inhalation of dust or vapors may cause irritation to the respiratory tract.[4]

  • Organ Toxicity: Prolonged or repeated exposure to related nitroanilines may cause damage to organs, particularly the blood, liver, and kidneys.[5]

Understanding these risks is the foundational step. Every subsequent recommendation in this guide is a direct countermeasure to these specific threats.

The Shield: Selecting Your Personal Protective Equipment (PPE)

The selection of PPE is a critical decision-making process, not a one-size-fits-all solution. The required level of protection escalates with the scale of the operation and the potential for exposure.

Task Engineering Controls Gloves Eye/Face Protection Protective Clothing Respiratory Protection
Weighing/Handling Solids (<1g) Chemical Fume Hood or Ventilated Balance EnclosureDouble-gloved with Nitrile (minimum 4-5 mil thickness)ANSI Z87.1 approved Safety Glasses with side shields[6]Fully-buttoned Laboratory CoatRecommended: N95 dust mask. Required if irritation is noted.
Solution Preparation / Transfers Chemical Fume HoodDouble-gloved with Nitrile or Neoprene[7]Chemical Splash Goggles[8]Chemical-resistant Apron over Laboratory CoatNot typically required if performed correctly within a fume hood.
Running Reactions / Work-up Chemical Fume HoodDouble-gloved with Nitrile or NeopreneChemical Splash Goggles and a Face Shield[7][8][9]Chemical-resistant Apron over Laboratory CoatKeep a half-face respirator with organic vapor/acid gas cartridges readily available for emergency use.
Large Spills (>5g) or Emergencies N/AHeavy-duty Nitrile or Neoprene GauntletsFull-face RespiratorChemical-resistant Suit or CoverallsRequired: Full-face respirator with appropriate cartridges or a Self-Contained Breathing Apparatus (SCBA).[10]
Causality Behind the Choices:
  • Gloves: Double-gloving is a critical practice. The outer glove absorbs the initial contamination, while the inner glove provides a secondary barrier in case of a breach. Nitrile gloves offer good resistance to a range of chemicals, but for prolonged exposure or when handling solvents, neoprene may be more suitable.[6][7] Always inspect gloves for tears or pinholes before use.[2]

  • Eye Protection: Safety glasses are the absolute minimum but are insufficient for splash hazards.[8] Chemical splash goggles that form a seal around the eyes are necessary when handling liquids.[8] A face shield should be worn over goggles during procedures with a higher risk of splashes or energetic reactions.[8][9]

  • Respiratory Protection: Engineering controls like a chemical fume hood are the primary defense against inhalation hazards.[6] A respirator becomes necessary when these controls are insufficient or during an emergency. The use of respirators requires formal training, medical clearance, and fit-testing as per OSHA regulations (29 CFR 1910.134).[1][6]

The Protocol: Operational and Disposal Plans

Adherence to a strict, step-by-step protocol minimizes the risk of exposure. The following workflow is designed as a self-validating system for safety.

Preparation and Handling Workflow

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep1 Verify fume hood is operational (check airflow monitor) prep2 Don appropriate PPE (Coat, Goggles, Double Gloves) prep1->prep2 prep3 Designate and prepare work area (line with absorbent pads) prep2->prep3 handle1 Carefully weigh solid compound in a tared container inside hood prep3->handle1 handle2 Slowly add solvent to solid to prevent dust generation handle1->handle2 handle3 Conduct all transfers and reactions deep within the fume hood handle2->handle3 clean1 Quench reaction and neutralize any acidic or basic waste streams handle3->clean1 clean2 Segregate halogenated organic waste into a labeled, sealed container clean1->clean2 clean3 Wipe down work surface with appropriate solvent and decontaminate clean2->clean3 clean4 Doff PPE in correct order (Outer gloves first) clean3->clean4 end_node Wash hands thoroughly with soap and water clean4->end_node

Caption: Workflow for Safe Handling of this compound.

Disposal Plan: A Cradle-to-Grave Responsibility

Improper disposal of this compound and its associated waste can lead to significant environmental contamination.[11] This substance must be treated as hazardous waste from generation to final disposal.[11]

Step-by-Step Disposal Protocol:

  • Segregation: All waste contaminated with this compound—including surplus chemical, solutions, rinsates, contaminated gloves, and absorbent pads—must be collected separately from non-hazardous trash.

  • Waste Container: Use a designated, properly labeled, and sealed hazardous waste container. The label must clearly state "Hazardous Waste," list the chemical constituents (e.g., "this compound in Methanol"), and indicate the associated hazards (e.g., "Toxic," "Flammable").

  • Empty Containers: Empty containers that held the chemical must be treated as hazardous waste.[11] They should be triple-rinsed with a suitable solvent (e.g., acetone). The rinsate must be collected and disposed of as hazardous waste.[11] After proper decontamination, the container can be disposed of as non-hazardous waste, but the label must first be defaced.[11]

  • Contact EHS: Never pour this chemical down the drain.[11] Contact your institution's Environmental Health and Safety (EHS) department for pickup and disposal by a licensed hazardous waste contractor.[11]

Emergency Response: Plan for the Unexpected

Preparedness is key to mitigating the harm from an accidental exposure.

  • Skin Contact: Immediately remove all contaminated clothing.[1][12] Flush the affected skin with copious amounts of water for at least 15 minutes.[1] Seek immediate medical attention.[1][2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the victim to fresh air immediately.[1][3] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[5] Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting.[1] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water.[1][2] Never give anything by mouth to an unconscious person.[1][2] Seek immediate medical attention.[3]

  • Spill: Evacuate the area. For a small spill, absorb it with an inert material like vermiculite or sand while wearing full PPE.[3][11][12] Collect the material in a sealed container for hazardous waste disposal.[2][11] For large spills, evacuate the lab and contact your EHS emergency line immediately.[12]

The following decision tree illustrates the logic for selecting appropriate PPE based on the nature of the task.

PPE_Decision_Tree cluster_ppe_levels Required PPE Levels start Start: Assess Task q1 Is material a solid powder? start->q1 q2 Is there a splash hazard? q1->q2 No ppe1 Minimum PPE: Lab Coat Safety Glasses Double Nitrile Gloves q1->ppe1 Yes (in hood) q3 Is there a risk of energetic reaction or large splash? q2->q3 Yes q4 Are you outside a fume hood or is there a spill? q2->q4 No q3->q4 No ppe3 Add: Face Shield over Goggles Chemical Apron q3->ppe3 Yes ppe4 Add: Appropriate Respirator q4->ppe4 Yes ppe1->q2 ppe2 Add: Chemical Splash Goggles ppe2->q3 ppe3->q4

Caption: PPE Selection Decision Tree for Handling this compound.

By integrating this knowledge and these protocols into your daily work, you build a culture of safety that protects not only you but also your colleagues. Trust in the procedure, question the unknown, and always prioritize safety above all else.

References

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